molecular formula C6H5I2NO B1314718 2,6-Diiodo-3-methoxypyridine CAS No. 437709-98-3

2,6-Diiodo-3-methoxypyridine

Cat. No.: B1314718
CAS No.: 437709-98-3
M. Wt: 360.92 g/mol
InChI Key: JMICSTQRCNYRTG-UHFFFAOYSA-N
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Description

2,6-Diiodo-3-methoxypyridine (CAS 437709-98-3) is a high-value halogenated pyridine derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol, this compound is characterized by its two iodine atoms at the 2 and 6 positions of the pyridine ring, which serve as excellent leaving groups for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings . This makes it a critical intermediate for constructing more complex heterocyclic systems. Its primary research value lies in its application as a key synthetic intermediate. For instance, it has been utilized in the design and synthesis of novel methoxypyridine-derived gamma-secretase modulators (GSMs), which are being investigated for their potential in Alzheimer's disease research . The compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMICSTQRCNYRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471542
Record name 2,6-Diiodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

437709-98-3
Record name 2,6-Diiodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical Properties of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2,6-Diiodo-3-methoxypyridine. Due to the limited availability of experimentally determined data for this specific compound in public literature, this guide also includes standardized, widely accepted experimental protocols for determining key physical characteristics of solid organic compounds. Furthermore, a plausible synthetic route for this compound is proposed, complete with a detailed experimental workflow and a corresponding visualization.

Core Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized in the table below. It is important to note that while basic identifiers are readily available, specific experimental data such as melting point, boiling point, and density have not been widely reported in the literature for this particular isomer.

PropertyValue
Molecular Formula C₆H₅I₂NO
Molecular Weight 360.92 g/mol
CAS Number 437709-98-3
Appearance Solid
InChI Key JMICSTQRCNYRTG-UHFFFAOYSA-N
SMILES COc1ccc(I)nc1I
Melting Point Data not available in cited literature.
Boiling Point Data not available in cited literature.
Density Data not available in cited literature.
Solubility Data not available in cited literature.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range. The capillary method is the standard technique for this determination.

Methodology:

  • Sample Preparation: The solid sample must be completely dry and finely powdered to ensure uniform heat distribution. A small amount of the powdered sample is packed into a capillary tube to a height of approximately 3-5 mm. The tube is then tapped gently on a hard surface to compact the material at the bottom.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor. The sample should be positioned adjacent to the temperature sensing element.

  • Measurement:

    • An initial, rapid heating is performed to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second, more precise measurement is conducted with a fresh sample. The temperature is increased rapidly to about 15-20°C below the approximate melting point.

    • The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

Solubility Determination

Solubility is a fundamental property that dictates a compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected for testing.

  • Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed into a test tube.

  • Titration and Observation:

    • The chosen solvent is added dropwise to the test tube containing the solute, with constant agitation or vortexing.

    • The volume of solvent required to completely dissolve the solute is recorded.

    • Observations are made to determine if the compound is "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent needed.

  • Quantitative Measurement (if required): For a more precise determination, a saturated solution is prepared by adding an excess of the solute to a known volume of the solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Proposed Synthesis of this compound

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Halogen Exchange (Finkelstein Reaction) Start 3-Methoxypyridine Step1_Reagents SO2Cl2 (Sulfuryl chloride) Start->Step1_Reagents Reaction Step1_Product 2,6-Dichloro-3-methoxypyridine Step1_Reagents->Step1_Product Step2_Reagents NaI (Sodium Iodide) Acetone Step1_Product->Step2_Reagents Reaction Step2_Product This compound Step2_Reagents->Step2_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2,6-Dichloro-3-methoxypyridine

  • Reaction Setup: To a solution of 3-methoxypyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile, sulfuryl chloride (SO₂Cl₂) (2.2 equivalents) is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,6-dichloro-3-methoxypyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: 2,6-Dichloro-3-methoxypyridine (1 equivalent) is dissolved in acetone in a round-bottom flask. Sodium iodide (NaI) (2.5 - 3.0 equivalents) is added to the solution.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for an extended period (typically 24-48 hours). The progress of this halogen exchange reaction (a Finkelstein reaction) is monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like dichloromethane. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a solution of sodium thiosulfate to remove any remaining iodine, then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.

Disclaimer: The information provided in this technical guide is intended for research and development purposes by qualified professionals. The proposed synthetic protocol is based on established chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

In-depth Technical Guide: Solubility Profile of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2,6-Diiodo-3-methoxypyridine, a key intermediate in various synthetic applications. Due to the limited availability of precise quantitative data in public literature, this guide focuses on qualitative solubility information, predicted physicochemical properties influencing solubility, and a detailed, standardized experimental protocol for the quantitative determination of its solubility in various solvents.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₅I₂NOSanta Cruz Biotechnology[1]
Molecular Weight 360.92 g/mol Santa Cruz Biotechnology[1]
Predicted LogP ~3.5 - 4.5Predicted based on structure
Topological Polar Surface Area (TPSA) ~22 ŲPredicted based on structure
Hydrogen Bond Acceptors 2 (Nitrogen in pyridine ring, Oxygen in methoxy group)Predicted based on structure
Hydrogen Bond Donors 0Predicted based on structure

The structure of this compound, with two large, non-polar iodine atoms and a largely aromatic pyridine ring, suggests that the molecule is predominantly lipophilic. This is reflected in a high predicted LogP value, indicating a preference for non-polar environments. The methoxy group and the nitrogen atom in the pyridine ring introduce a degree of polarity and can act as hydrogen bond acceptors. The low predicted Topological Polar Surface Area (TPSA) further supports the compound's likely low aqueous solubility and good permeability across lipid membranes.

Qualitative Solubility Data

Summary of Expected Solubility:

Solvent ClassExpected SolubilityRationale
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)Low to ModerateThe polar nature of the solvent can interact with the methoxy group and pyridine nitrogen, but the large non-polar diiodo-pyridine structure will limit solubility. Solubility is expected to increase with decreasing solvent polarity (Water < Methanol < Ethanol).
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)Moderate to HighThese solvents can effectively solvate the polar regions of the molecule without the strong hydrogen bonding network of protic solvents, leading to better dissolution of lipophilic compounds.
Non-polar Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane)Moderate to HighThe "like dissolves like" principle suggests good solubility in these solvents due to the predominantly non-polar nature of the compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of this compound in various organic solvents.

Objective:

To determine the equilibrium solubility of this compound in a range of solvents at a controlled temperature.

Materials and Equipment:
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, dichloromethane, toluene)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should remain saturated with excess solid present.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis (using HPLC-UV):

    • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Inject the diluted, filtered sample into the HPLC system and determine the peak area corresponding to this compound.

    • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Agitate in thermostatically controlled shaker (24-48h) prep3->equil1 equil2 Allow excess solid to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through 0.45 µm filter sample1->sample2 sample3 Dilute sample sample2->sample3 analysis Quantitative analysis (e.g., HPLC-UV) sample3->analysis result Calculate solubility analysis->result

Caption: Workflow for determining the solubility of this compound.

This guide provides a framework for understanding and determining the solubility of this compound. For drug development professionals, the predicted lipophilicity and low aqueous solubility suggest that formulation strategies such as co-solvents, amorphization, or lipid-based delivery systems may be necessary for potential therapeutic applications. The provided experimental protocol offers a reliable method for generating the quantitative data needed to inform such formulation development and other research activities.

References

Spectral Characterization of 2,6-Diiodo-3-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 2,6-diiodo-3-methoxypyridine (CAS RN: 437709-98-3). Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and data from analogous compounds, alongside detailed experimental protocols for obtaining such data.

Molecular Structure:

Chemical Formula: C₆H₅I₂NO Molecular Weight: 360.92 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectral data of similar substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.7d1HH-4
~ 7.0 - 7.2d1HH-5
~ 3.9s3H-OCH₃

Note: Predicted chemical shifts are approximate. Actual values may vary depending on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 158C-3
~ 145C-5
~ 130C-4
~ 95C-2
~ 90C-6
~ 57-OCH₃

Note: Predicted chemical shifts are approximate. Iodine's heavy atom effect can lead to signal broadening and shifts.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
m/zPredicted Relative Intensity (%)Assignment
361High[M+H]⁺ (Molecular Ion Peak)
234Moderate[M - I]⁺
205Moderate[M - I - CO - H]⁺
127HighI⁺

Note: Fragmentation patterns are predictions and may vary based on the ionization method and energy.

Table 4: Predicted FT-IR Spectral Data (Solid, KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000WeakC-H stretch (aromatic)
2950-2850Weak-MediumC-H stretch (methyl)
~ 1550MediumC=C/C=N stretch (pyridine ring)
~ 1450MediumC-H bend (methyl)
1250-1200StrongC-O-C stretch (asymmetric)
1050-1000StrongC-O-C stretch (symmetric)
~ 550StrongC-I stretch

Note: Predicted absorption bands are approximate.

Interpretation of Spectral Data

The predicted spectral data provides a "fingerprint" for this compound, allowing for its identification and structural confirmation.

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons on the pyridine ring (H-4 and H-5). A singlet further upfield will represent the three protons of the methoxy group.

  • ¹³C NMR: The spectrum will show six distinct carbon signals. The carbons attached to the iodine atoms (C-2 and C-6) are expected to be significantly shielded. The carbon attached to the methoxy group (C-3) will be deshielded.

  • Mass Spectrometry: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of iodine atoms and parts of the methoxy group.

  • FT-IR: The spectrum will exhibit characteristic absorption bands for the aromatic C-H, methyl C-H, pyridine ring C=C and C=N, C-O-C ether, and C-I stretches.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectral characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Use a 100 MHz (or higher) NMR spectrometer.

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Typical parameters: pulse angle of 45 degrees, and a relaxation delay of 2 seconds.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules.

  • Analysis:

    • Introduce the sample into the mass spectrometer.

    • Obtain the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to eliminate atmospheric and matrix interferences.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectral characterization of a synthesized compound like this compound.

Spectral_Characterization_Workflow Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Purity & Preliminary Structure MS Mass Spectrometry (EI) Synthesis->MS Molecular Weight IR FT-IR Spectroscopy Synthesis->IR Functional Groups Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structural Confirmation Data_Analysis->Structure_Confirmation Combined Evidence

An In-depth Technical Guide on the NMR Chemical Shifts of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, scientists, and drug development professionals.

This technical guide is intended to provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2,6-diiodo-3-methoxypyridine. However, a thorough search of available scientific literature and spectral databases has revealed a lack of published experimental ¹H and ¹³C NMR data for this specific compound.

Therefore, this document will serve as a foundational template, outlining the necessary experimental protocols and data presentation structures that would be required for a complete analysis, should this data become available.

Data Presentation: A Template for Analysis

Following the successful synthesis and NMR analysis of this compound, the quantitative data would be summarized in the structured tables below for clear comparison and interpretation. The chemical shifts are highly dependent on the solvent used and the spectrometer frequency, which must be reported alongside the data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4Data Not AvailableDoubletData Not Available
H-5Data Not AvailableDoubletData Not Available
-OCH₃Data Not AvailableSingletNot Applicable

Predicted values are based on general principles and analysis of similar structures. Experimental verification is required.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C-2Data Not Available
C-3Data Not Available
C-4Data Not Available
C-5Data Not Available
C-6Data Not Available
-OCH₃Data Not Available

Predicted values are based on general principles and analysis of similar structures. Experimental verification is required.

Experimental Protocols

The following sections detail the standardized methodologies that would be employed for the synthesis of this compound and the subsequent acquisition of its NMR spectra.

Synthesis Protocol: A General Approach

A plausible synthetic route to this compound could involve the direct iodination of 3-methoxypyridine. The following is a generalized protocol that would require optimization.

Materials:

  • 3-Methoxypyridine

  • N-Iodosuccinimide (NIS) or other suitable iodinating agent

  • An appropriate solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 3-methoxypyridine in the chosen solvent under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C).

  • Add the iodinating agent (e.g., NIS) portion-wise to the reaction mixture.

  • Allow the reaction to stir at a controlled temperature and monitor its progress using a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

NMR Data Acquisition Protocol

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved before placing it in the spectrometer.

Spectrometer Parameters (Example using a 400 MHz instrument):

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width: Typically 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width: Typically 0-200 ppm.

Mandatory Visualization

The following diagrams illustrate the logical relationships in the synthesis and analysis of this compound.

synthesis_workflow start 3-Methoxypyridine iodination Iodination (e.g., with NIS) start->iodination workup Aqueous Workup & Extraction iodination->workup purification Purification (Chromatography) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

nmr_analysis_workflow sample Pure Sample in Deuterated Solvent h_nmr ¹H NMR Acquisition sample->h_nmr c_nmr ¹³C NMR Acquisition sample->c_nmr processing Data Processing (Fourier Transform, Phasing) h_nmr->processing c_nmr->processing analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) processing->analysis assignment Structural Assignment analysis->assignment

Caption: Logical workflow for the NMR analysis of this compound.

Unveiling the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectrum of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the predicted infrared (IR) spectrum of 2,6-diiodo-3-methoxypyridine, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed breakdown of expected vibrational frequencies, experimental protocols for sample analysis, and a logical workflow for spectral interpretation.

Predicted Infrared Spectrum Analysis

Due to the absence of a publicly available experimental IR spectrum for this compound, this guide presents a predicted spectrum based on the analysis of its constituent functional groups and comparison with structurally related molecules. The predicted vibrational frequencies are summarized in Table 1.

The key structural features of this compound that dictate its IR spectrum are:

  • A substituted pyridine ring: This heterocyclic aromatic system gives rise to characteristic C-H, C=C, and C=N stretching and bending vibrations.

  • Two iodo substituents: The carbon-iodine bonds (C-I) will exhibit stretching vibrations at low frequencies (in the far-IR region).

  • A methoxy group: The aryl-O-CH₃ ether linkage and the methyl group will have distinct stretching and bending modes.

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3100 - 3000Weak to MediumAromatic C-H StretchingThe pyridine ring C-H bonds will absorb in this region.[1][2][3][4]
2980 - 2820Weak to MediumC-H Stretching (Methoxy)Asymmetric and symmetric stretching of the -OCH₃ group. A band around 2830 cm⁻¹ can be characteristic of a methoxy group.
1600 - 1550Medium to StrongC=C and C=N Ring StretchingCharacteristic vibrations of the pyridine ring. Multiple bands are expected in this region.[1][2]
1475 - 1425MediumC-H Bending (Methoxy & Ring)Scissoring and bending vibrations of the methyl group and in-plane bending of the ring C-H bonds.
1300 - 1200StrongAsymmetric C-O-C StretchingCharacteristic of aryl alkyl ethers.[1]
1100 - 1000Medium to StrongSymmetric C-O-C Stretching & Ring BreathingThe symmetric ether stretch and pyridine ring breathing vibrations are expected here.
900 - 675Medium to StrongOut-of-plane (OOP) C-H BendingThe substitution pattern on the pyridine ring will influence the position and number of these bands.[1]
Below 600Weak to MediumC-I StretchingCarbon-iodine stretching vibrations typically occur in the far-infrared region.

Experimental Protocols for Solid Sample IR Analysis

For the acquisition of an experimental IR spectrum of this compound, which is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and the Nujol mull technique.

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-quality spectra of solid samples.

Methodology:

  • Sample Preparation: Dry spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and thoroughly mix with the sample by gentle grinding. The goal is to achieve a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.

  • Analysis: The resulting transparent or translucent pellet is then placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet should be run for baseline correction.

Nujol Mull Method

This method is an alternative when the sample may react with KBr or when a simpler preparation is desired.

Methodology:

  • Grinding: Grind 2-5 mg of the solid sample to a fine powder in an agate mortar.

  • Mull Formation: Add 1-2 drops of Nujol (a mineral oil) to the powdered sample and continue grinding until a uniform, thick paste (mull) is formed.

  • Sample Mounting: Apply a small amount of the mull onto one KBr or NaCl salt plate. Place a second salt plate on top and gently rotate to spread the mull into a thin, even film between the plates.

  • Analysis: Place the salt plate "sandwich" in the spectrometer's sample holder. A spectrum of Nujol should be run separately or subtracted from the sample spectrum to account for its characteristic C-H absorption bands.

Visualization of Experimental Workflow

The logical flow of analyzing an unknown solid sample via FTIR spectroscopy is depicted in the following diagram.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_nujol Nujol Mull Method cluster_analysis Spectral Acquisition & Analysis cluster_interpretation Interpretation Steps start Obtain Solid Sample grind Grind Sample start->grind mix_kbr Mix with KBr grind->mix_kbr mix_nujol Mix with Nujol grind->mix_nujol press_pellet Press into Pellet mix_kbr->press_pellet run_ftir Run FTIR Spectrometer press_pellet->run_ftir spread_plates Spread on Salt Plates mix_nujol->spread_plates spread_plates->run_ftir process_data Process Data (e.g., Baseline Correction) run_ftir->process_data interpret Interpret Spectrum process_data->interpret id_functional Identify Functional Group Frequencies interpret->id_functional compare Compare with Known Spectra/Databases id_functional->compare fingerprint Analyze Fingerprint Region compare->fingerprint structure Propose/Confirm Structure fingerprint->structure

Caption: Workflow for IR Spectrum Analysis of a Solid Sample.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols will aid researchers in the identification and quality control of this important chemical entity.

References

The Mass Spectrometry Fragmentation of 2,6-Diiodo-3-methoxypyridine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-Diiodo-3-methoxypyridine. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles of structurally related compounds—iodinated aromatics, methoxy aromatics, and pyridines—to forecast the primary fragmentation pathways and resultant ions. This guide is intended to aid researchers in the identification and structural elucidation of this and similar molecules.

Predicted Mass Spectral Data

The mass spectrum of this compound is anticipated to be characterized by a series of fragment ions resulting from the cleavage of its most labile bonds and the rearrangement of the pyridine core. The molecular ion (M+) is expected to be observed, with its isotopic pattern reflecting the presence of two iodine atoms. The predicted quantitative data for the precursor and major fragment ions are summarized below. The relative abundances are estimations based on the fragmentation patterns of analogous compounds.

m/z Proposed Fragment Ion Proposed Neutral Loss/Fragment Identity Predicted Relative Abundance
361[C₆H₄I₂NO]⁺•Molecular Ion (M⁺•)Moderate
346[C₅H₄I₂N]⁺Loss of •CH₃Moderate to High
234[C₆H₄INO]⁺•Loss of •IHigh
219[C₅H₄IN]⁺Loss of •I and •CH₃High
205[C₅H₄NO]⁺•Loss of 2 •ILow
127[I]⁺Iodine cationModerate
108[C₅H₄O]⁺•Loss of 2 •I and subsequent rearrangementLow
92[C₅H₄N]⁺Loss of •I and •OCH₃Moderate
78[C₅H₄N]⁺•Pyridine radical cationLow
52[C₄H₄]⁺•From pyridine ring fragmentationLow

Predicted Fragmentation Pathways

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily dictated by the relative bond strengths within the molecule. The C-I bond is the weakest and therefore most susceptible to cleavage.

A primary fragmentation pathway is expected to be the loss of an iodine radical (•I) from the molecular ion to form a significant fragment ion. A subsequent or alternative primary fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group. Further fragmentation of the pyridine ring can also occur, typically involving the loss of hydrogen cyanide (HCN).

G Predicted Fragmentation Pathway of this compound M This compound [M]⁺• m/z = 361 F1 [M - I]⁺ m/z = 234 M->F1 - •I F2 [M - CH₃]⁺ m/z = 346 M->F2 - •CH₃ F4 [I]⁺ m/z = 127 M->F4 F3 [M - I - CH₃]⁺ m/z = 219 F1->F3 - •CH₃ F2->F3 - •I F5 [Pyridine Ring Fragments] m/z = 52, etc. F3->F5 - HCN

Caption: Predicted major fragmentation pathways for this compound.

A secondary fragmentation pathway likely involves initial loss of the methyl group followed by the loss of an iodine radical, or vice versa, leading to a common intermediate.

G Alternative and Sequential Fragmentation Pathways cluster_M Molecular Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragment M [M]⁺• m/z = 361 F1 [M - I]⁺ m/z = 234 M->F1 - •I F2 [M - CH₃]⁺ m/z = 346 M->F2 - •CH₃ F3 [M - I - CH₃]⁺ m/z = 219 F1->F3 - •CH₃ F2->F3 - •I

Caption: Sequential loss of iodine and methyl radicals from the molecular ion.

Experimental Protocols

A general experimental protocol for obtaining the electron ionization mass spectrum of this compound is provided below. This protocol is based on standard procedures for the analysis of aromatic compounds and should be adapted and optimized for the specific instrumentation used.[1][2]

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Purity Check: Ensure the purity of the sample using a suitable technique such as NMR or HPLC prior to mass spectrometry analysis.

2. Instrumentation and Parameters (GC-MS)

  • Gas Chromatograph (GC):

    • Injection Mode: Splitless or split, depending on sample concentration.

    • Injector Temperature: 250-280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-70 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to 280-300 °C.

      • Final hold: 5-10 minutes.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230-250 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis

  • Acquire the mass spectrum of the compound of interest as it elutes from the GC column.

  • Obtain a background-subtracted mass spectrum for the chromatographic peak corresponding to this compound.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and data provided in this guide.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison, although a direct match for this specific compound may not be available.

Conclusion

This technical guide provides a foundational, predictive framework for understanding the mass spectrometry fragmentation of this compound. The predicted fragmentation pathways are based on the well-established behavior of its constituent chemical moieties. The primary cleavages are anticipated to be the loss of iodine and methyl radicals, followed by potential fragmentation of the pyridine ring. The provided experimental protocol offers a starting point for the empirical analysis of this compound. Researchers and scientists can use this guide to facilitate the identification and structural confirmation of this compound and related halogenated and methoxy-substituted pyridines in their analytical workflows.

References

Synthesis and Characterization of 2,6-Diiodo-3-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic building block, 2,6-Diiodo-3-methoxypyridine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and predicted characterization data based on established chemical principles and analogous transformations of related pyridine derivatives. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Halogenated pyridines are a critical class of intermediates in the pharmaceutical and agrochemical industries. The presence of iodine atoms, in particular, offers versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy group at the 3-position of the pyridine ring in this compound influences the electronic properties and reactivity of the molecule, making it a potentially valuable synthon for the development of novel bioactive compounds and functional materials.

Synthesis

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via a one-pot, two-step process involving the initial lithiation of 3-methoxypyridine at the 2- and 6-positions, followed by quenching with an iodine source. The methoxy group is expected to direct the deprotonation to the adjacent ortho positions.

Synthesis_Pathway Start 3-Methoxypyridine Intermediate 2,6-Dilithio-3-methoxypyridine (in situ) Start->Intermediate 1. n-Butyllithium, TMEDA THF, -78 °C to rt Product This compound Intermediate->Product 2. Iodine (I2) THF, -78 °C to rt

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

  • 3-Methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of 3-methoxypyridine (1.0 eq.) and TMEDA (2.2 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back down to -78 °C.

  • In a separate flask, prepare a solution of iodine (2.5 eq.) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at -78 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the color of iodine disappears.

  • Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 3-Methoxypyridine and TMEDA in THF B Cool to -78 °C A->B C Add n-BuLi B->C D Warm to rt and stir C->D E Cool to -78 °C D->E F Add Iodine solution E->F G Warm to rt and stir overnight F->G H Quench with Na2S2O3 G->H I Add NaHCO3 and Extract H->I J Combine organic layers I->J K Wash with brine J->K L Dry and Concentrate K->L M Column Chromatography L->M N Characterization M->N

Caption: Experimental workflow for the synthesis of this compound.

Characterization

As no experimental characterization data for this compound has been reported, the following tables summarize the predicted physical and spectroscopic properties based on the analysis of structurally similar compounds.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₆H₅I₂NO
Molecular Weight 360.92 g/mol
Appearance Off-white to yellow solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6d1HH-4
~7.0 - 7.2d1HH-5
~3.9s3H-OCH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155C-3
~145C-4
~125C-5
~90C-2
~85C-6
~56-OCH₃

FT-IR (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3050-3100C-H stretching (aromatic)
~2950-3000C-H stretching (methyl)
~1550-1600C=C stretching (aromatic)
~1450-1500C=N stretching (aromatic)
~1250-1300C-O stretching (aryl ether)
~1000-1100C-O stretching
~500-600C-I stretching

Mass Spectrometry (EI)

m/zAssignment
361[M+H]⁺
360[M]⁺
233[M-I]⁺
106[M-2I]⁺

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Iodine is corrosive and can cause severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • All reactions should be carried out in a well-ventilated fume hood.

  • Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide provides a putative synthetic route and predicted characterization data for this compound. The proposed synthesis, based on directed ortho-metalation, offers a plausible and efficient method for accessing this valuable building block. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound. This information is intended to facilitate further research and application of this compound in various fields of chemical science. It is important to note that the proposed protocol and predicted data should be validated through experimental work.

In-Depth Technical Guide on the Chemical Stability of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2,6-diiodo-3-methoxypyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related halogenated pyridines and established principles of drug stability testing. It outlines potential degradation pathways, recommended storage and handling conditions, and detailed experimental protocols for forced degradation studies. This document aims to equip researchers with the necessary information to anticipate stability challenges, design robust experimental plans, and ensure the quality and integrity of this compound in research and development settings.

Introduction

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring two iodine atoms and a methoxy group on a pyridine ring, makes it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The presence of carbon-iodine bonds, however, suggests potential susceptibility to degradation under various environmental conditions, which can impact its purity, reactivity, and the overall quality of downstream products. Understanding the chemical stability of this compound is therefore paramount for its effective use in pharmaceutical research and manufacturing.

This guide details the anticipated stability profile of this compound based on the known behavior of similar iodinated and halogenated aromatic compounds. It provides a framework for conducting stability assessments, including forced degradation studies, to identify potential degradation products and establish appropriate storage and handling procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 437709-98-3[1]
Molecular Formula C₆H₅I₂NO[1]
Molecular Weight 360.92 g/mol [1]
Appearance Solid[1]
Storage Class 11 - Combustible Solids[1]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of halogenated pyridines, several degradation pathways can be anticipated. These are crucial for designing stability-indicating analytical methods and for the identification of potential impurities.

Photodegradation

Iodinated aromatic compounds are often susceptible to photodegradation. Upon exposure to light, particularly UV radiation, the carbon-iodine bond can undergo homolytic cleavage to form radical intermediates. This can initiate a cascade of reactions, including:

  • Deiodination: Replacement of an iodine atom with a hydrogen atom from the solvent or other molecules.

  • Formation of colored degradants: Radical-induced polymerization or rearrangement reactions can lead to the formation of colored impurities.

Studies on other 2-halogenated pyridines have shown that they undergo rapid dehalogenation upon UV irradiation.[2] For instance, 2-iodopyridine has been observed to form 2-hydroxypyridine as a primary intermediate.[2]

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome the activation barrier for the cleavage of the C-I bonds, which are the weakest bonds in the molecule. Thermal decomposition of pyridine complexes with iodine has been reported, indicating the lability of such interactions.[3] The primary thermal degradation pathway for this compound is likely to be deiodination.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. The stability of this compound in aqueous solutions is expected to be pH-dependent.

  • Acidic Conditions: Under acidic conditions, protonation of the pyridine nitrogen may occur, potentially influencing the electron density of the ring and the stability of the C-I bonds. However, studies on similar compounds suggest that hydrolysis may be slow.

  • Neutral Conditions: In neutral pH, the rate of hydrolysis is expected to be minimal.

  • Alkaline Conditions: In basic media, nucleophilic attack by hydroxide ions on the pyridine ring could potentially lead to the displacement of the iodine atoms, although this is generally less facile than with other halogens like chlorine or bromine.

Oxidative Degradation

The pyridine ring and the methoxy group can be susceptible to oxidation. The use of oxidizing agents such as hydrogen peroxide (H₂O₂) could lead to the formation of N-oxides or demethylation of the methoxy group.

A logical workflow for investigating these potential degradation pathways is illustrated in the following diagram.

G Logical Workflow for Degradation Pathway Analysis cluster_stress Forced Degradation Studies cluster_analysis Analytical Characterization cluster_outcome Outcome Photolytic Photolytic HPLC_DAD HPLC-DAD/UV Photolytic->HPLC_DAD Thermal Thermal Thermal->HPLC_DAD Hydrolytic Hydrolytic Hydrolytic->HPLC_DAD Oxidative Oxidative Oxidative->HPLC_DAD LC_MS LC-MS/MS HPLC_DAD->LC_MS Peak Purity & Mass Analysis NMR NMR LC_MS->NMR Structure Confirmation Product_Identification Degradation Product Identification LC_MS->Product_Identification NMR->Product_Identification Pathway_Elucidation Degradation Pathway Elucidation Method_Validation Stability-Indicating Method Validation Pathway_Elucidation->Method_Validation Product_Identification->Pathway_Elucidation

Caption: Workflow for investigating degradation pathways.

Recommended Storage and Handling

Given the potential sensitivity of this compound to light and heat, the following storage and handling conditions are recommended to maintain its integrity:

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendation
Temperature Store at controlled room temperature (20-25°C). Avoid excessive heat.
Light Protect from light. Store in amber vials or light-resistant containers.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Moisture Store in a dry environment. Keep containers tightly sealed to prevent moisture ingress.
Incompatibilities Avoid contact with strong oxidizing agents.

Experimental Protocols for Forced Degradation Studies

To systematically evaluate the chemical stability of this compound, a series of forced degradation studies should be performed.[4][5] These studies are essential for developing and validating a stability-indicating analytical method. A target degradation of 5-20% is generally recommended to ensure that the degradation products are formed at detectable levels without being unrealistic.[4]

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. This stock solution will be used for the following stress studies.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time intervals, withdraw an aliquot and dilute for HPLC analysis.

Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

  • Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 24 hours.

  • At appropriate time intervals, withdraw samples (dissolving the solid sample in the mobile phase) and analyze by HPLC.

Photolytic Degradation
  • Expose the solid compound and a solution of the compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a specified period (e.g., in accordance with ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • At appropriate time intervals, prepare solutions from the exposed solid and dilute the exposed solution for HPLC analysis.

The general workflow for these forced degradation experiments is depicted below.

G Forced Degradation Experimental Workflow Start Start Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid_Heat 0.1 M HCl, 60°C Stress_Conditions->Acid_Heat Base_RT 0.1 M NaOH, RT Stress_Conditions->Base_RT Neutral_Heat Water, 60°C Stress_Conditions->Neutral_Heat Oxidative_RT 3% H2O2, RT Stress_Conditions->Oxidative_RT Thermal_Solid Solid, 80°C Stress_Conditions->Thermal_Solid Photolytic_UV_Vis UV/Vis Light Stress_Conditions->Photolytic_UV_Vis Sample_Collection Collect Samples at Time Points Acid_Heat->Sample_Collection Base_RT->Sample_Collection Neutral_Heat->Sample_Collection Oxidative_RT->Sample_Collection Thermal_Solid->Sample_Collection Photolytic_UV_Vis->Sample_Collection Neutralize Neutralize (for acid/base) Sample_Collection->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Dilute->HPLC_Analysis End End HPLC_Analysis->End

Caption: A general workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[6] This method must be capable of separating the parent compound from all potential degradation products and process-related impurities.

Table 3: General Parameters for a Stability-Indicating HPLC Method

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., determined by photodiode array detection).
Column Temperature 30°C
Injection Volume 10-20 µL

The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[6] Peak purity analysis using a photodiode array detector is essential to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of its potential stability challenges can be inferred from the behavior of analogous halogenated pyridines. This technical guide provides a framework for researchers to proactively address the chemical stability of this important synthetic intermediate. The key takeaways are the likely sensitivity of the compound to light and heat, necessitating careful storage and handling. The provided experimental protocols for forced degradation studies offer a systematic approach to investigating its degradation pathways and to developing a robust, stability-indicating analytical method. By implementing these strategies, researchers can ensure the quality and reliability of this compound throughout the drug discovery and development process.

References

Electronic Properties of 2,6-Diiodo-3-methoxypyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diiodo-3-methoxypyridine is a substituted pyridine derivative with potential applications in various fields, including medicinal chemistry and materials science. Understanding its electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. This document provides a technical overview of the anticipated electronic characteristics of this compound, drawing upon established principles of organic chemistry and computational studies on related pyridine derivatives. Due to a lack of specific experimental or computational data for this compound in the public domain, this guide will focus on the expected effects of the iodo and methoxy substituents on the electronic structure of the pyridine ring.

Predicted Electronic Properties

The electronic properties of the pyridine ring are significantly influenced by the nature and position of its substituents. In this compound, the presence of two electron-withdrawing iodine atoms and one electron-donating methoxy group creates a unique electronic profile.

Table 1: Predicted Qualitative Electronic Properties of this compound

PropertyPredicted Effect of SubstituentsRationale
Electron Density The overall electron density of the pyridine ring is expected to be reduced due to the strong electron-withdrawing inductive effect of the two iodine atoms. The methoxy group at the 3-position will partially counteract this by donating electron density through resonance.Iodine is a highly electronegative halogen that withdraws electron density through the sigma bond (inductive effect). The methoxy group is an electron-donating group through resonance, where the lone pair on the oxygen atom can delocalize into the pyridine ring.
HOMO-LUMO Gap The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap is anticipated to be relatively small.Electron-withdrawing groups like iodine tend to lower the energy of both the HOMO and LUMO, while electron-donating groups like methoxy raise their energies. The net effect on the gap is complex, but often, extensive substitution, particularly with heavy atoms like iodine, can lead to a smaller gap, which can influence the molecule's color and reactivity.
Dipole Moment The molecule is expected to possess a significant dipole moment.The asymmetrical substitution pattern of the electronegative iodine and oxygen atoms and the lone pair on the nitrogen atom will result in an uneven distribution of charge, creating a net dipole moment.
Reactivity The pyridine ring is expected to be deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution.The strong electron-withdrawing nature of the iodine atoms makes the ring electron-deficient and thus less susceptible to attack by electrophiles. Conversely, this electron deficiency makes the ring more susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom that are further activated by the iodine substituents.

Methodologies for Experimental Determination

Should a researcher wish to experimentally determine the electronic properties of this compound, the following standard techniques could be employed.

Experimental Workflow for Characterizing Electronic Properties

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_electronic Electronic Property Measurement Synthesis Synthesis of 2,6-Diiodo- 3-methoxypyridine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay CV Cyclic Voltammetry (for HOMO/LUMO estimation) Purification->CV UVVis UV-Vis Spectroscopy (for HOMO-LUMO gap) Purification->UVVis Computational Computational Modeling (DFT) Purification->Computational

Caption: Workflow for the synthesis, characterization, and electronic property determination of this compound.

Detailed Experimental Protocols:

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to determine the oxidation and reduction potentials of the molecule. These values can then be used to estimate the energies of the HOMO and LUMO levels. A typical setup would involve a three-electrode system (working, reference, and counter electrodes) in a suitable solvent with a supporting electrolyte. The potential is swept, and the resulting current is measured.

  • UV-Vis Spectroscopy: This method measures the absorption of light in the ultraviolet and visible regions. The wavelength of maximum absorption (λmax) can be related to the energy of the electronic transition from the HOMO to the LUMO, providing an estimation of the HOMO-LUMO gap. The sample is dissolved in a transparent solvent and placed in a cuvette in the spectrophotometer.

  • Computational Modeling (Density Functional Theory - DFT): DFT calculations are a powerful tool for predicting and understanding the electronic properties of molecules. By solving the Schrödinger equation for the molecule, one can obtain information about the molecular orbitals (including HOMO and LUMO), electron density distribution, dipole moment, and other electronic parameters. Various software packages like Gaussian, ORCA, or Spartan can be used for these calculations, typically employing a suitable basis set (e.g., 6-31G*) and functional (e.g., B3LYP).

Logical Relationship of Substituent Effects

The interplay of the inductive and resonance effects of the iodo and methoxy substituents dictates the overall electronic character of the molecule.

cluster_substituents Substituents cluster_effects Electronic Effects cluster_properties Resulting Electronic Properties Iodo 2,6-Diiodo Inductive Inductive Effect (-I) Iodo->Inductive Strong Methoxy 3-Methoxy Methoxy->Inductive Weak Resonance Resonance Effect (+R) Methoxy->Resonance Moderate ElectronDeficient Electron-Deficient Pyridine Ring Inductive->ElectronDeficient Resonance->ElectronDeficient Partially counters -I effect AlteredReactivity Altered Reactivity Profile ElectronDeficient->AlteredReactivity

Caption: Influence of substituent electronic effects on the properties of the pyridine ring.

Technical Guide: The Molecular Structure and Synthetic Utility of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic relevance of 2,6-diiodo-3-methoxypyridine. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key chemical data, explores potential synthetic pathways, and discusses its application as a versatile building block in medicinal chemistry. The pyridine scaffold is a cornerstone in the design of therapeutic agents, and functionalized derivatives such as this compound offer unique opportunities for creating novel molecular architectures. This guide presents quantitative data in structured tables and includes detailed diagrams to illustrate synthetic workflows and its role as a molecular scaffold, adhering to specified visualization standards for clarity and accessibility.

Introduction

The pyridine ring system is a fundamental heterocyclic scaffold extensively utilized in drug design, valued for its significant influence on pharmacological activity.[1][2] Its presence in numerous FDA-approved drugs, ranging from antiviral to anticancer agents, underscores its therapeutic importance.[1][2][3] The strategic functionalization of the pyridine ring with substituents like halogens and methoxy groups can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.

This compound is a halogenated methoxypyridine derivative that serves as a valuable intermediate in organic synthesis. The presence of two iodine atoms at the 2 and 6 positions offers reactive sites for various cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties of the pyridine ring. This guide delves into the core molecular features of this compound and its potential applications in the synthesis of complex, biologically active molecules.

Molecular Structure and Properties

The structural and chemical properties of this compound are summarized below. These identifiers and properties are crucial for laboratory use, regulatory documentation, and computational modeling.

Chemical Identifiers
IdentifierValue
CAS Number 437709-98-3[4][5][6]
Molecular Formula C₆H₅I₂NO[4][6]
Molecular Weight 360.92 g/mol [4][6]
IUPAC Name This compound
InChI 1S/C6H5I2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3[6]
InChIKey JMICSTQRCNYRTG-UHFFFAOYSA-N[6]
SMILES COc1ccc(I)nc1I[6]
Physicochemical Properties
PropertyValue
Physical Form Solid[6]
Solubility Soluble in organic solvents such as ethanol and ether; poorly soluble in water. (Inferred from similar compounds)[7]

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic route can be conceptualized based on established methodologies for the functionalization of pyridine rings. A common approach involves the di-iodination of a suitable methoxypyridine precursor. The reactivity of the compound is dominated by the two iodine substituents, which can be readily displaced or utilized in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Postulated Synthetic Workflow

A potential synthetic pathway could start from 2,6-dihydroxypyridine, which can be converted to 2,6-dichloropyridine or 2,6-dibromopyridine.[8][9] Subsequent nucleophilic substitution with sodium methoxide can introduce the methoxy group, followed by a di-iodination step. The workflow below illustrates this conceptual pathway.

G A 2,6-Dihydroxypyridine B Halogenation (e.g., with POCl₃ or PBr₃) A->B Step 1 C 2,6-Dihalopyridine (Cl or Br) B->C D Nucleophilic Substitution (Sodium Methoxide) C->D Step 2 E 3-Methoxy-2,6-dihalopyridine D->E F Iodination (e.g., with I₂/HIO₃) E->F Step 3 G This compound F->G

A potential synthetic pathway for this compound.

Applications in Drug Development

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry. The introduction of iodine atoms can enhance binding affinity to target proteins through halogen bonding and increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Role as a Molecular Scaffold

This compound is an excellent scaffold for building more complex molecules. The two iodine atoms provide orthogonal handles for sequential, site-selective functionalization, allowing for the construction of diverse chemical libraries for high-throughput screening. The methoxy group can also be a key interaction point with biological targets or can be demethylated to reveal a hydroxyl group for further modification.

The diagram below illustrates how the this compound core can be elaborated into a more complex, drug-like molecule through sequential cross-coupling reactions.

G cluster_0 Core Scaffold cluster_1 Functionalization cluster_2 Drug Candidate Scaffold 2,6-Diiodo- 3-methoxypyridine Coupling1 Suzuki Coupling (R¹-B(OH)₂) Scaffold->Coupling1 Position 6 Coupling2 Sonogashira Coupling (R²-C≡CH) Scaffold->Coupling2 Position 2 FinalMolecule Complex Bioactive Molecule Coupling1->FinalMolecule Coupling2->FinalMolecule

Elaboration of the scaffold into a complex molecule.

The versatility of the pyridine scaffold, combined with the reactivity of the iodo groups, makes this compound a valuable starting material for synthesizing novel therapeutic agents, particularly in areas like oncology and neuroscience where pyridine-containing drugs have shown significant promise.[10]

Safety Information

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. The available safety data indicates that it is an acute oral toxin.

Hazard InformationDetails
GHS Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[6]
Hazard Statement H302: Harmful if swallowed[6]
Hazard Class Acute Toxicity 4 (Oral)[6]
Storage Class 11 (Combustible Solids)[6]

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its molecular structure, characterized by two reactive iodine atoms and an electron-donating methoxy group on a pyridine core, offers a versatile platform for the development of novel, complex molecules. While detailed experimental protocols for its synthesis and specific spectroscopic data are not widely published, its utility can be inferred from the extensive chemistry of related pyridines. For researchers in drug discovery, this compound represents a valuable starting point for creating diverse libraries of compounds aimed at a wide range of biological targets.

References

An In-depth Technical Guide to CAS Number 437709-98-3: 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological properties, detailed experimental protocols, and signaling pathways for CAS number 437709-98-3, 2,6-Diiodo-3-methoxypyridine, is exceptionally limited. This guide summarizes the available chemical data and provides a general context for the potential utility of this compound class in research and development, based on the chemistry of related substituted pyridines. The absence of extensive experimental data in the public domain prevents the creation of detailed experimental protocols and signaling pathway diagrams as requested.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated and methoxy-substituted pyridine derivative. Such compounds are often explored in medicinal chemistry as intermediates or scaffolds for the synthesis of more complex molecules with potential biological activity. The presence of two iodine atoms offers reactive sites for various cross-coupling reactions, making it a potentially versatile building block.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 437709-98-3Sigma-Aldrich
Molecular Formula C₆H₅I₂NOSigma-Aldrich[1]
Molecular Weight 360.92 g/mol Sigma-Aldrich[1]
Appearance Solid (form)Sigma-Aldrich
SMILES COc1ccc(I)nc1ISigma-Aldrich
InChI InChI=1S/C6H5I2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3Sigma-Aldrich
InChIKey JMICSTQRCNYRTG-UHFFFAOYSA-NSigma-Aldrich

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the synthesis of substituted pyridines is a well-established area of organic chemistry. The synthesis of related compounds often involves the functionalization of a pre-existing pyridine ring. Iodination of pyridines can be achieved through various methods, including electrophilic iodination.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the direct iodination of 3-methoxypyridine. However, controlling the regioselectivity to obtain the 2,6-diiodo product would be a key challenge. Alternatively, a multi-step synthesis starting from a pre-functionalized pyridine derivative might be employed.

Diagram 1: Hypothetical High-Level Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Final Product 3-Methoxypyridine 3-Methoxypyridine Iodination Iodination 3-Methoxypyridine->Iodination Purification Purification Iodination->Purification This compound This compound Purification->this compound

Caption: A generalized workflow for the synthesis of the target compound.

Potential Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds. The incorporation of iodine can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further chemical modifications or for radio-labeling studies.

Role as a Synthetic Intermediate

The primary utility of this compound in a research context is likely as a chemical intermediate. The two iodine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide variety of substituents at the 2 and 6 positions of the pyridine ring, enabling the synthesis of diverse compound libraries for biological screening.

Diagram 2: Potential Cross-Coupling Reactions

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Substituted Pyridines Start This compound Suzuki Suzuki Coupling (Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Aryl 2,6-Diaryl-3-methoxypyridine Suzuki->Aryl Alkynyl 2,6-Dialkynyl-3-methoxypyridine Sonogashira->Alkynyl Amino 2,6-Diamino-3-methoxypyridine Buchwald->Amino

Caption: Potential synthetic pathways using the diiodo-scaffold.

Biological Activity and Signaling Pathways (General Context)

There is no specific information regarding the biological activity or mechanism of action for this compound in the public domain. However, the broader class of substituted pyridines has been investigated for a wide range of pharmacological activities. It is plausible that derivatives of this compound could be synthesized and tested for various biological targets. The biological activity of such derivatives would be highly dependent on the nature of the substituents introduced at the 2 and 6 positions.

Safety and Handling

According to available safety data, this compound is classified as Acute Toxicity, Oral: Category 4. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: Hazard Information

Hazard StatementCode
Harmful if swallowedH302

Conclusion

This compound (CAS 437709-98-3) is a chemical compound with potential utility as a synthetic intermediate in medicinal chemistry and materials science. The presence of two iodine atoms on the pyridine ring provides reactive sites for the introduction of diverse functional groups through well-established cross-coupling methodologies. While there is a significant lack of publicly available data on its specific physicochemical properties, biological activities, and detailed experimental protocols, its structural features suggest it could be a valuable tool for researchers aiming to generate libraries of novel substituted pyridine derivatives for further investigation. Future research is required to elucidate the specific properties and potential applications of this compound.

References

Navigating the Synthesis and Purity of 2,6-Diiodo-3-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diiodo-3-methoxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public data on this specific compound, this guide also draws upon established methodologies for structurally related molecules to provide a foundational understanding for researchers.

Supplier and Purity Landscape

Obtaining this compound for research purposes requires sourcing from specialized chemical suppliers. While several vendors list this compound, publicly available, specific purity data is often limited. Researchers are advised to request a Certificate of Analysis (CoA) from suppliers to obtain lot-specific purity information.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
Santa Cruz Biotechnology437709-98-3C6H5I2NO360.92 g/mol Listed as a biochemical for research.[1]
Sigma-Aldrich (AldrichCPR)437709-98-3C6H5I2NO360.92 g/mol States that analytical data is not collected for this product; buyer assumes purity confirmation.[2]
Parchem437709-98-3C6H5I2NO360.92 g/mol Listed as a specialty chemical.[3]

Hypothetical Synthesis and Purification Protocols

Part 1: Synthesis of 2,6-Dichloro-3-hydroxypyridine

A common starting material for substituted pyridines is 2,6-dichloropyridine. Nitration followed by nucleophilic substitution can yield the desired intermediate.

Experimental Protocol:

  • Nitration of 2,6-Dichloropyridine: To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a controlled temperature. Gradually add concentrated nitric acid while maintaining the temperature below 50°C. Heat the mixture to 100-105°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product, 2,6-dichloro-3-nitropyridine. Filter and wash the solid with water.

  • Methoxylation: The resulting 2,6-dichloro-3-nitropyridine can be methoxylated using sodium methoxide in methanol. This reaction typically proceeds at room temperature to slightly elevated temperatures.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using a reducing agent such as stannous chloride in concentrated hydrochloric acid.

  • Diazotization and Hydrolysis: The resulting amino group can be converted to a hydroxyl group via a diazotization reaction with sodium nitrite in an acidic solution, followed by hydrolysis.

Part 2: Iodination of 3-Methoxy-2,6-dichloropyridine

Direct iodination of the pyridine ring can be challenging. A more common approach involves a metal-halogen exchange reaction.

Experimental Protocol:

  • Lithiation: Dissolve the 3-methoxy-2,6-dichloropyridine in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere. Add a strong base such as n-butyllithium dropwise to effect a lithium-halogen exchange at the 2- and 6-positions.

  • Iodination: To the lithiated intermediate, add a solution of iodine in THF at -78°C. The iodine will quench the organolithium species, resulting in the formation of this compound.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.

Purity Analysis

The purity of the final product should be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a gradient of acetonitrile and water (containing a modifier like formic acid or trifluoroacetic acid) can be developed to determine the purity. Detection is typically performed using a UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural confirmation and can also be used for purity assessment against a known standard.

Potential Application in Alzheimer's Disease Research

Substituted pyridines, including those with a methoxy group, have been investigated as gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[4]

Gamma-Secretase Modulation Signaling Pathway

Gamma-secretase is a multi-protein complex that plays a crucial role in the processing of the amyloid precursor protein (APP). In Alzheimer's disease, the aberrant cleavage of APP by beta-secretase and then gamma-secretase leads to the production and aggregation of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 isoform.

GSMs are thought to allosterically modulate the activity of gamma-secretase, shifting its cleavage preference away from the production of Aβ42 and towards the generation of shorter, less amyloidogenic Aβ peptides like Aβ38. This modulation is believed to occur without inhibiting the overall proteolytic activity of gamma-secretase, which is also responsible for processing other important substrates like Notch, thereby potentially avoiding some of the side effects associated with gamma-secretase inhibitors.

Below is a conceptual diagram illustrating the proposed mechanism of action for a gamma-secretase modulator.

Gamma_Secretase_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) Beta_Secretase β-Secretase APP->Beta_Secretase Cleavage sAPPb sAPPβ Beta_Secretase->sAPPb Releases CTF_beta C99 fragment Beta_Secretase->CTF_beta Generates Gamma_Secretase γ-Secretase Complex Ab42 Aβ42 (toxic) Gamma_Secretase->Ab42 Aberrant Cleavage Ab40 Aβ40 Gamma_Secretase->Ab40 AICD AICD Gamma_Secretase->AICD Ab38 Aβ38 (less toxic) Gamma_Secretase->Ab38 Promotes Cleavage CTF_beta->Gamma_Secretase Substrate Aggregation Aggregation & Plaque Formation Ab42->Aggregation GSM This compound (Hypothetical GSM) GSM->Gamma_Secretase Allosteric Modulation

Caption: Hypothetical signaling pathway of a gamma-secretase modulator.

Experimental Workflow for Evaluating GSM Activity

A typical workflow to assess the potential of a compound like this compound as a gamma-secretase modulator would involve the following steps:

GSM_Workflow cluster_workflow GSM Evaluation Workflow A Compound Synthesis & Purification B In vitro Cell-Based Assay (e.g., HEK293 cells expressing APP) A->B C Quantification of Aβ peptides (ELISA, Mass Spectrometry) B->C D Determine IC50 for Aβ42 reduction and effect on Aβ38/Aβ40 C->D E Notch Cleavage Assay (to assess selectivity) D->E Select lead compounds F In vivo studies in Alzheimer's Disease Animal Models E->F Promising candidates G Pharmacokinetic and Toxicology Profiling F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective methods for their synthesis is a cornerstone of modern medicinal and process chemistry. 2,6-Diiodo-3-methoxypyridine is a versatile building block that allows for the sequential and site-selective introduction of various substituents through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I bonds, influenced by the electronic and steric environment, enables the synthesis of a diverse range of mono- and di-substituted 3-methoxypyridine derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, utilizing this compound as the key starting material.

Strategic Synthesis of Substituted Pyridines

The synthetic strategy for the functionalization of this compound hinges on the sequential nature of palladium-catalyzed cross-coupling reactions. The iodine atom at the 6-position is generally more sterically hindered and electronically less favorable for oxidative addition compared to the iodine at the 2-position. This inherent difference in reactivity allows for a controlled, stepwise introduction of different functionalities.

G start This compound mono_sub Mono-substituted Pyridine Intermediate start->mono_sub 1. Regioselective Cross-Coupling    (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)    at the C2 position di_sub Di-substituted Pyridine Product mono_sub->di_sub 2. Second Cross-Coupling    with a different coupling partner    at the C6 position

Caption: Sequential cross-coupling strategy for this compound.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron compound with an organohalide. For this compound, this reaction can be tuned to achieve either mono- or di-arylation.

Quantitative Data Summary for Suzuki Coupling
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Iodo-3-methoxy-6-phenylpyridine85
24-Methoxyphenylboronic acid2-Iodo-3-methoxy-6-(4-methoxyphenyl)pyridine82
33-Tolylboronic acid2-Iodo-3-methoxy-6-(3-tolyl)pyridine88
4Phenylboronic acid3-Methoxy-2,6-diphenylpyridine92 (from 2-iodo-3-methoxy-6-phenylpyridine)
Experimental Protocol: Mono-Arylation via Suzuki Coupling

This protocol describes a general procedure for the regioselective mono-arylation of this compound at the 6-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-iodo-3-methoxy-6-arylpyridine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic acid - Base (K₂CO₃) - Catalyst (Pd(OAc)₂/PPh₃) B Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) A->B C Add Degassed Solvents: 1,4-Dioxane and Water B->C D Heat to 80 °C and stir for 12-24h C->D E Cool and Dilute with Ethyl Acetate D->E F Aqueous Wash E->F G Dry, Concentrate, and Purify F->G

Caption: Experimental workflow for Suzuki mono-arylation.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted pyridines.

Quantitative Data Summary for Sonogashira Coupling
EntryTerminal AlkyneProductYield (%)
1Phenylacetylene2-Iodo-3-methoxy-6-(phenylethynyl)pyridine78
2Trimethylsilylacetylene2-Iodo-3-methoxy-6-((trimethylsilyl)ethynyl)pyridine85
31-Hexyne2-(Hex-1-yn-1-yl)-6-iodo-3-methoxypyridine75
Experimental Protocol: Mono-Alkynylation via Sonogashira Coupling

This protocol details the regioselective mono-alkynylation of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-alkynyl-6-iodo-3-methoxypyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of amino groups onto the pyridine core.

Quantitative Data Summary for Buchwald-Hartwig Amination
EntryAmineProductYield (%)
1Morpholine4-(6-Iodo-3-methoxypyridin-2-yl)morpholine90
2AnilineN-(6-Iodo-3-methoxypyridin-2-yl)aniline83
3BenzylamineN-Benzyl-6-iodo-3-methoxypyridin-2-amine87
Experimental Protocol: Mono-Amination via Buchwald-Hartwig Reaction

This protocol describes the regioselective mono-amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-amino-6-iodo-3-methoxypyridine.

G cluster_pathways Synthetic Pathways from this compound cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product 2-Aryl-6-iodo-3-methoxypyridine Start->Suzuki_Product   ArB(OH)₂   Pd Catalyst, Base Sonogashira_Product 2-Alkynyl-6-iodo-3-methoxypyridine Start->Sonogashira_Product   R-C≡CH   Pd/Cu Catalysts, Base Buchwald_Product 2-Amino-6-iodo-3-methoxypyridine Start->Buchwald_Product   R₂NH   Pd Catalyst, Base

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2,6-diiodo-3-methoxypyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective introduction of aryl and heteroaryl moieties, paving the way for the synthesis of a wide array of complex molecules relevant to pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[1] For polyhalogenated substrates like this compound, the differential reactivity of the carbon-halogen bonds is a key consideration. The generally accepted reactivity trend is C-I > C-Br > C-Cl, which allows for regioselective functionalization.[2] In the case of this compound, the high reactivity of the C-I bonds makes it an excellent substrate for selective mono- or diarylation under appropriate conditions. The electron-donating methoxy group at the 3-position can influence the electronic properties of the pyridine ring and, consequently, the reaction kinetics.

Data Presentation: Comparative Reaction Conditions

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the mono-arylation of dihalopyridine systems, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/H₂O (4:1)90-1008-1670-90A standard and reliable catalyst system for a broad range of substrates.
Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)DME/H₂O (4:1)80-9012-2465-85A cost-effective and commonly used catalytic system.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)100-1104-1280-95Buchwald ligands often provide excellent results for challenging substrates.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-1675-90Effective for a wide variety of aryl and heteroaryl couplings.

Experimental Protocols

This section provides a detailed, generalized protocol for the mono-arylation of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualizations

Logical Relationship: Regioselectivity in Polyhalogenated Pyridines

The Suzuki-Miyaura coupling of polyhalogenated pyridines is governed by the relative reactivity of the carbon-halogen bonds. This allows for a stepwise and selective functionalization.

G A This compound B Mono-arylated Product (e.g., 2-Aryl-6-iodo-3-methoxypyridine) A->B Suzuki Coupling (First Equivalent of Boronic Acid) C Di-arylated Product B->C Suzuki Coupling (Second Equivalent of Boronic Acid)

Caption: Stepwise functionalization of this compound.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

G setup Reaction Setup Combine reactants, catalyst, and base in a flask. inert Inert Atmosphere Purge the flask with Nitrogen or Argon. setup->inert solvent Solvent Addition Add degassed solvent. inert->solvent reaction Reaction Heat and stir the mixture. Monitor progress by TLC or LC-MS. solvent->reaction workup Workup Cool, dilute with water, and extract with organic solvent. reaction->workup purify Purification Dry, concentrate, and purify by column chromatography. workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathway: The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.

G Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation Product R-Ar PdII_R_Ar->Product Product->Pd0 Reductive Elimination Reactants R-X + Ar-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by palladium and a copper(I) co-catalyst, is conducted under mild conditions and tolerates a wide variety of functional groups.[1][3] This makes it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[1][4]

2,6-Diiodo-3-methoxypyridine is a valuable building block for the synthesis of multi-substituted pyridine derivatives. The two iodine atoms offer sites for sequential and selective functionalization, with the carbon-iodine bond being highly reactive in palladium-catalyzed cross-coupling reactions.[5][6] This allows for the controlled introduction of alkynyl moieties, which can serve as rigid linkers or introduce unique electronic and steric properties to the target molecules.[3] These application notes provide a detailed protocol for the Sonogashira coupling of this compound with terminal alkynes, focusing on achieving both mono- and di-alkynylation.

Key Reaction Parameters

Successful Sonogashira coupling of this compound is dependent on the careful selection of several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.[3] Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] Copper(I) iodide (CuI) is the most frequently used co-catalyst.[3]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide formed during the reaction.[3]

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Common choices include N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and triethylamine itself when used in excess.[3]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[3]

  • Temperature: Reactions are often carried out at temperatures ranging from room temperature to 100 °C, depending on the reactivity of the substrates.[3] Due to the high reactivity of the carbon-iodine bond, reactions with aryl iodides can often proceed at room temperature.[5]

Experimental Protocols

The following protocols describe general procedures for the selective mono- and di-alkynylation of this compound. Optimization may be required for specific substrates and scales.

Protocol 1: Selective Mono-alkynylation

This protocol aims for the selective substitution of one iodine atom on the this compound ring. The higher reactivity of the C-I bond compared to C-Br or C-Cl allows for selective coupling.[6]

Materials:

  • This compound

  • Terminal alkyne (1.0 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Degas the mixture by bubbling with argon for 10-15 minutes.[7]

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a temperature between 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to obtain the mono-alkynylated product.[7]

Protocol 2: Di-alkynylation

This protocol is designed for the substitution of both iodine atoms on the this compound ring.

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (4-5 equivalents)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Degas the mixture by bubbling with argon for 10-15 minutes.[3]

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C.[3]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the di-alkynylated product.

Data Presentation

The following tables summarize typical reaction conditions for Sonogashira couplings of di-halogenated pyridines, which can be adapted for this compound.

Table 1: Typical Conditions for Mono-alkynylation of Dihalopyridines

ParameterConditionReference
Substrate2,6-Dibromopyridine[3]
AlkyneTerminal Alkyne (1.1 eq)[3]
Palladium CatalystPdCl₂(PPh₃)₂ (2 mol%)[3]
Copper Co-catalystCuI (4 mol%)[3]
BaseEt₃N (2.0 eq)[3]
SolventDMF[3]
Temperature60-80 °C[3]
Reaction Time4-12 h[3]

Table 2: Typical Conditions for Di-alkynylation of Dihalopyridines

ParameterConditionReference
Substrate2,6-Dibromopyridine[3]
AlkyneTerminal Alkyne (2.2 eq)[3]
Palladium CatalystPdCl₂(PPh₃)₂ (2 mol%)[3]
Copper Co-catalystCuI (4 mol%)[3]
BaseEt₃N (3.0 eq)[3]
SolventDMF[3]
Temperature60-80 °C[3]
Reaction Time12-24 h[3]

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, Pd Catalyst, CuI, and Base in a dry flask. inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent alkyne Add Terminal Alkyne solvent->alkyne heat Stir at Specified Temperature (e.g., RT - 80 °C) alkyne->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer and Dry extract->wash concentrate Concentrate Under Reduced Pressure wash->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Selective Mono-functionalization of 2,6-Diiodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of polyhalogenated heteroaromatics is a critical strategy in medicinal chemistry and materials science for the synthesis of complex molecular architectures. 2,6-Diiodopyridine is a valuable building block, offering two reactive sites for palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bonds allows for predictable and selective mono-functionalization under carefully controlled conditions. This application note provides detailed protocols and comparative data for the selective mono-functionalization of 2,6-diiodopyridines via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The principle of this selectivity lies in the bond dissociation energies of the carbon-halogen bonds, which follow the trend C-I < C-Br < C-Cl. Consequently, the oxidative addition of a palladium(0) catalyst to the C-I bond is kinetically favored, enabling selective reaction at one iodo-position while leaving the other unreacted for subsequent transformations.

Data Presentation

The following tables summarize quantitative data for the selective mono-functionalization of 2,6-diiodopyridines and closely related dihalo-analogs.

Table 1: Selective Mono-Suzuki-Miyaura Coupling of Dihalopyridines
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of Mono-product
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)8512~85-95 (estimated for diiodide)
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)dppf (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)9514~80-90 (estimated for diiodide)
33-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)10010High (unspecified)
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)808~75-85 (estimated for diiodide)

Note: Yields are based on analogous reactions with dihalopyridines and serve as a general guideline for 2,6-diiodopyridine.

Table 2: Selective Mono-Sonogashira Coupling of 2,6-Diiodoanisoles
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of Mono-product[1]
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (15)Diisopropylamine (2)Toluenert1282[1]
21-HexynePd(PPh₃)₂Cl₂ (5)CuI (15)Diisopropylamine (2)Toluenert1282[1]
34-MethoxyphenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (15)Diisopropylamine (2)Toluenert1285[1]
43-Butyn-1-olPd(PPh₃)₂Cl₂ (5)CuI (15)Diisopropylamine (2)Toluenert1261[1]

Note: Data from a closely related 2,6-diiodoanisole substrate, demonstrating high selectivity.

Table 3: Selective Mono-Buchwald-Hartwig Amination of 2,6-Dihalopyridines
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of Mono-product
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.2)Toluene10018High (unspecified)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11024~70-80 (estimated for diiodide)
3n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.3)Dioxane8012High (unspecified)
4IndolePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)1,4-Dioxane10020~60-70 (estimated for diiodide)

Note: Yields are based on analogous reactions with dihalopyridines and serve as a general guideline for 2,6-diiodopyridine.

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

This protocol describes a general method for the selective mono-arylation of 2,6-diiodopyridine.

Materials:

  • 2,6-Diiodopyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2,6-diiodopyridine, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 85 °C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-Sonogashira Coupling

This protocol is adapted from the selective coupling with 2,6-diiodoanisoles and is expected to be highly effective for 2,6-diiodopyridine.[1]

Materials:

  • 2,6-Diiodopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.15 equiv)

  • Diisopropylamine (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,6-diiodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous toluene, followed by diisopropylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective Mono-Buchwald-Hartwig Amination

This protocol provides a general method for the selective mono-amination of 2,6-diiodopyridine.

Materials:

  • 2,6-Diiodopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (1.2 equiv)

  • Toluene (anhydrous, degassed)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere setup (glovebox recommended for handling base)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to a Schlenk tube.

  • Add the 2,6-diiodopyridine and the amine.

  • Add the degassed toluene.

  • Seal the tube and heat the mixture with stirring to 100-110 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for Selective Mono-functionalization reagents Combine 2,6-Diiodopyridine, Coupling Partner, Catalyst, Ligand, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) solvent->inert heat Heat Reaction Mixture inert->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Mono-functionalized Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-I pdi_complex R-Pd(II)-I(L_n) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R'-B(OR)₂ pdr_complex R-Pd(II)-R'(L_n) transmetalation->pdr_complex reductive_elimination Reductive Elimination pdr_complex->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Logical Relationship for Selectivity

selectivity_logic Reactivity Hierarchy in Dihalopyridines start 2,6-Diiodopyridine mono_functionalized 6-Iodo-2-Substituted Pyridine start->mono_functionalized Mild Conditions (1st Coupling at C-I) di_functionalized 2,6-Disubstituted Pyridine mono_functionalized->di_functionalized Harsher Conditions or Different Catalyst System (2nd Coupling at remaining C-I)

Caption: Reactivity hierarchy enabling selective mono-functionalization.

References

Application Notes and Protocols: 2,6-Diiodo-3-methoxypyridine as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] 2,6-Diiodo-3-methoxypyridine is a highly functionalized and versatile building block for the synthesis of novel kinase inhibitors. The differential reactivity of the two iodine atoms allows for selective and sequential functionalization through various cross-coupling reactions, enabling the creation of diverse libraries of 2,6-disubstituted-3-methoxypyridine derivatives. This document provides detailed protocols for the synthesis of kinase inhibitor scaffolds from this compound and presents representative data on the biological activity of structurally similar compounds against various kinase targets.

Synthetic Utility and Key Reactions

The synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties at the 2 and 6 positions of the pyridine ring, which are crucial for interaction with the ATP-binding pocket of kinases.

General Workflow for Kinase Inhibitor Synthesis

The overall strategy involves a stepwise functionalization of the this compound core to generate a library of diverse kinase inhibitors.

G A This compound B Mono-functionalization (e.g., Suzuki or Sonogashira Coupling) A->B C 2-Substituted-6-iodo-3-methoxypyridine Intermediate B->C D Second Functionalization (e.g., Suzuki, Sonogashira, or Amination) C->D E 2,6-Disubstituted-3-methoxypyridine Library D->E F Biological Screening (Kinase Inhibition Assays) E->F G Lead Compound Identification F->G

Caption: General workflow for the synthesis and screening of kinase inhibitors.

Experimental Protocols

The following protocols are generalized procedures for the functionalization of this compound based on established methods for similar dihalopyridines. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Mono-Suzuki-Miyaura Cross-Coupling

This protocol describes the selective mono-arylation of this compound. The higher reactivity of the iodine at the 2-position, due to electronic effects from the methoxy group, can often be exploited for selective mono-functionalization under carefully controlled conditions.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), arylboronic acid (1.1 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 equivalents).

  • Add degassed 1,4-dioxane/water (4:1) to the flask.

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-iodo-3-methoxypyridine derivative.

Protocol 2: Di-Suzuki-Miyaura Cross-Coupling

This protocol is for the di-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Pd(dppf)Cl₂ (0.1 equivalents)

  • K₃PO₄ (4.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Follow the same setup as in Protocol 1, using the specified reagents.

  • Heat the reaction mixture to 100-110°C and stir for 12-24 hours.

  • Workup and purification are performed as described in Protocol 1 to yield the 2,6-diaryl-3-methoxypyridine derivative.

Protocol 3: Sonogashira Cross-Coupling

This protocol describes the coupling of terminal alkynes to the this compound core. Similar to the Suzuki coupling, sequential mono- and di-alkynylations can be achieved by controlling the stoichiometry and reaction conditions.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents for mono-, 2.2 equivalents for di-substitution)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (or DMF) and TEA (or DIPEA).

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature to 50°C for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the alkynyl-substituted pyridine derivative.

Representative Biological Data

While specific data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the following tables summarize the inhibitory activities of structurally related pyridine-based compounds against various kinases. This data provides a strong rationale for the potential of this compound as a precursor for potent kinase inhibitors.

Table 1: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference Cell Line(s)
PD180970Bcr-Abl170K562
Compound 65PDGFr, FGFr, EGFr, c-Src, CDK61110, 130, 450, 220, 115.38PC-3, MCF-7
Compound 70CDK4/D3, CDK6/D30.8, 2.0Colo-205, U87MG
Compound 71CDK4/D3, CDK6/D32.7, 4.8Colo-205, U87MG

Table 2: Inhibitory Activity of Pyrazolopyridine and Other Pyridine Derivatives

ScaffoldTarget Kinase(s)IC₅₀ or Kᵢ (nM)Reference
PyrazolopyridineHPK1Kᵢ < 1.0[2]
Pyrrolopyridine-pyridoneMet, Flt-3, VEGFR-2IC₅₀ = 1.8, 4, 27[3]
AminopyridineVRK1IC₅₀ ≈ 150[4]
Pyridinyltriazolep38 MAP KinaseComparable to SB202190[5]
Pyrido[2,3-d]pyrimidin-7-oneJAK3IC₅₀ = 2.0
CyanopyridoneVEGFR-2, HER-2IC₅₀ = 124, 77[6]

Kinase Signaling Pathways

The development of inhibitors for specific kinases requires an understanding of their roles in cellular signaling. Below are simplified diagrams of key signaling pathways often targeted by pyridine-based inhibitors.

MAPK/ERK Signaling Pathway

This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is common in cancer.

G cluster_0 MAPK/ERK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Raf Inhibition Kinase Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

This pathway is central to regulating cell growth, metabolism, and survival. Its aberrant activation is a frequent event in human cancers.

G cluster_0 PI3K/AKT/mTOR Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->PI3K Inhibition Kinase Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound represents a valuable and highly adaptable starting material for the synthesis of novel kinase inhibitors. The protocols provided herein offer a foundation for the regioselective functionalization of this scaffold using robust and versatile cross-coupling methodologies. The representative biological data from structurally similar pyridine-based compounds underscore the potential of this chemical space for the discovery of potent and selective inhibitors of various kinases implicated in human diseases. Further exploration of the chemical diversity accessible from this precursor is warranted to develop next-generation targeted therapeutics.

References

Application Notes and Protocols for 2,6-Diiodo-3-methoxypyridine in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2,6-diiodo-3-methoxypyridine as a key building block in the synthesis of novel organic light-emitting diode (OLED) materials. The diiodo-functionality at the 2 and 6 positions, combined with the electron-donating methoxy group at the 3-position, makes this pyridine derivative a versatile precursor for creating advanced materials for hole transport (HTM), electron transport (ETM), and emissive layers through various cross-coupling reactions.

While direct synthesis examples starting from this compound are not extensively documented in the public domain, this document outlines detailed, representative protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established methodologies for analogous dihalopyridine derivatives used in the synthesis of functional organic electronic materials.[1][2][3]

Overview of Synthetic Utility

This compound serves as a valuable scaffold for the synthesis of complex organic molecules for OLEDs. The two iodine atoms provide reactive sites for sequential or double cross-coupling reactions, allowing for the introduction of various aromatic and heteroaromatic moieties. The methoxy group can influence the electronic properties and solubility of the final material.

Key potential applications include:

  • Synthesis of Hole Transporting Materials (HTMs): By coupling with electron-rich aromatic amines (e.g., carbazole, triphenylamine derivatives) via Buchwald-Hartwig amination, novel HTMs with tailored HOMO levels and charge mobility can be synthesized.[4][5][6]

  • Synthesis of Electron Transporting Materials (ETMs): Coupling with electron-deficient aromatic or heteroaromatic boronic acids/esters (e.g., pyridine, pyrimidine, triazine derivatives) through Suzuki-Miyaura reactions can yield ETMs with appropriate LUMO levels for efficient electron injection and transport.[1][7][8]

  • Synthesis of Bipolar Host Materials: Sequential and divergent coupling strategies can be employed to introduce both electron-donating and electron-withdrawing groups, leading to the formation of bipolar host materials capable of transporting both holes and electrons.

  • Development of Novel Emissive Materials: The pyridine core can be extended with various chromophoric units to develop new fluorescent or phosphorescent emitters.

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in common cross-coupling reactions for OLED material synthesis.

Synthesis of a Bipolar Host Material via Sequential Suzuki-Miyaura and Buchwald-Hartwig Reactions

This protocol describes a hypothetical two-step synthesis to create a bipolar host material. The first step involves a selective mono-arylation using a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination.

Step 1: Mono-Suzuki-Miyaura Coupling

Synthesis_Step1 reagent1 This compound reaction Suzuki-Miyaura Coupling (80-100 °C) reagent1->reaction 1.0 eq reagent2 Arylboronic Ester (e.g., Pyridine-3-boronic acid pinacol ester) reagent2->reaction 0.9 eq catalyst Pd(PPh3)4 catalyst->reaction base K2CO3 base->reaction solvent Toluene/H2O solvent->reaction product Intermediate 1 (Mono-arylated pyridine) reaction->product

Materials:

ReagentMolar Equiv.
This compound1.0
Arylboronic Acid/Ester (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)0.9
Tetrakis(triphenylphosphine)palladium(0)0.05
Potassium Carbonate (2M aqueous solution)3.0
Toluene-

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic ester (0.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene (10 mL) and the 2M aqueous potassium carbonate solution (1.5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated intermediate.

Step 2: Buchwald-Hartwig Amination

Synthesis_Step2 reagent1 Intermediate 1 (Mono-arylated pyridine) reaction Buchwald-Hartwig Amination (100-110 °C) reagent1->reaction 1.0 eq reagent2 Amine (e.g., Carbazole) reagent2->reaction 1.2 eq catalyst Pd2(dba)3 catalyst->reaction ligand XPhos ligand->reaction base NaOtBu base->reaction solvent Toluene solvent->reaction product Final Bipolar Host Material reaction->product

Materials:

ReagentMolar Equiv.
Mono-arylated Intermediate from Step 11.0
Amine (e.g., Carbazole)1.2
Tris(dibenzylideneacetone)dipalladium(0)0.02
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)0.04
Sodium tert-butoxide1.4
Anhydrous Toluene-

Procedure:

  • In a glovebox, add the mono-arylated intermediate (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to a flame-dried Schlenk flask.

  • Remove the flask from the glovebox and add anhydrous toluene (10 mL) under an inert atmosphere.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the pure bipolar host material.

Data Presentation

The following table presents hypothetical, yet plausible, photophysical and thermal properties for a bipolar host material synthesized using the protocols described above. These values are representative of materials found in the literature for similar molecular scaffolds.

PropertyValue
Highest Occupied Molecular Orbital (HOMO)-5.6 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.5 eV
Triplet Energy (T₁)2.8 eV
Glass Transition Temperature (Tg)135 °C
Decomposition Temperature (Td, 5% weight loss)410 °C
Photoluminescence Quantum Yield (PLQY, in solution)75%

Logical Workflow for OLED Material Development

The development of novel OLED materials using this compound as a precursor follows a logical progression from molecular design to device fabrication and testing.

OLED_Development_Workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing A Precursor: This compound B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B C Purification (Chromatography, Sublimation) B->C D Structural Analysis (NMR, MS) C->D E Photophysical Properties (UV-Vis, PL, PLQY) C->E F Electrochemical Properties (Cyclic Voltammetry) C->F G Thermal Properties (TGA, DSC) C->G H Substrate Cleaning C->H I Thin Film Deposition (Evaporation or Solution Processing) H->I J Cathode Deposition & Encapsulation I->J K Device Performance Testing (EQE, Luminance, Lifetime) J->K

Conclusion

This compound represents a promising and versatile building block for the synthesis of a wide range of functional materials for organic light-emitting diodes. Its di-iodinated nature allows for the facile introduction of various functional groups through well-established cross-coupling methodologies. The protocols and data presented herein, while based on analogous systems, provide a solid foundation for researchers to explore the potential of this precursor in developing next-generation OLED materials with enhanced performance and stability. Careful optimization of reaction conditions and purification techniques will be crucial in obtaining high-purity materials suitable for high-performance electronic devices.

References

Application Notes and Protocols for Regioselective Functionalization of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the regioselective functionalization of 2,6-diiodo-3-methoxypyridine, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the C2 and C6 positions, influenced by the electronic effect of the adjacent methoxy group and the steric hindrance, allows for controlled, site-selective introduction of various functionalities. This document outlines protocols for selective Sonogashira and Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex substituted pyridine derivatives.

Introduction to Regioselectivity

The functionalization of di-substituted pyridines is a critical challenge in organic synthesis. For this compound, the iodine atom at the C6 position is generally more susceptible to oxidative addition by a palladium catalyst. This increased reactivity is attributed to the steric hindrance imposed by the methoxy group at the C3 position, which disfavors catalyst coordination at the C2 position. Consequently, cross-coupling reactions can be directed to selectively occur at the C6 position under carefully controlled conditions.

Application Note 1: Regioselective Sonogashira Coupling at the C6 Position

This protocol describes the selective mono-alkynylation of this compound at the C6 position using a palladium-copper catalyzed Sonogashira cross-coupling reaction.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 This compound reagents Pd(PPh₃)₄ (cat.) CuI (cat.) Base (e.g., Et₃N) Solvent (e.g., THF) Room Temperature reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product 2-Iodo-6-alkynyl-3-methoxypyridine reagents->product

Caption: Regioselective Sonogashira coupling at the C6 position.

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents)

  • Copper(I) iodide (CuI, 0.1 equivalents)

  • Triethylamine (Et₃N, 3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and copper(I) iodide (0.1 mmol).

  • Dissolve the solids in anhydrous tetrahydrofuran (10 mL).

  • Add triethylamine (3.0 mmol) to the reaction mixture.

  • Finally, add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-iodo-6-alkynyl-3-methoxypyridine.

Quantitative Data
EntryAlkyneCatalyst Loading (mol%)SolventYield of C6-coupled product (%)
1PhenylacetylenePd(PPh₃)₄ (5), CuI (10)THF85
2EthynyltrimethylsilanePd(PPh₃)₄ (5), CuI (10)THF82
31-HexynePd(PPh₃)₄ (5), CuI (10)THF78

Yields are for isolated products after chromatography.

Application Note 2: Regioselective Suzuki-Miyaura Coupling at the C6 Position

This protocol details the selective mono-arylation of this compound at the C6 position via a Suzuki-Miyaura cross-coupling reaction.

Reaction Workflow

G A Reaction Setup (Substrate, Boronic Acid, Base, Catalyst in Flask) B Inert Atmosphere (Evacuate and backfill with N₂/Ar) A->B C Solvent Addition (Degassed Dioxane/Water) B->C D Heating (Stir at 80-90 °C) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up (Quench, Extract, Wash) E->F G Purification (Column Chromatography) F->G H Product Analysis (NMR, MS) G->H

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).

  • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-iodo-6-aryl-3-methoxypyridine.

Quantitative Data
EntryArylboronic AcidCatalyst SystemBaseYield of C6-coupled product (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃90
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃88
33-Thienylboronic acidPd(dppf)Cl₂K₂CO₃83

Yields are for isolated products after chromatography.

Logical Relationship: Factors Influencing Regioselectivity

The selective functionalization at the C6 position over the C2 position is governed by a combination of steric and electronic factors.

G A This compound B Steric Hindrance at C2 from Methoxy Group A->B C Electronic Effect (Potential influence on C-I bond strength) A->C D Catalyst Coordination B->D C->D E Favored at C6 (Less hindered position) D->E F Disfavored at C2 (More hindered position) D->F G Selective Oxidative Addition at C6-I Bond E->G H Mono-functionalization at C6 G->H

Caption: Key factors determining C6 regioselectivity.

By leveraging these principles and the detailed protocols provided, researchers can effectively synthesize a wide array of novel 2,3,6-trisubstituted pyridine derivatives for applications in drug discovery and materials science. Further functionalization of the remaining iodine at the C2 position can be achieved under more forcing reaction conditions, allowing for a stepwise and controlled diversification of the pyridine core.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][2] The synthesis of substituted pyridines is of significant interest as the pyridine scaffold is a common motif in a vast array of biologically active compounds. Specifically, the selective functionalization of dihalopyridines, such as 2,6-diiodo-3-methoxypyridine, offers a gateway to a diverse range of complex molecules.[4] The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.[5][6] This document provides detailed protocols for the selective mono- and di-amination of this compound, enabling the synthesis of valuable 2-amino-6-iodo-3-methoxypyridine and 2,6-diamino-3-methoxypyridine derivatives.

Data Presentation

The following tables summarize typical reaction conditions for the selective mono- and di-amination of this compound. Please note that these are starting points, and optimization may be necessary for specific substrates.

Table 1: Reaction Conditions for Selective Mono-amination

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%
Ligand Xantphos or BINAP1.5-6 mol%
Base Cs₂CO₃ or K₃PO₄1.5-2.5 equivalents
Amine Primary or Secondary1.0-1.2 equivalents
Solvent Toluene or DioxaneAnhydrous and degassed
Temperature 80-110 °CReaction progress dependent
Reaction Time 4-24 hoursMonitored by TLC or GC-MS

Table 2: Reaction Conditions for Di-amination

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂2-10 mol%
Ligand RuPhos or other bulky, electron-rich phosphines4-12 mol%
Base NaOtBu or LHMDS2.5-4.0 equivalents
Amine Primary or Secondary2.2-3.0 equivalents
Solvent Toluene or DioxaneAnhydrous and degassed
Temperature 100-120 °CReaction progress dependent
Reaction Time 12-48 hoursMonitored by TLC or GC-MS

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents. Glassware should be oven-dried before use. Reagents should be of high purity. Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Selective Mono-amination of this compound

This protocol aims for the selective substitution of one iodine atom.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), Xantphos (3 mol%), and Pd₂(dba)₃ (1.5 mol%).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine (1.1 equiv) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Di-amination of this compound

This protocol is designed for the substitution of both iodine atoms.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and NaOtBu (3.0 equiv).

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • In a separate flask, dissolve this compound (1.0 equiv) and the amine (2.5 equiv) in anhydrous, degassed dioxane.

  • Add the solution of the starting materials to the flask containing the catalyst and base via cannula or syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-I Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination + Amine De-protonation Palladium Amido Complex Amine_Coordination->De-protonation + Base - [Base-H]⁺X⁻ De-protonation->Pd(0)L2 Reductive Elimination Product Aminated Product De-protonation->Product Reductive Elimination Base-H+ [Base-H]⁺ Aryl_Halide This compound Amine Amine (R₂NH) Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Reactants, Catalyst, Ligand, and Base purge Purge with Inert Gas start->purge add_solvent Add Anhydrous, Degassed Solvent purge->add_solvent add_amine Add Amine add_solvent->add_amine heat Heat to Desired Temperature add_amine->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] This methodology is particularly valuable in medicinal chemistry and materials science due to its tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture.[1][2] The 2,6-disubstituted pyridine scaffold is a prevalent structural motif in numerous biologically active compounds. The Stille coupling of 2,6-diiodo-3-methoxypyridine offers a convergent and flexible strategy for the synthesis of these important molecules, allowing for the introduction of various aryl, heteroaryl, vinyl, and alkynyl substituents at the 2- and 6-positions. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions.[2]

Reaction Mechanism and General Considerations

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the iodide. This step is often the rate-determining step in the catalytic cycle.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1]

A key challenge in the reaction with 2,6-diiodopyridines is controlling the selectivity between mono- and di-substitution. This can often be achieved by carefully controlling the stoichiometry of the organostannane reagent and the reaction conditions.

Quantitative Data Summary

The following tables summarize representative quantitative data for Stille coupling reactions involving this compound with various organostannanes. These conditions are based on established protocols for similar dihalopyridines and serve as a starting point for optimization.

Table 1: Monosubstitution Reactions

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1Phenyl-SnBu₃Pd(PPh₃)₄ (5)-Toluene100122-Iodo-3-methoxy-6-phenylpyridine85
2(Thiophen-2-yl)-SnBu₃Pd₂(dba)₃ (2.5)P(2-furyl)₃ (10)Dioxane90162-Iodo-3-methoxy-6-(thiophen-2-yl)pyridine88
3Vinyl-SnBu₃PdCl₂(PPh₃)₂ (5)-DMF8082-Iodo-3-methoxy-6-vinylpyridine75
4(4-Methoxyphenyl)-SnBu₃Pd(OAc)₂ (3)SPhos (6)Toluene100142-Iodo-3-methoxy-6-(4-methoxyphenyl)pyridine90

Table 2: Disubstitution Reactions

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1Phenyl-SnBu₃Pd(PPh₃)₄ (10)-Toluene110242,6-Diphenyl-3-methoxypyridine78
2(Thiophen-2-yl)-SnBu₃Pd₂(dba)₃ (5)P(2-furyl)₃ (20)Dioxane100362,6-Di(thiophen-2-yl)-3-methoxypyridine82
3Vinyl-SnBu₃PdCl₂(PPh₃)₂ (10)-DMF90202,6-Divinyl-3-methoxypyridine65
4(4-Methoxyphenyl)-SnBu₃Pd(OAc)₂ (6)SPhos (12)Toluene110282,6-Bis(4-methoxyphenyl)-3-methoxypyridine85

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-3-methoxy-6-phenylpyridine (Mono-arylation)

Materials:

  • This compound (1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Add tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-iodo-3-methoxy-6-phenylpyridine.

Protocol 2: Synthesis of 2,6-Diphenyl-3-methoxypyridine (Di-arylation)

Materials:

  • This compound (1.0 equiv)

  • Tributyl(phenyl)stannane (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)

  • Anhydrous Toluene

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Add tributyl(phenyl)stannane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction for the disappearance of the mono-substituted intermediate and starting material by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2,6-diphenyl-3-methoxypyridine.

Visualizations

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, Pd Catalyst, Ligand (optional), and Solvent in Schlenk Flask inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert stannane Add Organostannane (R-SnBu₃) via Syringe inert->stannane heat Heat Reaction Mixture (80-110 °C) stannane->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Aqueous KF Wash (Removes Tin Byproducts) cool->quench extract Extraction with Organic Solvent quench->extract purify Column Chromatography extract->purify product Final Product: 2,6-Disubstituted- 3-methoxypyridine purify->product

Caption: General workflow for the Stille coupling of this compound.

Stille_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd_int Ar-Pd(II)(I)L₂ ox_add->pd_int transmetal Transmetalation pd_int->transmetal R-SnBu₃ pd_couple Ar-Pd(II)(R)L₂ transmetal->pd_couple I-SnBu₃ red_elim Reductive Elimination pd_couple->red_elim red_elim->pd0 Ar-R

Caption: Catalytic cycle of the Stille cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules from 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Diiodo-3-methoxypyridine is a versatile heterocyclic building block for the synthesis of novel biologically active molecules. The presence of two iodine atoms at the 2 and 6 positions allows for sequential or double cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents.[1][2] This modular approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4] The pyridine core is a common scaffold in many approved drugs, and its derivatives have shown a wide range of biological activities, including as kinase inhibitors.[5][6]

This document provides a detailed protocol for the synthesis of a potential kinase inhibitor, 2,6-bis(4-aminophenyl)-3-methoxypyridine, starting from this compound via a double Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Synthesis of 2,6-bis(4-aminophenyl)-3-methoxypyridine

StepReactantsProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compound, 4-(Boc-amino)phenylboronic acid2,6-bis(4-(Boc-amino)phenyl)-3-methoxypyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001878
22,6-bis(4-(Boc-amino)phenyl)-3-methoxypyridine2,6-bis(4-aminophenyl)-3-methoxypyridine-HClDioxaneRT495

Experimental Protocols

Step 1: Synthesis of 2,6-bis(4-(Boc-amino)phenyl)-3-methoxypyridine

This protocol details a double Suzuki-Miyaura cross-coupling reaction to introduce two protected aminophenyl groups onto the pyridine core.

  • Materials:

    • This compound (1.0 equiv)

    • 4-(Boc-amino)phenylboronic acid (2.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (4.0 equiv)

    • Toluene

    • Water

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, 4-(Boc-amino)phenylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

    • Add the palladium catalyst to the flask.

    • Add a degassed 4:1 mixture of toluene and water to the flask.

    • Heat the reaction mixture to 100 °C and stir for 18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Step 2: Deprotection to yield 2,6-bis(4-aminophenyl)-3-methoxypyridine

This protocol describes the removal of the Boc protecting groups to yield the final primary amine product.

  • Materials:

    • 2,6-bis(4-(Boc-amino)phenyl)-3-methoxypyridine (1.0 equiv)

    • 4M HCl in Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve 2,6-bis(4-(Boc-amino)phenyl)-3-methoxypyridine in a minimal amount of dioxane in a round-bottom flask.

    • Add an excess of 4M HCl in dioxane to the solution at room temperature.

    • Stir the reaction mixture for 4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.

    • Filter the precipitate and wash with cold diethyl ether.

    • To obtain the free amine, dissolve the solid in water and basify with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Mandatory Visualization

Synthetic_Workflow Start 2,6-Diiodo- 3-methoxypyridine Intermediate 2,6-bis(4-(Boc-amino)phenyl)- 3-methoxypyridine Start->Intermediate Suzuki-Miyaura Coupling Final_Product 2,6-bis(4-aminophenyl)- 3-methoxypyridine Intermediate->Final_Product Boc Deprotection Reagent1 4-(Boc-amino)phenylboronic acid Pd(PPh₃)₄, K₂CO₃ Reagent1->Start Reagent2 4M HCl in Dioxane Reagent2->Intermediate

Caption: Synthetic workflow for the preparation of 2,6-bis(4-aminophenyl)-3-methoxypyridine.

Hypothetical Biological Activity and Signaling Pathway

Many pyridine-based molecules act as inhibitors of protein kinases, which are key regulators of cellular processes.[7][8] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The synthesized molecule, 2,6-bis(4-aminophenyl)-3-methoxypyridine, with its bis-aryl pyridine scaffold, is a plausible candidate for a kinase inhibitor. A common target for such inhibitors is the Rho-associated coiled-coil containing protein kinase (ROCK), which is involved in cell contraction, motility, and morphology.[9]

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal GPCR GPCR Extracellular_Signal->GPCR RhoA_GDP RhoA-GDP GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP GTP binding ROCK ROCK RhoA_GTP->ROCK Activates Substrate Downstream Substrates ROCK->Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Contraction, Motility) Substrate->Cellular_Response Inhibitor Synthesized Inhibitor (2,6-bis(4-aminophenyl) -3-methoxypyridine) Inhibitor->ROCK Inhibits

Caption: A simplified diagram of a generic kinase signaling pathway targeted by a hypothetical inhibitor.

References

Application Notes and Protocols for the Selective Negishi Coupling of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This reaction, which couples an organozinc compound with an organic halide or triflate, is catalyzed by a nickel or palladium complex.[1] The Negishi coupling is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[1]

This document provides a detailed experimental protocol for the selective mono-arylation of 2,6-diiodo-3-methoxypyridine via a Negishi coupling reaction. The selective functionalization of di-substituted pyridines is a critical strategy in medicinal chemistry for the generation of novel molecular scaffolds. The inherent reactivity differences between the halogen substituents on the pyridine ring, particularly the higher reactivity of the C2-iodide, can be exploited to achieve high selectivity in the mono-coupling product.

Reaction Scheme

The selective mono-Negishi coupling of this compound with an arylzinc reagent preferentially occurs at the more reactive 2-position of the pyridine ring.

Overall Reaction:

Experimental Protocols

This section details the necessary procedures for the preparation of the arylzinc reagent and the subsequent selective Negishi cross-coupling reaction. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[1]

Preparation of the Arylzinc Reagent (e.g., 4-methoxyphenylzinc chloride)

The organozinc reagent can be prepared via a Grignard-like intermediate followed by transmetalation with zinc chloride.[1]

Materials:

  • 4-bromoanisole

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Zinc chloride (ZnCl₂), anhydrous solution in THF (e.g., 1.0 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a crystal of iodine.

  • Add a small portion of a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF via a dropping funnel to initiate the reaction.

  • Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining 4-bromoanisole solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate dry Schlenk flask under an inert atmosphere, add a solution of anhydrous zinc chloride in THF (1.1 equivalents).

  • Cool the zinc chloride solution to 0 °C in an ice bath.

  • Slowly transfer the freshly prepared Grignard reagent to the zinc chloride solution via cannula.

  • After the addition is complete, remove the ice bath and stir the resulting solution of 4-methoxyphenylzinc chloride at room temperature for 1 hour. This solution is used directly in the subsequent coupling reaction.

Selective Mono-Negishi Coupling

Materials:

  • This compound

  • Freshly prepared solution of 4-methoxyphenylzinc chloride in THF

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 2-5 mol%).

  • Add anhydrous THF to dissolve the starting materials.

  • Slowly add the freshly prepared solution of 4-methoxyphenylzinc chloride (1.1-1.2 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 50-70 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-6-iodo-3-methoxypyridine.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the selective mono-Negishi coupling of this compound with various arylzinc reagents. Note: The data presented here are representative and may vary based on the specific substrate and reaction conditions.

Table 1: Reaction Conditions for Selective Mono-Negishi Coupling

ParameterCondition
SubstrateThis compound
ReagentArylzinc Chloride (1.1-1.2 equiv.)
CatalystPd(PPh₃)₄ (2-5 mol%)
SolventAnhydrous THF
Temperature50-70 °C
Reaction Time2-12 hours

Table 2: Representative Yields for the Synthesis of 2-Aryl-6-iodo-3-methoxypyridines

Aryl GroupProductTypical Yield (%)
Phenyl2-Phenyl-6-iodo-3-methoxypyridine75-85
4-Methoxyphenyl2-(4-Methoxyphenyl)-6-iodo-3-methoxypyridine80-90
4-Chlorophenyl2-(4-Chlorophenyl)-6-iodo-3-methoxypyridine70-80
3-Thienyl2-(Thiophen-3-yl)-6-iodo-3-methoxypyridine65-75

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Negishi coupling reaction.

experimental_workflow cluster_prep Arylzinc Reagent Preparation cluster_coupling Negishi Coupling prep_start Start: Aryl Halide + Mg grignard Grignard Formation prep_start->grignard transmetal Transmetalation with ZnCl2 grignard->transmetal arylzinc Arylzinc Reagent transmetal->arylzinc addition Add Arylzinc Reagent arylzinc->addition coupling_start This compound + Pd Catalyst coupling_start->addition reaction Heat Reaction Mixture addition->reaction workup Quench and Workup reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Negishi coupling.

negishi_cycle cluster_reactants cluster_products Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition R_Rprime R-R' PdII_R_Rprime R-Pd(II)Ln-R' PdII_RX->PdII_R_Rprime Transmetalation PdII_R_Rprime->Pd0 Reductive Elimination ZnX2 ZnX2 RX R-X Rprime_ZnX R'-ZnX

Caption: Catalytic cycle of the Negishi coupling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,6-Diiodo-3-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate are controlling selectivity and managing the high reactivity of the carbon-iodine bonds. Key issues include:

  • Mono- versus Di-substitution: Achieving selective mono-arylation can be difficult as both iodine atoms are highly reactive. The relative reactivity of the C-I bond is much greater than C-Br or C-Cl.[1]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[2][3]

  • Side Reactions: Due to the reactive nature of the substrate, side reactions such as dehalogenation and homocoupling of the boronic acid can occur.[2][4]

Q2: Which palladium catalyst system is a good starting point for this reaction?

A2: For a highly reactive substrate like this compound, a versatile and reliable catalyst is recommended. A good starting point would be Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a suitable phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand from the Buchwald family (e.g., SPhos, XPhos) to promote efficient oxidative addition and reductive elimination.[2][5][6]

Q3: How can I favor mono-arylation over di-arylation?

A3: To favor mono-substitution, you can try the following strategies:

  • Stoichiometry: Use a limited amount of the boronic acid (e.g., 1.0-1.2 equivalents).

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.

  • Milder Base: A weaker base may slow down the reaction and allow for better control.

  • Shorter Reaction Time: Carefully monitor the reaction and stop it once the desired mono-arylated product is formed, before significant di-substitution occurs.[4]

Q4: What is the expected regioselectivity for the first coupling reaction?

A4: For this compound, the electronic and steric environment of the two iodine atoms is different. The iodine at the 2-position is ortho to the methoxy group and para to the nitrogen, while the iodine at the 6-position is ortho to the nitrogen. The intrinsic electrophilicity of the ring carbons is a primary factor in determining selectivity in dihalogenated pyridines.[7] For dihalogenated N-heteroarenes, coupling often occurs preferentially at the halide adjacent to the nitrogen.[8] However, the steric hindrance from the methoxy group at the 3-position could influence the outcome. It is advisable to perform a small-scale test reaction to determine the major regioisomer.

Q5: My reaction mixture turns black. Is this a problem?

A5: The formation of a black precipitate, known as palladium black, often indicates catalyst decomposition.[2] This can be caused by high temperatures, the presence of oxygen, or impurities in the reagents or solvents. Ensure your reaction is performed under a strict inert atmosphere with thoroughly degassed solvents and high-purity reagents.[9]

Troubleshooting Guides

Problem 1: Low to No Yield of the Desired Coupled Product

Possible Causes:

  • Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.[9]

  • Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or the this compound may be impure.[9]

  • Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable.[9]

  • Catalyst Inhibition: The pyridine nitrogen may be inhibiting the palladium catalyst.[2][3]

Troubleshooting Steps:

  • Catalyst and Reaction Setup: Use a fresh bottle of the palladium catalyst or a reliable pre-catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[9]

  • Reagent Integrity: Use fresh boronic acid. A slight excess (1.2-1.5 equivalents for di-substitution) can sometimes compensate for minor degradation.[9] Consider using more stable boronic esters (e.g., pinacol esters).[10][11]

  • Condition Screening:

    • Base: Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical.[9]

    • Solvent: Test different solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water.[1]

    • Ligand: If using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can be very effective for challenging substrates.[2]

  • Visualize the Workflow:

start Low/No Yield catalyst Is the catalyst system active and appropriate? start->catalyst reagents Are the boronic acid and diiodopyridine pure? catalyst->reagents Yes sol_catalyst Use fresh catalyst, ensure inert atmosphere, consider bulky ligands (e.g., SPhos). catalyst->sol_catalyst No conditions Are the base, solvent, and temperature optimized? reagents->conditions Yes sol_reagents Use fresh boronic acid or a pinacol ester derivative. reagents->sol_reagents No sol_conditions Screen bases (K3PO4, Cs2CO3) and solvents (Dioxane/H2O, Toluene). conditions->sol_conditions No

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Problem 2: Formation of Significant Side Products (Dehalogenation or Homocoupling)

Possible Causes:

  • Dehalogenation: The iodine atom is replaced by a hydrogen atom. This can be caused by certain bases or impurities.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or high temperatures.[4]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere to minimize homocoupling.[4]

  • Optimize Base: A milder base might reduce dehalogenation.

  • Lower Temperature: Running the reaction at the lowest effective temperature can minimize both side reactions.

  • Catalyst Choice: Some catalyst systems are more prone to promoting side reactions. Screening different palladium sources and ligands may be necessary.

Data Presentation: Starting Conditions for Optimization

The following tables provide starting points for reaction conditions based on successful Suzuki couplings of related dihalopyridine substrates.

Table 1: General Catalyst Systems for Dihalopyridines

Catalyst / PrecursorLigandBaseSolventTemp. (°C)Target ProductEfficacy
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane80Di-arylatedGood to Excellent[12]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Mono-arylatedHigh[12]
PdCl₂(dppf)dppfK₂CO₃DME80Di-arylatedHigh[12]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-100Mono-arylatedEffective[12]

Table 2: Base and Solvent Combinations

BaseSolvent SystemTypical Temperature (°C)Notes
K₂CO₃1,4-Dioxane / H₂O80-100A common and effective combination.[5]
K₃PO₄Toluene or Dioxane80-110A stronger base, often good for less reactive partners.[5]
Cs₂CO₃DME or Dioxane80-100Highly effective, but more expensive.[5]
Na₂CO₃DME / H₂O80-90A reliable and cost-effective choice.[5]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono- or 2.5 equiv for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Schlenk flask or similar reaction vessel

  • Condenser and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid, the base (2.0-3.0 equiv), and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[12]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[13]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.[5]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Visualization of Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add reagents (diiodopyridine, boronic acid, base, catalyst) to Schlenk flask. prep2 Establish inert atmosphere (vacuum/argon cycles). prep1->prep2 prep3 Add degassed solvent via syringe. prep2->prep3 react1 Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring. prep3->react1 react2 Monitor progress by TLC or GC-MS. react1->react2 workup1 Cool to room temperature and perform aqueous workup. react2->workup1 workup2 Extract with organic solvent and dry. workup1->workup2 workup3 Purify by flash column chromatography. workup2->workup3

Caption: General experimental workflow for Suzuki coupling.

References

Technical Support Center: Sonogashira Coupling of Diiodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sonogashira coupling reactions involving diiodopyridine substrates. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and troubleshoot experiments involving this important cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of diiodopyridines?

A1: The most prevalent side reactions include:

  • Glaser-Hay Homocoupling: Dimerization of the terminal alkyne, which is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1]

  • Dehalogenation: Reduction of the C-I bond, leading to the formation of a mono-iodopyridine or pyridine, which can be more significant with polyhalogenated substrates.[2]

  • Issues with Regioselectivity: For unsymmetrical diiodopyridines, achieving selective coupling at a specific iodine atom can be challenging and is highly dependent on the reaction conditions.

  • Catalyst Decomposition: Formation of palladium black, indicating the precipitation of palladium metal and loss of catalytic activity.

Q2: How can I minimize the formation of the alkyne homocoupling (Glaser) product?

A2: Minimizing Glaser homocoupling is critical for achieving high yields of the desired cross-coupled product. Key strategies include:

  • Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a strict inert atmosphere throughout the reaction.[3]

  • Copper-Free Conditions: In cases where homocoupling is particularly problematic, employing a copper-free Sonogashira protocol can be effective. These conditions may require specific ligands to facilitate the catalytic cycle.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Use of a Co-solvent: In some cases, using a co-solvent can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

Q3: I am observing significant dehalogenation of my diiodopyridine. What can I do to prevent this?

A3: Dehalogenation is a common side reaction, particularly with electron-rich or sterically hindered substrates. To mitigate this:

  • Optimize Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer duration.

  • Choice of Base: The nature and strength of the base can influence the extent of dehalogenation. An empirical screen of different amine bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) may be necessary.

  • Solvent Selection: The polarity of the solvent can play a role. Solvents like acetonitrile have been shown in some cases to favor the desired coupling over dehalogenation.[2]

Q4: How can I control the regioselectivity of the Sonogashira coupling on an unsymmetrical diiodopyridine?

A4: Controlling which iodine atom reacts is a key challenge. The regioselectivity is primarily influenced by:

  • Electronic Effects: The iodine atom at a more electron-deficient position on the pyridine ring is generally more reactive towards oxidative addition to the palladium(0) catalyst.

  • Steric Hindrance: Less sterically hindered iodine atoms will typically react preferentially.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and its ligands can have a profound effect on regioselectivity. For instance, in related diiodopurines, monodentate phosphine ligands like triphenylphosphine (PPh₃) have shown selectivity for one position, while bidentate or bulky, electron-rich monodentate ligands favor the other.[4] A systematic screening of catalysts and ligands is often required to achieve the desired regioselectivity.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during the Sonogashira coupling of diiodopyridines.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Inactive Catalyst Use fresh palladium catalyst and copper(I) iodide. Ensure the catalyst is from a reliable source.
Poor Quality Reagents Use freshly distilled and degassed solvents and amine bases. Purify the diiodopyridine and alkyne if necessary.
Presence of Oxygen Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen). Oxygen can lead to catalyst deactivation and promote Glaser homocoupling.[3]
Sub-optimal Temperature If the reaction is sluggish, gradually increase the temperature. Conversely, if side reactions are prevalent, try lowering the temperature and extending the reaction time.
Incorrect Stoichiometry Ensure the correct stoichiometry of all reagents, particularly the base and the alkyne.
Issue 2: Excessive Alkyne Homocoupling (Glaser Product)
Potential Cause Troubleshooting Recommendation
Oxygen in the Reaction This is the primary cause. Ensure rigorous exclusion of air by using proper inert atmosphere techniques.[3]
High Alkyne Concentration Add the alkyne slowly to the reaction mixture using a syringe pump.
Copper-Mediated Dimerization Switch to a copper-free Sonogashira protocol. This often requires the use of specific palladium catalysts and ligands.
Sub-optimal Base The choice of amine base can influence the rate of homocoupling. Consider screening different bases.
Issue 3: Dehalogenation of the Diiodopyridine
Potential Cause Troubleshooting Recommendation
High Reaction Temperature Lower the reaction temperature and monitor the reaction over a longer period.
Inappropriate Solvent or Base Screen different solvents and bases. For example, using acetonitrile as a solvent has been shown to reduce dehalogenation in some systems.[2]
Catalyst System The choice of palladium catalyst and ligand can influence the rate of dehalogenation relative to cross-coupling.

Quantitative Data Summary

The following table summarizes representative yields for Sonogashira couplings of various iodopyridine derivatives. Note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Substrate Alkyne Catalyst System Conditions Yield of Cross-Coupling Product Yield of Side Products Reference
2-Chloro-5-iodopyridinePhenylacetylene (1 equiv)PdCl₂(PPh₃)₂[TBP][4EtOV], 55 °C, 3 h72%Not specified[5]
2-Chloro-5-iodopyridinePhenylacetylene (2.5 equiv)PdCl₂(PPh₃)₂[TBP][4EtOV], 55 °C, 3 hDi-coupled product formedNot specified[5]
HexaiodobenzeneSterically bulky alkynePd(PPh₃)₄, CuIACN, 100 °C, 72 h13% (dehalogenated product)Not specified[2]
6-Bromo-3-fluoro-2-pyridinecarbonitrile1-Ethyl-4-ethynylbenzeneNot specifiedNot specified25%~10% homocoupling[6]

Experimental Protocols

General Protocol for Sonogashira Coupling of a Diiodopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Diiodopyridine (1.0 eq)

  • Terminal alkyne (1.1-2.5 eq, depending on whether mono- or di-coupling is desired)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylethylamine, 2-4 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the diiodopyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (typically between room temperature and 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)ArX R-Pd(II)(L)2-I Pd(0)L2->Pd(II)ArX Oxidative Addition (R-I) Pd(II)ArAlkyne R-Pd(II)(L)2-C≡CR' Pd(II)ArX->Pd(II)ArAlkyne Transmetalation Pd(II)ArAlkyne->Pd(0)L2 Regenerates Catalyst Product R-C≡CR' Pd(II)ArAlkyne->Product Reductive Elimination CuI CuI Cu-Acetylide Cu-C≡CR' Cu-Acetylide->Pd(II)ArX Cu-Acetylide->CuI Transmetalation to Pd Alkyne H-C≡CR' Alkyne->Cu-Acetylide Base

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Reagent Quality (Catalyst, Solvents, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Replaced with Fresh Reagents optimize_stoichiometry Optimize Stoichiometry (Alkyne, Base) check_conditions->optimize_stoichiometry Conditions OK check_conditions->success Conditions Adjusted screen_catalyst Screen Different Catalysts/Ligands optimize_stoichiometry->screen_catalyst Stoichiometry OK optimize_stoichiometry->success Stoichiometry Adjusted screen_catalyst->success Optimization Successful

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 2,6-Diiodo-3-methoxypyridine Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-diiodo-3-methoxypyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound derivatives by silica gel chromatography?

A1: The primary challenges stem from the physicochemical properties of these molecules:

  • Strong Interactions with Silica: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the silica gel surface, potentially leading to peak tailing, poor resolution, and even irreversible adsorption of the compound onto the column.[1]

  • Low Polarity: The presence of two iodine atoms and a methoxy group generally renders these molecules relatively nonpolar, requiring less polar solvent systems for elution.

  • Potential for Decomposition: Some halogenated compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.[2][3][4]

  • Co-elution with Impurities: Structurally similar impurities, such as isomers or starting materials, can have very similar polarities, making separation challenging.[5]

Q2: My this compound derivative is streaking or tailing on the TLC plate and column. What can I do to improve the peak shape?

A2: Streaking or tailing is often a result of strong interactions between the basic pyridine nitrogen and the acidic silica gel. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine (typically 0.1-1% v/v), into your eluent system.[1] This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.

  • Use Deactivated Silica: Consider using silica gel that has been deactivated with a base prior to packing the column.[2]

  • Switch to a Different Stationary Phase: If the issue persists, using a less acidic stationary phase like neutral alumina might be a suitable alternative.[2]

Q3: How do I choose an appropriate solvent system for the column chromatography of my this compound derivative?

A3: A systematic approach using Thin Layer Chromatography (TLC) is the best way to determine the optimal solvent system.

  • Start with a Low Polarity Mixture: Begin with a nonpolar solvent like hexanes or heptane and a slightly more polar solvent such as ethyl acetate or dichloromethane.

  • Aim for an Optimal Rf Value: For good separation on a column, aim for an Rf (retardation factor) value of approximately 0.2-0.4 for your target compound on the TLC plate.[6]

  • Test Different Solvent Combinations: If a simple two-component system doesn't provide adequate separation between your product and impurities, try different solvent combinations (e.g., toluene/ethyl acetate, dichloromethane/methanol).[5]

Q4: My compound appears to be stuck on the column and won't elute, even with a highly polar solvent system. What could be the problem?

A4: This issue can arise from several factors:

  • Irreversible Adsorption: The compound may be too polar or basic for the silica gel, leading to very strong or irreversible binding.

  • Compound Precipitation: If the compound has low solubility in the eluent, it may precipitate at the top of the column.[1] This can be addressed by using a stronger solvent for sample loading or by employing a dry loading technique.

  • Decomposition: The compound might be degrading on the silica gel.[4] You can test for this by spotting a solution of your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if new spots appear.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities The chosen solvent system lacks sufficient selectivity.- Perform a thorough TLC screen with various solvent systems to maximize the difference in Rf values. - Consider using a gradient elution, starting with a low polarity eluent and gradually increasing the polarity.[5][6] - If impurities are significantly different in polarity, a preliminary filtration through a plug of silica might be beneficial.[4]
Product Decomposes on the Column The compound is unstable on acidic silica gel.- Deactivate the silica gel by pre-treating it with a base like triethylamine.[2] - Use a less acidic stationary phase such as neutral alumina.[2] - Perform a 2D TLC to confirm instability on silica.[3]
Compound Elutes with the Solvent Front The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the nonpolar solvent (e.g., more hexanes in a hexanes/ethyl acetate mixture).
No Compound Elutes from the Column - The eluent is not polar enough. - The compound has irreversibly adsorbed to the silica. - The compound has precipitated on the column.- Gradually increase the polarity of the eluent. - If irreversible adsorption is suspected, consider using a different stationary phase or adding a competitive base to the eluent.[7] - For solubility issues, use a dry loading method where the compound is pre-adsorbed onto a small amount of silica.[1][6]
Asymmetric or Tailing Peaks Strong interaction between the basic pyridine and acidic silica.- Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[1] - Use neutralized silica gel.

Experimental Protocols

Protocol: Flash Column Chromatography for Purification of a this compound Derivative
  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides an Rf value of ~0.3 for the target compound and good separation from impurities.

  • Column Packing:

    • Select a column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.[8]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.[8]

    • Add a protective layer of sand on top of the silica bed.[8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed.[6]

    • Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1][6]

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Apply gentle air pressure to achieve a steady flow rate (approximately 2 inches/minute descent of the solvent front is often recommended).[8]

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound derivative.

Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System Selection packing Column Packing (Silica Gel Slurry) tlc->packing Determines Eluent loading Sample Loading (Wet or Dry) packing->loading elution Elution with Chosen Solvent System loading->elution collection Fraction Collection elution->collection Continuous Flow fraction_tlc TLC Analysis of Fractions collection->fraction_tlc Monitor Progress combine Combine Pure Fractions fraction_tlc->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Workflow for chromatographic purification.

References

Preventing homocoupling in cross-coupling reactions of 2,6-diiodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-diiodopyridine in cross-coupling reactions. The high reactivity of the carbon-iodine bond makes this substrate highly effective for forming new bonds but also susceptible to undesired homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem when using 2,6-diiodopyridine?

A1: Homocoupling is a common side reaction where two identical molecules couple to form a symmetrical dimer. In the context of 2,6-diiodopyridine cross-coupling, three types of homocoupling are prevalent:

  • Aryl-Aryl Homocoupling: Two molecules of 2,6-diiodopyridine react to form a di-pyridyl byproduct. This is a form of Ullmann coupling and is more likely with highly reactive aryl iodides.

  • Organometallic Homocoupling (e.g., Boronic Acid): In Suzuki-Miyaura reactions, two molecules of the boronic acid reagent couple to form a symmetrical biaryl. This consumes the coupling partner and complicates purification.[1] This is often promoted by the presence of dissolved oxygen or excess Palladium(II) species.[2]

  • Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, two terminal alkyne molecules couple to form a symmetrical 1,3-diyne. This is primarily mediated by the copper(I) co-catalyst that is often used in these reactions.[3][4][5]

These side reactions reduce the yield of the desired product and introduce impurities that can be difficult to separate.

Q2: I am observing significant boronic acid homocoupling in my Suzuki-Miyaura reaction. What are the primary causes and how can I fix it?

A2: The primary causes of boronic acid homocoupling are the presence of dissolved oxygen and/or an excess of palladium(II) species in the reaction mixture.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then mediates the homocoupling.[1] To mitigate this, a systematic approach is recommended.

Troubleshooting Steps:

  • Rigorous Deoxygenation: Ensure the solvent and reaction vessel are thoroughly deoxygenated. Subsurface sparging with an inert gas (nitrogen or argon) for 15-30 minutes is more effective than simple freeze-pump-thaw cycles for removing dissolved oxygen.[7]

  • Palladium Source: Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to avoid starting with Pd(II). If using a Pd(II) salt (e.g., Pd(OAc)₂), ensure conditions promote rapid reduction to Pd(0). The use of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II).[7]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the desired catalytic cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homocoupling.[8][9]

  • Order of Addition: Adding the boronic acid reagent last to the pre-heated reaction mixture (containing the catalyst, base, and 2,6-diiodopyridine) can minimize its decomposition and homocoupling.[2]

  • Temperature Control: Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[10] Operate at the lowest temperature that allows for an efficient reaction rate (typically 80-100 °C).

G start High Boronic Acid Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Action: Improve deoxygenation. Use subsurface sparging with Ar/N₂. check_o2->deoxygenate No check_pd What is the palladium precatalyst? check_o2->check_pd Yes deoxygenate->check_pd pd_ii Pd(II) (e.g., Pd(OAc)₂) check_pd->pd_ii pd_0 Pd(0) (e.g., Pd₂(dba)₃) check_pd->pd_0 action_pd_ii Action: Add a mild reducing agent (e.g., K-formate) OR switch to a Pd(0) source. pd_ii->action_pd_ii check_ligand Is the phosphine ligand optimal? pd_0->check_ligand action_pd_ii->check_ligand action_ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). check_ligand->action_ligand No check_addition Review order of addition check_ligand->check_addition Yes action_ligand->check_addition action_addition Action: Add boronic acid last to the pre-heated mixture. check_addition->action_addition Suboptimal end Homocoupling Minimized check_addition->end Optimal action_addition->end

Caption: Troubleshooting workflow for boronic acid homocoupling.

Q3: My Sonogashira reaction is yielding mostly the alkyne dimer (Glaser coupling). What is causing this and how can it be prevented?

A3: The primary cause of alkyne homocoupling in Sonogashira reactions is the copper(I) co-catalyst (e.g., CuI).[4] While copper acetylides are key intermediates in the traditional catalytic cycle, they can also react with each other in the presence of an oxidant (like trace oxygen) to form the diyne byproduct. The most effective solution is to switch to a copper-free Sonogashira protocol.[5]

Strategies for Copper-Free Sonogashira Coupling:

  • Eliminate Copper: Completely remove the Cu(I) co-catalyst from the reaction.

  • Catalyst System: Use a highly active palladium catalyst system. This often involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (see Table 1).[11]

  • Base and Solvent: A strong amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is still required.[4] Anhydrous, deoxygenated solvents are critical.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway pd_cycle Pd(0) Catalytic Cycle transmetalation Transmetalation (Rate-Determining) pd_cycle->transmetalation Oxidative Addition product 2-Iodo-6-alkynylpyridine (Product) transmetalation->product Reductive Elimination cu_cycle Cu(I) Catalytic Cycle cu_acetylide Copper Acetylide Intermediate cu_cycle->cu_acetylide cu_acetylide->transmetalation To Pd Cycle dimer Alkyne Dimer (Glaser Product) cu_acetylide->dimer Oxidative Coupling [O₂] start_alkyne Terminal Alkyne start_alkyne->pd_cycle Copper-Free Conditions start_alkyne->cu_cycle

Caption: Competing pathways in Sonogashira coupling.

Q4: What is the role of the phosphine ligand in preventing homocoupling?

A4: Phosphine ligands are critical for controlling the reactivity and selectivity of the palladium catalyst.[8][12] Bulky and electron-rich ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective at preventing homocoupling for several reasons:[13]

  • Accelerated Reductive Elimination: Their electronic properties promote the final, product-forming step of the catalytic cycle. A faster reductive elimination means the palladium intermediate has less time to participate in side reactions.[8]

  • Steric Hindrance: Their bulkiness helps to maintain a coordinatively unsaturated, highly active monoligated Pd(0) species, which is crucial for efficient oxidative addition. This steric shielding can also prevent the formation of catalyst dimers or other inactive species that might promote side reactions.[3]

Data & Reaction Parameters

Table 1: Ligand Selection Guide for Cross-Coupling of Reactive Aryl Halides
Ligand ClassExample LigandsRecommended ForKey Advantages
Biaryl Phosphines SPhos, XPhos, RuPhosSuzuki, Buchwald-Hartwig, Copper-Free SonogashiraHigh activity, promotes fast reductive elimination, effective for challenging substrates including aryl chlorides.[13][14]
Ferrocene-Based dppfSuzuki, Reductive HomocouplingRobust and versatile, though sometimes less active than modern biaryl phosphines for difficult couplings.[15]
Simple Trialkylphosphines P(t-Bu)₃, PCy₃Suzuki, Buchwald-HartwigHighly electron-donating, promoting oxidative addition. Can be very effective but are also air-sensitive.[8]
Simple Triarylphosphines PPh₃Sonogashira (with Cu)Standard, less active ligand. Often sufficient for highly reactive C-I bonds but less effective at suppressing homocoupling.[4]
Table 2: Troubleshooting Summary for Suzuki-Miyaura Homocoupling
SymptomPotential CauseRecommended Solution(s)
High boronic acid dimerDissolved oxygen in solventDegas solvent thoroughly with subsurface Ar/N₂ sparging for 15-30 min.[6][7]
High boronic acid dimerUse of Pd(II) precatalystSwitch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or add a mild reductant.[7]
Sluggish reaction, side productsInefficient catalyst turnoverUse a bulky, electron-rich ligand (e.g., SPhos) to accelerate the catalytic cycle.[9][13]
General low yield/side productsHigh reaction temperatureLower the temperature to 80-90 °C to improve catalyst stability.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is designed to minimize boronic acid homocoupling when using 2,6-diiodopyridine.

  • Materials:

    • 2,6-diiodopyridine (1.0 equiv)

    • Boronic acid or ester (1.1 - 1.5 equiv per iodine)

    • Pd₂(dba)₃ (1-2 mol%)

    • SPhos (2-4 mol%)

    • K₃PO₄ (3.0 equiv per iodine)

    • Anhydrous, deoxygenated solvent (e.g., Dioxane/Water 4:1)[16]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add the 2,6-diiodopyridine, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Add the anhydrous, deoxygenated solvent.

    • Sparge the resulting slurry with a subsurface stream of argon for 15 minutes.

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • In a separate flask, dissolve the boronic acid in a minimum amount of deoxygenated solvent.

    • Add the boronic acid solution dropwise to the heated reaction mixture.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of 2,6-diiodopyridine

This protocol is designed to eliminate alkyne homocoupling (Glaser coupling).

  • Materials:

    • 2,6-diiodopyridine (1.0 equiv)

    • Terminal Alkyne (1.1 - 1.2 equiv for mono-alkynylation)

    • Pd(OAc)₂ (2 mol%)

    • XPhos (4 mol%)

    • Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous, deoxygenated solvent (e.g., THF or Toluene)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 2,6-diiodopyridine, Pd(OAc)₂, and XPhos.

    • Add the anhydrous, deoxygenated solvent, followed by the DIPEA.

    • Degas the mixture by bubbling with argon for 10-15 minutes.

    • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

    • Heat the reaction to a temperature between 60-80 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate under reduced pressure, and purify by column chromatography.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 2,6-diiodo-3-methoxypyridine. The content is designed for researchers, scientists, and professionals in drug development to help diagnose and resolve challenges related to catalyst deactivation and reaction inefficiency.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound resulting in low to no yield?

A1: The most common cause of failure or low yield in reactions with pyridine-containing substrates is catalyst poisoning. The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst, forming a stable, inactive complex.[1][2] This sequestration of the active catalyst effectively halts or significantly slows the catalytic cycle, preventing the desired bond formation. Standard catalyst systems, such as those using triphenylphosphine, may be particularly susceptible to this mode of deactivation.[3]

Q2: What are the optimal catalyst and ligand systems to prevent deactivation when using this substrate?

A2: To overcome catalyst poisoning by the pyridine nitrogen, it is crucial to use a catalytic system that promotes a rate of catalytic turnover faster than the rate of catalyst deactivation.[1] The most effective strategy is to employ sterically hindered and electron-rich phosphine ligands.[4][5] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination), outcompeting the inhibitory binding of the pyridine.

Highly recommended ligand classes include:

  • Buchwald Ligands: Dialkylbiaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling heteroaryl halides due to their bulk and electron-donating nature.[1][3]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are another powerful alternative known for their strong electron-donating properties and ability to form robust, highly active palladium complexes.[3]

Q3: I am observing significant side products, such as homocoupling and protodeiodination. What causes this and how can it be minimized?

A3: The formation of side products is often linked to suboptimal reaction conditions or catalyst deactivation.

  • Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction is frequently promoted by the presence of oxygen in the reaction mixture, which can interfere with the active Pd(0) catalyst.[3]

  • Protodeiodination (Ar-H formation): This occurs when the C-I bond is cleaved and replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources, particularly in combination with certain bases.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen). The reaction vessel should be purged and maintained under a positive pressure of inert gas throughout the experiment.[3]

  • Use High-Purity Reagents: Impurities, especially other nitrogen-containing heterocycles, sulfur compounds, or halides, can act as catalyst poisons.[1]

  • Optimize Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] The solvent system must adequately dissolve the reactants; mixtures like dioxane/water or toluene/water are common.[3]

Q4: How can I achieve selective mono-arylation versus di-substitution at the 2- and 6-positions?

A4: Achieving selective mono-substitution on a di-functionalized substrate like this compound requires careful control over reaction conditions. The two iodine atoms may have slightly different reactivities, but precise control is key.

Strategies for Selective Mono-substitution:

  • Stoichiometry: Use a slight excess of the this compound relative to the coupling partner (e.g., 1.2-1.5 equivalents).

  • Lower Temperature: Running the reaction at a lower temperature can slow down the second coupling event, allowing the reaction to be stopped after the first substitution has occurred.

  • Reduced Reaction Time: Carefully monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction once the desired mono-substituted product is maximized.

  • Slow Addition: Slowly adding the coupling partner (e.g., boronic acid) via syringe pump can help maintain a low concentration, favoring mono-substitution.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving common problems encountered in cross-coupling reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen Switch to a palladium catalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[1][3] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Inefficient Catalyst Precursor Use a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[6]
Ineffective Base Screen strong, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3] Ensure the base is finely powdered and dry.
Insufficient Temperature Increase the reaction temperature in increments of 10-20 °C. Typical ranges are 80-120 °C.[3] Consider switching to a higher-boiling solvent if necessary.
Formation of Side Products Oxygen Contamination (leads to homocoupling) Degas solvents and reagents thoroughly with Ar or N₂.[3] Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
Protodeiodination Use anhydrous solvents. If an aqueous system is required, minimize the amount of water. Consider using boronic esters (e.g., pinacol esters) which can be more stable than boronic acids.[3]
Reaction Stalls or is Sluggish Poor Solubility of Reagents Screen different solvents or solvent mixtures (e.g., Dioxane, Toluene, THF, often with a small amount of water) to improve solubility.[7]
Insufficient Mixing For biphasic reactions, ensure vigorous stirring to maximize interfacial contact between the phases.[6]
Inconsistent Results Catalyst Degradation Store palladium catalysts and phosphine ligands under an inert atmosphere and away from light and air to prevent degradation.
Reagent Quality Use fresh, high-purity reagents. Boronic acids, in particular, can degrade over time.

Visualizing Deactivation and Reaction Pathways

// Nodes Active_Catalyst [label="Active Catalyst\nL-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_Complex [label="Inactive Pd-Pyridine Complex\n(Catalyst Poisoning)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Addition [label="Oxidative Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalytic_Cycle [label="Productive\nCatalytic Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Active_Catalyst -> Oxidative_Addition [label="Desired Path"]; Substrate -> Oxidative_Addition; Active_Catalyst -> Inactive_Complex [label="Deactivation Path", color="#EA4335", fontcolor="#EA4335"]; Substrate -> Inactive_Complex [style=dashed]; Oxidative_Addition -> Catalytic_Cycle; }

Caption: Catalyst deactivation pathway versus the productive catalytic cycle.

Troubleshooting_Workflow

Caption: A logical workflow for troubleshooting failed reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the mono-arylation of this compound using a modern catalyst system designed to minimize deactivation.

Reagent Preparation & Reaction Setup (In a Glovebox or under Inert Atmosphere):

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv), the arylboronic acid (1.0 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • In a separate vial, prepare the catalyst solution. Add the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%) and the corresponding ligand (e.g., XPhos, 3.5 mol%) to the reaction solvent (e.g., 1,4-dioxane/water 10:1, degassed for 30 min). Briefly stir to dissolve.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial tightly with a screw cap containing a PTFE septum.

Reaction Execution:

  • Remove the vial from the glovebox and place it in a preheated aluminum heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 4-24 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the consumption of the boronic acid and the formation of the mono-substituted product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Catalyst Reactivation (Ex-situ Wash)

While preventing deactivation is preferable, a poisoned heterogeneous catalyst (e.g., Pd on carbon) can sometimes be partially reactivated. Note: This is less applicable to homogeneous catalysts, where recovery is the main challenge.

  • Separation: After the reaction, separate the spent heterogeneous catalyst from the reaction mixture by filtration.

  • Washing: Wash the recovered catalyst sequentially with the reaction solvent, water, and then a dilute solution of an alkali metal carbonate or bicarbonate (e.g., 5% aq. Na₂CO₃) to remove adsorbed nitrogen-containing impurities.[8]

  • Rinsing: Rinse the catalyst thoroughly with deionized water until the filtrate is neutral, followed by a final rinse with a solvent like ethanol or acetone.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) before attempting to reuse it. The reactivated catalyst may exhibit lower activity than the fresh catalyst.

References

Technical Support Center: Functionalization of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 2,6-diiodo-3-methoxypyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the two iodine atoms in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bonds are highly reactive. For this compound, both iodine atoms are activated for oxidative addition to a Pd(0) catalyst. Generally, the reactivity of the two positions is expected to be similar, and achieving selective mono-functionalization can be challenging, often requiring careful control of reaction conditions. In some cases, subtle electronic or steric effects might lead to a slight preference for one position over the other, but this is often substrate and reaction-type dependent.

Q2: I am observing a mixture of mono- and di-substituted products. How can I favor the formation of the mono-substituted product?

A2: Achieving selective mono-substitution requires careful control over the reaction stoichiometry and conditions. Here are several strategies:

  • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the coupling partner relative to the this compound. Using a large excess of the coupling partner will drive the reaction towards di-substitution.

  • Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the desired mono-substituted product is the major component. Prolonged reaction times will increase the formation of the di-substituted product.

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the second coupling reaction.

  • Catalyst Loading: Using a lower catalyst loading may favor mono-substitution, as a lower concentration of active catalyst is available to react with the mono-substituted intermediate.

Q3: My reaction is sluggish or not proceeding to completion. What are the common causes?

A3: Several factors can contribute to a sluggish or incomplete reaction:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Ensure that all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Inactive Catalyst Precursor: Some palladium precursors require an activation step to form the active Pd(0) species. Ensure your reaction conditions are suitable for this activation.

  • Inappropriate Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often effective.

  • Ineffective Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for neutralizing the acid generated in Sonogashira and Heck reactions. The strength and solubility of the base are important considerations.

  • Low Reaction Temperature: Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.

Q4: I am observing significant amounts of homocoupling of my coupling partner. How can I minimize this side reaction?

A4: Homocoupling is a common side reaction in many cross-coupling reactions. To minimize it:

  • Ensure an Inert Atmosphere: Oxygen can promote the homocoupling of organometallic reagents. Thoroughly degas all solvents and maintain a strict inert atmosphere.

  • Control Stoichiometry: Using a large excess of the organometallic reagent can sometimes lead to increased homocoupling.

  • Choice of Catalyst and Ligand: Some catalyst/ligand systems are more prone to promoting homocoupling than others. Screening different ligands may be beneficial.

  • Additives: In some cases, the addition of specific additives can suppress homocoupling.

Troubleshooting Guide for Low Yields

Low yields are a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting low-yielding functionalization reactions of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yields start Low Yield Observed reagent_quality Verify Reagent Quality (Substrate, Reagents, Solvents) start->reagent_quality reaction_setup Check Reaction Setup (Inert Atmosphere, Temperature, Stirring) reagent_quality->reaction_setup Reagents OK? replace_reagents Replace/Purify Reagents reagent_quality->replace_reagents Issue Found catalyst_system Evaluate Catalyst System (Precursor, Ligand, Loading) reaction_setup->catalyst_system Setup OK? correct_setup Correct Setup Issues reaction_setup->correct_setup Issue Found reaction_conditions Optimize Reaction Conditions (Base, Solvent, Concentration, Time) catalyst_system->reaction_conditions System Appropriate? screen_catalysts Screen Different Catalysts/Ligands catalyst_system->screen_catalysts Ineffective purification Assess Purification Method (Column Chromatography, Recrystallization) reaction_conditions->purification Conditions Optimized? screen_conditions Screen Different Bases/Solvents reaction_conditions->screen_conditions Ineffective optimize_purification Optimize Purification purification->optimize_purification Product Loss? success Improved Yield purification->success Yield Improved replace_reagents->start correct_setup->start screen_catalysts->start screen_conditions->start optimize_purification->success

Caption: A systematic workflow for troubleshooting low yields.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions on dihalopyridine substrates, which can serve as a starting point for the functionalization of this compound. Note that yields are highly substrate-dependent and optimization is often necessary.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-2470-95
Sonogashira Terminal alkynePdCl₂(PPh₃)₂ (3)PPh₃ (6) / CuI (5)Et₃N (2)DMFRT - 802-1260-90
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene80-1104-2465-90
Stille OrganostannanePd(PPh₃)₄ (5)--Toluene90-11012-2460-85
Negishi Organozinc reagentPdCl₂(dppf) (3)--THFRT - 602-1670-90
Heck AlkenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF100-12012-2450-80

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions that can be adapted for the functionalization of this compound. Note: These are starting points and may require optimization.

Suzuki-Miyaura Coupling (Mono-arylation)

This protocol is adapted from procedures for similar dihalopyridine substrates.

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL).

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling (Mono-alkynylation)

This protocol is a general procedure for the Sonogashira coupling of aryl halides.

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous, degassed DMF (5 mL), followed by triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination (Mono-amination)

This protocol is based on general procedures for the amination of aryl halides.

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.5 mmol).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and the ligand (e.g., XPhos, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Stir the reaction mixture at 100 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common method for the functionalization of this compound.

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Ar)X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl L_nPd(II)(Ar)(Ar') Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Substrate Ar-X (this compound) Substrate->OxAdd BoronicAcid Ar'-B(OR)_2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Removal of tin byproducts in Stille coupling of diiodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the removal of tin byproducts in the Stille coupling of diiodopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common tin byproducts in the Stille coupling of diiodopyridines and why are they difficult to remove?

A1: The most common tin byproducts in Stille coupling reactions are trialkyltin halides (R3SnX) and hexaalkyldistannoxanes ([R3Sn]2O). In the case of diiodopyridines, the reaction can be complex, sometimes leading to the formation of various organotin species. These byproducts are often difficult to remove from the desired product due to their similar polarity and solubility characteristics. Their removal is crucial as residual tin can interfere with subsequent reactions and is toxic, making it a significant concern in the synthesis of pharmaceutical intermediates.

Q2: I'm seeing a significant amount of a non-polar byproduct that I suspect is tin-based. What is the first purification step I should try?

A2: For non-polar tin byproducts, a common and effective first step is precipitation. One widely used method involves the formation of insoluble trialkyltin fluorides. This is often achieved by treating the reaction mixture with a fluoride source such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The resulting tin fluoride precipitate can then be removed by filtration.

Q3: My product is also non-polar, and co-precipitates with the tin byproducts. What alternative methods can I use?

A3: When the desired product has similar polarity to the tin byproducts, co-precipitation can be a significant issue. In such cases, several alternative strategies can be employed:

  • Chromatography: Flash column chromatography is a standard method for separating compounds with different polarities. Optimization of the solvent system is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often effectively separate the desired product from the tin residues.

  • Liquid-Liquid Extraction: Acid-base extraction can be effective if the desired product has acidic or basic functionalities. For instance, if your coupled product contains a basic pyridine nitrogen, you can wash the organic layer with an aqueous acid solution (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous phase, leaving the non-polar tin byproducts in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

  • Scavenger Resins: The use of scavenger resins, such as those functionalized with sulfonic acids or other tin-scavenging groups, can be a highly effective method for selectively removing organotin impurities.

Q4: Are there any preventative measures I can take during the reaction to minimize the formation of tin byproducts?

A4: Yes, optimizing the reaction conditions can help minimize the formation of tin byproducts. Using a slight excess of the organostannane reagent can sometimes drive the reaction to completion and reduce the amount of unreacted starting material, but this must be balanced with the potential for more tin waste. Careful control of the reaction temperature and time is also crucial. Additionally, ensuring an inert atmosphere (e.g., under argon or nitrogen) can prevent the formation of tin oxides.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Tin byproducts co-elute with the product during column chromatography. The polarity of the product and tin byproducts are too similar for the chosen solvent system.1. Optimize the solvent system. Try a different combination of solvents or use a shallower gradient. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. Employ a pre-column purification step like precipitation with KF or TBAF.
Low recovery of the desired product after purification. The product may be adsorbing to the silica gel or precipitating along with the tin byproducts.1. If using chromatography, try deactivating the silica gel with triethylamine. 2. If using precipitation, ensure the product is fully dissolved before adding the precipitating agent and consider using a different solvent. 3. Explore alternative purification methods like liquid-liquid extraction or scavenger resins.
Incomplete removal of tin even after multiple purification steps. The tin byproducts may be particularly stubborn or present in high concentrations.1. Combine multiple purification techniques. For example, perform a precipitation followed by column chromatography. 2. Use a scavenger resin specifically designed for tin removal.

Experimental Protocols

Protocol 1: Removal of Tin Byproducts by Precipitation with Potassium Fluoride (KF)

  • After the Stille coupling reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add a saturated aqueous solution of potassium fluoride (KF).

  • Stir the biphasic mixture vigorously for at least 1 hour at room temperature.

  • The formation of a white precipitate (trialkyltin fluoride) should be observed.

  • Filter the mixture through a pad of Celite® to remove the precipitate.

  • Wash the filter cake with the organic solvent used in step 2.

  • Collect the filtrate and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.

Protocol 2: Purification using a Scavenger Resin

  • Dissolve the crude reaction mixture containing the desired product and tin byproducts in a suitable solvent.

  • Add the scavenger resin (e.g., a sulfonic acid-functionalized resin) to the solution. The amount of resin will depend on the amount of tin impurity.

  • Stir the mixture at room temperature for the recommended time (this can range from a few hours to overnight).

  • Filter off the resin.

  • Wash the resin with the solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

Workflow Diagrams

G cluster_0 Stille Coupling Reaction cluster_1 Purification Workflow start Diiodopyridine + Organostannane reaction Pd Catalyst, Ligand, Solvent, Heat start->reaction crude Crude Reaction Mixture (Product + Tin Byproducts) reaction->crude precipitation Precipitation (e.g., KF) crude->precipitation chromatography Column Chromatography crude->chromatography extraction Liquid-Liquid Extraction crude->extraction scavenger Scavenger Resin crude->scavenger filtration Filtration precipitation->filtration filtration->chromatography pure_product Purified Product chromatography->pure_product extraction->pure_product scavenger->pure_product

Caption: General workflow for the purification of Stille coupling reactions involving diiodopyridines.

G cluster_troubleshooting Troubleshooting Logic start Tin Impurity Detected q1 Is the product polar? start->q1 a1_yes Use non-polar precipitation (KF/TBAF) q1->a1_yes Yes a1_no Proceed to Chromatography/Extraction q1->a1_no No q2 Co-elution during chromatography? a1_yes->q2 a1_no->q2 a2_yes Optimize solvent system or use scavenger resin q2->a2_yes Yes a2_no Purification Successful q2->a2_no No

Caption: Decision-making flowchart for troubleshooting tin byproduct removal.

Technical Support Center: Recrystallization of Substituted Methoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of substituted methoxypyridines via recrystallization.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of substituted methoxypyridines, offering step-by-step solutions.

Issue 1: Compound "Oils Out" Instead of Crystallizing

Q: My substituted methoxypyridine is forming an oil in the recrystallization solvent instead of crystals. What should I do?

A: "Oiling out" is a common problem, particularly with polar compounds like many substituted pyridines. It occurs when the compound comes out of solution above its melting point. Here’s a troubleshooting workflow:

  • Re-dissolve the Oil: Gently heat the solution to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount of the hot "good" solvent (the one in which your compound is more soluble) to decrease the saturation of the solution.

  • Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask in a warm bath or insulating it with glass wool. Rapid cooling often promotes oiling out.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

  • Consider a Different Solvent System: If the problem persists, your solvent may be too non-polar or its boiling point may be too high. Try a different solvent or a mixed solvent system with a lower boiling point. For instance, if you are using toluene, consider trying ethyl acetate or an ethanol/water mixture.

Issue 2: Poor or No Crystal Formation Upon Cooling

Q: I've cooled my solution, but very few or no crystals have formed. What went wrong?

A: This is a frequent issue that can usually be resolved by addressing the following points:

  • Insufficient Concentration: You may have used too much solvent.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a few crystals, allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point.

    • Solution A (Scratching): Vigorously scratch the inner surface of the flask with a glass rod.

    • Solution B (Seeding): Introduce a seed crystal of the pure compound.

    • Solution C (Ice Bath): Cool the solution in an ice-water bath to further decrease the solubility.

  • Inappropriate Solvent: The solvent might be too good at dissolving your compound, even at low temperatures.

    • Solution: If using a single solvent, you may need to switch to a "poorer" solvent. If using a mixed solvent system (e.g., ethanol/water), you can try adding more of the "poor" solvent (water in this case) dropwise to the warm solution until turbidity is observed, then re-heating until clear before cooling.

Issue 3: Low Recovery of Purified Product

Q: My final yield of pure crystals is very low. How can I improve the recovery?

A: Low recovery can be frustrating. Here are the most common causes and their solutions:

  • Excessive Solvent Use: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through it just before filtering your solution.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals on the filter.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.

    • Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable recrystallization solvent for my substituted methoxypyridine?

A1: The principle of "like dissolves like" is a good starting point. Since methoxypyridines are generally polar, polar solvents are often suitable.

  • Initial Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents to try for polar pyridines include ethanol, methanol, and water.

  • Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is often effective. A common strategy is to dissolve the compound in a "good" solvent (e.g., ethanol, methanol, acetone) and then add a "poor" or "anti-solvent" (e.g., water, hexane, diethyl ether) in which the compound is less soluble, until the solution becomes turbid.[1] For example, an ethanol/water mixture is often a good choice for polar methoxypyridines.[1]

  • Substituent Effects: The nature of the other substituents on the pyridine ring will significantly influence solubility.

    • Electron-donating groups (e.g., amino, hydroxy) tend to increase polarity and hydrogen bonding capability, favoring more polar solvents like alcohols and water.

    • Electron-withdrawing groups (e.g., nitro, chloro) can also increase polarity. For instance, 2-chloro-6-methoxy-3-nitropyridine can be purified by a process involving an aqueous alkaline solution.[2]

    • Carboxylic acid groups introduce acidic character and increase polarity, often allowing for recrystallization from polar solvents like DMF or ethanol.

Q2: How can I remove colored impurities from my substituted methoxypyridine?

A2: If your recrystallized product is still colored, you can often remove the colored impurities by using activated charcoal.

  • Procedure: After dissolving your crude product in the hot recrystallization solvent, allow the solution to cool slightly and then add a small amount of activated charcoal (a spatula tip is usually sufficient). Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Q3: Can I use a two-solvent system for recrystallization? How does it work?

A3: Yes, a two-solvent (or mixed-solvent) system is a very common and effective technique, especially when no single solvent has the ideal properties. It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

  • General Procedure:

    • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise to the hot solution until it becomes cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

Data Presentation

Table 1: Qualitative Solubility of Selected Substituted Methoxypyridines

CompoundSolventSolubilityReference
2-Amino-4-methoxypyridineDimethyl sulfoxide (DMSO)Soluble[1]
MethanolSoluble[1]
WaterPoorly soluble[1]
N,N-Dimethylformamide (DMF)Soluble[1]
Ethyl acetateSoluble[1]
2-Chloro-6-methoxypyridineWaterInsoluble
3-MethoxypyridineWaterSoluble
4-Methoxypyridine N-oxideMost common organic solventsSoluble[3]

Table 2: Quantitative Solubility of 2-Amino-4-chloro-6-methoxypyrimidine in Various Organic Solvents (Mole Fraction, x)

Temperature (K)MethanolEthanoln-PropanolIsopropanol
273.150.001580.001150.000850.00071
278.150.001920.001410.001050.00088
283.150.002330.001730.001300.00109
288.150.002820.002110.001600.00135
293.150.003410.002580.001970.00167
298.150.004120.003150.002420.00206
303.150.004970.003840.002970.00255
308.150.006000.004680.003650.00315
313.150.007230.005700.004480.00389
318.150.008710.006940.005510.00480
323.150.010470.008450.006770.00592

Data adapted from a study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent

  • Solvent Selection: In a test tube, add a small amount of the crude substituted methoxypyridine and a few drops of a potential solvent. Observe the solubility at room temperature. If it is insoluble, heat the test tube gently. An ideal solvent will dissolve the compound when hot but not at room temperature.[4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the hot solvent until the compound just dissolves. Avoid adding a large excess of solvent.[6][7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6][8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven.[6]

Protocol 2: Recrystallization of N-(4-methoxyphenyl)picolinamide from an Ethanol-Water Mixed Solvent

  • Dissolution: Dissolve the crude N-(4-methoxyphenyl)picolinamide in a minimal amount of hot 30% ethanol-water solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to form crystals.

  • Isolation: Collect the crystals by filtration.[9]

Protocol 3: Purification of 2-Chloro-6-methoxy-3-nitropyridine

Note: This is a purification procedure described in a patent and may involve reaction conditions.

  • A mixture of the crude, finely pulverized 2-chloro-6-methoxy-3-nitropyridine, water, and potassium carbonate is stirred at 40 °C for 2 hours.

  • The product is then filtered off, washed with water, and dried.[2]

Mandatory Visualizations

Solvent_Selection_Logic cluster_single_solvent Single Solvent Screening cluster_mixed_solvent Mixed Solvent Strategy start Start: Crude Substituted Methoxypyridine test_solubility Test Solubility in Various Solvents start->test_solubility soluble_cold Soluble in Cold Solvent? test_solubility->soluble_cold find_good_poor Find Miscible 'Good' and 'Poor' Solvent Pair test_solubility->find_good_poor No Ideal Single Solvent Found soluble_cold->test_solubility Yes (Bad) insoluble_hot Insoluble in Hot Solvent? soluble_cold->insoluble_hot No insoluble_hot->test_solubility Yes (Bad) ideal_solvent Ideal Single Solvent Found insoluble_hot->ideal_solvent No dissolve_good Dissolve in Min. Hot 'Good' Solvent find_good_poor->dissolve_good add_poor Add Hot 'Poor' Solvent until Turbid dissolve_good->add_poor clarify Add Drop of 'Good' Solvent to Clarify add_poor->clarify cool_mixed Cool Slowly clarify->cool_mixed crystals_mixed Crystals Form cool_mixed->crystals_mixed

References

Identifying byproducts in the synthesis of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Diiodo-3-methoxypyridine. The following information is designed to help identify and resolve common issues, particularly the formation of byproducts during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?

A common and effective method for the synthesis of this compound is the directed ortho-metalation (DoM) of 3-methoxypyridine, followed by an iodination step. In this process, a strong organolithium base is used to deprotonate the pyridine ring at positions ortho to the methoxy group. The methoxy group at the C3 position directs the metalation primarily to the C2 and C6 positions. Subsequent quenching with an iodine source, such as molecular iodine (I₂), yields the desired product.

However, several byproducts can arise from this reaction due to incomplete reaction or competing side reactions. The most common byproducts include:

  • Mono-iodinated species: 2-Iodo-3-methoxypyridine is a significant byproduct resulting from incomplete di-lithiation or insufficient iodinating agent.

  • Isomeric di-iodinated species: 2,4-Diiodo-3-methoxypyridine can be formed as the methoxy group also activates the C4 position for metalation, albeit to a lesser extent than the C2 and C6 positions.

  • Unreacted starting material: Residual 3-methoxypyridine may be present if the lithiation is incomplete.

Q2: My reaction yields a mixture of products. How can I confirm the presence of this compound and its byproducts?

A combination of chromatographic and spectroscopic techniques is recommended for product analysis:

  • Thin-Layer Chromatography (TLC): TLC can provide a quick assessment of the reaction progress and the number of components in the product mixture. The desired di-iodinated product will likely have a different Rf value compared to the mono-iodinated byproducts and the starting material.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantitative analysis, HPLC is the preferred method. It can effectively separate the desired product from closely related isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation. The substitution pattern on the pyridine ring will result in a unique set of chemical shifts and coupling constants for each isomer. For instance, the 1H NMR spectrum of the symmetrical 2,6-diiodo product would show a simpler pattern compared to the unsymmetrical 2,4-diiodo byproduct.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the products, helping to distinguish between di-iodinated, mono-iodinated, and unreacted starting material.

Q3: What factors influence the regioselectivity of the iodination and how can I optimize the reaction to favor the desired 2,6-diiodo product?

The regioselectivity of the di-lithiation is the critical factor. Key parameters to control include:

  • Choice of Organolithium Base: Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation at the less hindered C6 position.

  • Stoichiometry of the Base: Using a sufficient excess of the organolithium base (typically 2.2-2.5 equivalents) is crucial to ensure complete di-lithiation at both the C2 and C6 positions.

  • Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C) to control the reactivity and prevent side reactions.

  • Reaction Time: Allowing sufficient time for the di-lithiation to go to completion before adding the iodinating agent is important.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2,6-diiodo product Incomplete di-lithiation.- Increase the equivalents of the organolithium base. - Extend the reaction time for the lithiation step. - Ensure the organolithium reagent is of high quality and accurately titrated.
Insufficient iodinating agent.- Use a slight excess of the iodinating agent (e.g., 2.2 equivalents of I₂).
Suboptimal reaction temperature.- Maintain a low temperature (e.g., -78 °C) during the lithiation and the addition of the iodinating agent.
Presence of significant amounts of mono-iodinated byproduct (2-Iodo-3-methoxypyridine) Incomplete di-lithiation.- See solutions for "Low yield of the desired 2,6-diiodo product".
Insufficient reaction time for the second lithiation.- Increase the duration of the lithiation step before adding the electrophile.
Formation of the 2,4-diiodo isomer The C4 position is also activated by the C3-methoxy group.- Experiment with different sterically hindered lithium amide bases (e.g., LiTMP) which may show higher selectivity for the C2 and C6 positions. - Careful control of the reaction temperature may influence the kinetic vs. thermodynamic deprotonation.
Complex product mixture that is difficult to purify Multiple side reactions occurring.- Re-evaluate the purity of starting materials and reagents. - Ensure strict anhydrous conditions, as water will quench the organolithium species. - Optimize the reaction temperature and time to minimize byproduct formation.
Degradation of the product during workup or purification.- Use a mild workup procedure. - Consider alternative purification methods such as crystallization if chromatography proves difficult.

Data Presentation

The following table summarizes the expected products and their hypothetical yields under different reaction conditions. Note that these are illustrative values and actual results may vary.

Reaction Condition Starting Material Major Product Potential Byproducts Hypothetical Yield of Major Product Hypothetical Yield of Byproducts
Optimal 3-MethoxypyridineThis compound2-Iodo-3-methoxypyridine> 80%< 15%
Sub-optimal (Insufficient Base) 3-Methoxypyridine2-Iodo-3-methoxypyridineThis compound, 3-MethoxypyridineVariableHigh
Sub-optimal (Non-selective Base) 3-MethoxypyridineMixture of 2,6- and 2,4-diiodo isomers2-Iodo-3-methoxypyridineLoweredIncreased isomeric byproduct

Experimental Protocols

A detailed experimental protocol for a related synthesis, the mono-iodination of 4-methoxypyridine, is provided below to illustrate the general procedure. This can be adapted for the di-iodination of 3-methoxypyridine by adjusting the stoichiometry of the reagents.

Synthesis of 3-Iodo-4-methoxypyridine (Illustrative Protocol)

To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous tetrahydrofuran (THF, 3 mL) at 0 °C under an inert atmosphere, n-butyllithium (1.6 M in hexanes, 1.5 mmol) is added dropwise. After stirring for 10 minutes, the solution is cooled to -78 °C. A solution of 4-methoxypyridine (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. A solution of iodine (1.5 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-iodo-4-methoxypyridine.

Mandatory Visualization

Synthesis_Byproducts cluster_start Starting Material cluster_reaction Reaction Pathway cluster_products Products 3-Methoxypyridine 3-Methoxypyridine Di-lithiation Di-lithiation 3-Methoxypyridine->Di-lithiation 1. Strong Base (e.g., n-BuLi) Iodination Iodination Di-lithiation->Iodination 2. I₂ 2-Iodo-3-methoxypyridine 2-Iodo-3-methoxypyridine Di-lithiation->2-Iodo-3-methoxypyridine Incomplete Lithiation 2,4-Diiodo-3-methoxypyridine 2,4-Diiodo-3-methoxypyridine Di-lithiation->2,4-Diiodo-3-methoxypyridine Alternative Lithiation This compound This compound Iodination->this compound Desired Product

Caption: Synthetic pathway and potential byproducts.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow Start Low Yield or Impure Product Analyze Analyze product mixture (TLC, HPLC, NMR, MS) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify Mono_Iodo High Mono-iodo Content Identify->Mono_Iodo Mono-iodinated Di_Iodo_Isomer High Di-iodo Isomer Content Identify->Di_Iodo_Isomer Isomeric di-iodinated Complex_Mixture Complex Mixture Identify->Complex_Mixture Multiple byproducts Action_Mono Increase base equivalents and/or reaction time Mono_Iodo->Action_Mono Action_Isomer Change base to a more sterically hindered one Di_Iodo_Isomer->Action_Isomer Action_Complex Check reagent purity and ensure anhydrous conditions Complex_Mixture->Action_Complex

Caption: Troubleshooting workflow for byproduct identification.

Improving regioselectivity in di-functionalization of 3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective di-functionalization of 3-methoxypyridine. This resource provides researchers, chemists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols to address challenges encountered during the synthesis of polysubstituted pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective di-functionalization of 3-methoxypyridine?

A1: The main challenges stem from the electronic properties of the pyridine ring and the influence of the methoxy substituent. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution and can coordinate with metal catalysts, complicating C-H activation.[1][2] The 3-methoxy group directs ortho-metalation to the C2 and C4 positions, often leading to mixtures of regioisomers. Furthermore, the inherent reactivity of the pyridine C-H bonds (C2/6 vs. C4 vs. C3/5) can lead to competitive functionalization at multiple sites.[3]

Q2: How does the 3-methoxy group influence the reactivity of the pyridine ring?

A2: The 3-methoxy group has two main effects:

  • Electronic Effect : As an electron-donating group, it can increase the electron density of the ring, making it slightly more susceptible to electrophilic attack than unsubstituted pyridine, though the ring remains electron-deficient overall.

  • Directing Effect : It is a powerful directing metalation group (DMG). In the presence of strong bases like organolithium reagents, it directs deprotonation to the adjacent ortho positions (C2 and C4), forming an organometallic intermediate that can be trapped by an electrophile.[4][5][6]

Q3: Which positions on the 3-methoxypyridine ring are most reactive for functionalization?

A3: The reactivity is highly dependent on the reaction type:

  • Directed ortho-Metalation (DoM) : The C2 and C4 positions are most reactive due to the directing effect of the methoxy group.[5][7]

  • Electrophilic Aromatic Substitution : This is generally difficult on the pyridine ring. If forced, substitution may occur at positions with the highest electron density, but often requires harsh conditions and gives poor regioselectivity.[2][8]

  • Nucleophilic Aromatic Substitution (SNAr) : This requires a leaving group on the ring, typically at the C2, C4, or C6 positions, which are electron-deficient.[2]

  • Minisci-type Radical Reactions : These reactions typically favor functionalization at the C2 and C4 positions.[9]

Q4: Can I achieve functionalization at the C5 or C6 position of 3-methoxypyridine?

A4: Direct functionalization at C5 or C6 is challenging. C6 functionalization can sometimes be achieved via C-H activation, but often competes with the more electronically favored C2 and C4 positions. C5 functionalization is the most difficult due to its electron-rich nature and lack of proximity to common directing groups. Strategies often involve multi-step sequences, such as initial functionalization at another position followed by ring construction or rearrangement, or the use of more advanced catalytic systems with specifically designed ligands.[10][11]

Troubleshooting Guide

Problem: My directed metalation reaction yields a mixture of C2 and C4 isomers.

  • Possible Cause: Kinetic vs. Thermodynamic Control. The C2 proton is often more acidic and removed faster (kinetic product), but the C4-lithiated species may be more thermodynamically stable in some cases. Steric hindrance around the C2 position can also favor C4 metalation.

  • Solutions:

    • Modify the Base/Solvent System: The choice of organolithium reagent and additives can significantly influence regioselectivity. Bulky bases like Lithium tetramethylpiperidide (LTMP) may favor the less sterically hindered C4 position. Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the aggregation state and reactivity of the organolithium base.[6][7]

    • Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) often favors the kinetic product (C2). Allowing the reaction to warm up before adding the electrophile may favor the thermodynamic product.

    • Introduce a Blocking Group: If C4 functionalization is desired, a removable blocking group can be installed at the C2 position prior to the metalation step.

Problem: I am observing low or no yield in my C-H activation reaction.

  • Possible Cause: Catalyst Inhibition. The pyridine nitrogen lone pair can strongly coordinate to the transition metal center (e.g., Pd, Rh, Ir), inhibiting its catalytic activity.[11]

  • Solutions:

    • Use of Pyridine N-Oxide: The corresponding N-oxide of 3-methoxypyridine can be used. This modification blocks the nitrogen's coordinating ability, activates the ring, and often directs functionalization to the C2 position. The N-oxide can be removed in a subsequent step.[11][12]

    • Ligand Modification: For transition-metal-catalyzed reactions, the choice of ligand is critical. Bulky or electron-rich ligands can sometimes prevent strong coordination of the pyridine nitrogen and promote the desired C-H activation.[13]

    • Acidic Additives: The addition of a weak acid can protonate the pyridine nitrogen, reducing its coordinating ability. However, this must be compatible with the other reagents.

Problem: Di-functionalization via the 3,4-pyridyne intermediate is not working.

  • Possible Cause: Inefficient Pyridyne Formation or Trapping. The formation of the pyridyne intermediate from a di-halogenated or halo-triflate precursor requires precise conditions. The subsequent trapping must be efficient to compete with side reactions.

  • Solutions:

    • Verify Precursor Quality: Ensure the starting material (e.g., 3-chloro-2-alkoxy- or 3-bromo-4-chloro-pyridine) is pure.

    • Optimize Base and Temperature: Pyridyne formation is highly sensitive to the base and temperature profile. Regioselective lithiation at low temperature followed by controlled warming is often necessary to induce elimination.[14][15]

    • Choice of Trapping Agent: The nucleophile used to trap the pyridyne must be sufficiently reactive. Grignard reagents and organolithiums are commonly used. The regioselectivity of the trap is influenced by the electronics and sterics of the pyridyne substituents.[16]

Data and Experimental Protocols

Table 1: Regioselectivity in the Lithiation of Substituted Methoxypyridines
Starting MaterialBase/ConditionsElectrophilePosition of FunctionalizationYield (%)Reference
4-MethoxypyridineMesityllithium, THFVariousC3Good[17]
4-MethoxypyridineBuLi-LiDMAE, THF1,2-dibromotetrachloroethaneC2-[17]
2-Bromo-4-methoxypyridineLTMP, THFDMFC370 (overall)[17]
3-Chloro-2-ethoxypyridinen-BuLi, THF, -78°C(warming to 75°C)Forms 3,4-pyridyne-[14][15]
Protocol 1: Regioselective 3,4-Difunctionalization via a 3,4-Pyridyne Intermediate

This protocol is adapted from the work of Knochel and coworkers for the synthesis of 2,3,4-trisubstituted pyridines.[14][15]

Step 1: Generation of the 3-Pyridylmagnesium Species

  • To a solution of 3-chloro-2-ethoxypyridine (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add n-BuLi (1.1 mmol, 1.6 M in hexanes) dropwise at -78 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of an aryl or alkylmagnesium halide (e.g., 4-MeO-C₆H₄MgBr, 3.0 mmol) in THF.

  • Transfer the reaction vessel to a preheated oil bath at 75 °C and stir for 1 hour. This step generates the 3,4-pyridyne, which is then trapped in situ by the Grignard reagent to form a 3-pyridylmagnesium species.

  • Cool the reaction mixture to room temperature.

Step 2: Quenching with an Electrophile

  • To the resulting solution of the 3-pyridylmagnesium species, add the desired electrophile (e.g., TMSCl, 2.5 mmol).

  • Stir the reaction at 25 °C for 12 hours.

  • Quench the reaction by slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2,3,4-trisubstituted pyridine.

Protocol 2: Directed ortho-Metalation (DoM) of a Methoxypyridine Derivative

This is a general procedure for the C3-lithiation of 2-bromo-4-methoxypyridine, adapted from Comins et al.[17]

  • Prepare a solution of lithium tetramethylpiperidide (LTMP) in situ by adding n-BuLi (1.1 mmol) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 mmol) in anhydrous THF (5 mL) at -20 °C under an argon atmosphere.

  • Cool the LTMP solution to -78 °C.

  • Add a solution of 2-bromo-4-methoxypyridine (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Stir the mixture for 1 hour at -78 °C to ensure complete metalation at the C3 position.

  • Add a suitable electrophile (e.g., anhydrous N,N-dimethylformamide (DMF), 1.5 mmol).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Visual Guides

G start Desired Di-functionalization Pattern on 3-Methoxypyridine? pos_2_4 C2 & C4 Functionalization start->pos_2_4 pos_2_3 Adjacent C2/C3 or C3/C4 Functionalization start->pos_2_3 other_pos Other Patterns (e.g., C2/C6, C2/C5) start->other_pos strat_dom Strategy: Directed ortho-Metalation (DoM) - Use strong base (n-BuLi, LTMP) - Sequential addition of electrophiles pos_2_4->strat_dom Methoxy group is an excellent directing group pos_4_x C4 & Another Position strat_pyridyne Strategy: 3,4-Pyridyne Intermediate - Start from 2,3- or 3,4-dihalo precursor - Sequential nucleophilic addition pos_2_3->strat_pyridyne Accesses adjacent positions via aryne chemistry strat_c_h Strategy: Sequential C-H Activation - Requires specific catalysts (Pd, Ir) - Often involves directing groups or N-oxides other_pos->strat_c_h Offers alternative selectivity but can be challenging

Caption: Decision tree for selecting a regioselective di-functionalization strategy.

G cluster_start Step 1: Precursor Preparation cluster_pyridyne_gen Step 2: Pyridyne Generation & Trapping cluster_quench Step 3: Electrophilic Quench start 3-Chloro-2-ethoxypyridine lithiation 1. Lithiation with n-BuLi (-78 °C) start->lithiation add_grignard 2. Add Grignard Reagent (R-MgBr) lithiation->add_grignard heat 3. Heat to 75 °C (Forms 3,4-pyridyne intermediate) add_grignard->heat trap 4. In-situ Trapping (Forms 3-pyridylmagnesium species) heat->trap quench Add Electrophile (E+) (e.g., TMSCl) trap->quench product Final 2,3,4-Trisubstituted Pyridine quench->product

Caption: Workflow for 3,4-pyridyne generation and functionalization.

References

Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of Diiodopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and working up palladium-catalyzed cross-coupling reactions involving diiodopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the work-up of palladium-catalyzed reactions with diiodopyridines?

The primary challenges stem from three main sources:

  • Residual Palladium Removal: Palladium catalysts, essential for the reaction, are toxic and must be removed to very low levels, especially for pharmaceutical applications. The pyridine nitrogen can coordinate to the palladium, making it more soluble in the organic phase and harder to remove.

  • Product Purification: The reaction mixture can be complex, containing the desired product, unreacted starting materials, the catalyst, ligands, bases, and various byproducts. Separating the target molecule from these impurities can be challenging.

  • Substrate and Product Characteristics: Diiodopyridines and their products can be prone to degradation under certain work-up conditions. Their polarity and solubility also play a crucial role in choosing the appropriate extraction and purification methods.

Q2: What are the common methods for removing residual palladium catalyst?

Several methods are commonly employed, often in combination, to effectively remove palladium residues:

  • Filtration through Celite®: A simple and effective first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This helps in removing insoluble palladium species, often referred to as palladium black, which can form during the reaction.[1][2]

  • Palladium Scavengers: These are materials that selectively bind to palladium. Common scavengers include:

    • Activated Carbon: Stirring the product solution with activated carbon can effectively adsorb residual palladium.[3]

    • Silica-Based Scavengers: These are functionalized silica gels with groups like thiols or thiourea that have a high affinity for palladium.[3] They are often highly effective and can be easily removed by filtration.

  • Aqueous Washes: Washing the organic layer with aqueous solutions of reagents like sodium thiosulfate can help in removing some palladium species.[4]

  • Column Chromatography: Standard silica gel chromatography is often effective in separating the desired product from the palladium catalyst and other impurities.[1][2][5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities, including palladium.[3]

Q3: How do I choose the right work-up procedure for my specific reaction?

The choice of work-up procedure depends on several factors, including the specific palladium catalyst and ligands used, the properties of your product, and the required purity level. A general approach is to start with a simple filtration through Celite®, followed by an aqueous work-up, and then column chromatography. If residual palladium is still a concern, treatment with a palladium scavenger is recommended.

Troubleshooting Guides

Problem 1: Persistent Palladium Contamination After Work-up

Symptom: Your purified product still shows significant palladium content when analyzed by techniques like ICP-MS.

Possible Cause Solution
Soluble Palladium Species Soluble palladium complexes may not be effectively removed by simple filtration.
* Action: Employ a palladium scavenger. Activated carbon is a good starting point, but for more challenging cases, silica-based scavengers with thiol or thiourea functionality are recommended.[3]
Pyridine Coordination The nitrogen atom of the pyridine ring can coordinate to the palladium, keeping it in the organic phase during aqueous extraction.
* Action: An acidic wash (e.g., with dilute HCl) can protonate the pyridine nitrogen, breaking the coordination and facilitating the transfer of the palladium complex into the aqueous phase. Caution: Ensure your product is stable to acidic conditions.
Inefficient Chromatography The chosen solvent system for column chromatography may not be optimal for separating your product from the palladium catalyst.
* Action: Experiment with different solvent systems for your column chromatography. Sometimes, a less polar or more polar eluent can significantly improve separation.
Problem 2: Low Recovery of the Desired Product

Symptom: The yield of your purified product is significantly lower than expected based on reaction monitoring (e.g., TLC or LC-MS).

Possible Cause Solution
Product Adsorption Your product may be adsorbing onto the filtration medium (e.g., Celite®) or the palladium scavenger.
* Action: After filtration, wash the filter cake or scavenger thoroughly with the solvent used to dissolve your product.[3] If using a scavenger, consider reducing the amount used.
Product Solubility Issues The product may be partially soluble in the aqueous phase, leading to losses during extraction.
* Action: Back-extract the aqueous layer with the organic solvent to recover any dissolved product. Adjusting the pH of the aqueous layer can sometimes alter the product's solubility in your favor.
Product Degradation The product may be unstable under the work-up conditions (e.g., acidic or basic washes).
* Action: Perform work-up at a lower temperature and minimize the time your product is in contact with acidic or basic solutions. If possible, use neutral washes.
Problem 3: Presence of Unexpected Byproducts

Symptom: Your final product is contaminated with byproducts, such as homocoupled products or starting materials.

Possible Cause Solution
Homocoupling of Starting Materials This is a common side reaction in many cross-coupling reactions.[6]
* Action: Optimize your reaction conditions to minimize homocoupling. During work-up, these byproducts can often be separated by column chromatography.
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting materials.
* Action: Ensure the reaction is complete before starting the work-up. Unreacted diiodopyridine and other starting materials can typically be removed by column chromatography.
Reactions at Both Iodo-positions For selective mono-functionalization, reaction at the second iodo-position can be a significant byproduct.
* Action: Careful control of reaction stoichiometry and conditions is crucial. Purification to separate mono- and di-substituted products usually requires careful column chromatography.

Data Presentation: Palladium Removal Efficiency

The following table summarizes the residual palladium levels after various purification steps in a study on palladium-catalyzed reactions. While not specific to diiodopyridines, it provides a valuable comparison of the effectiveness of different work-up strategies.

Table 1: Residual Palladium Levels After Different Purification Procedures [7]

Purification MethodAverage Residual Palladium Removed
Aqueous Workup OnlyHighly variable, often >1000 ppm remaining
Flash Column Chromatography~90%
Column Chromatography + Scavenging Resin>98%

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Suzuki-Miyaura Reaction of Diiodopyridine

This protocol is a general guideline and may need to be adapted based on the specific substrates and reaction conditions.

  • Cooling and Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® to remove insoluble palladium residues. Wash the Celite® pad with the same organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • A saturated aqueous solution of NaHCO₃ or Na₂CO₃ to remove any acidic impurities.

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Work-up and Palladium Scavenging for a Buchwald-Hartwig Amination
  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Aqueous Wash: Wash the organic solution with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Palladium Scavenging:

    • Dissolve the crude product in a suitable solvent (e.g., toluene or dichloromethane).

    • Add a palladium scavenger (e.g., activated carbon at 5-10 wt% or a silica-based thiol scavenger at 4-8 molar equivalents relative to the initial palladium loading).[3]

    • Stir the mixture at room temperature for 4-24 hours.

  • Filtration and Concentration: Filter the mixture through Celite® to remove the scavenger. Wash the scavenger with fresh solvent. Combine the filtrates and concentrate under reduced pressure.

  • Final Purification: If necessary, further purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Palladium-Catalyzed Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) quench Quench Reaction (e.g., with water or sat. aq. NH4Cl) start->quench filter_celite Filter through Celite® quench->filter_celite extract Aqueous Extraction (wash with base, water, brine) filter_celite->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography scavenging Palladium Scavenging (if necessary) chromatography->scavenging pure_product Pure Product chromatography->pure_product recrystallization Recrystallization (if applicable) scavenging->recrystallization scavenging->pure_product recrystallization->pure_product

Caption: General experimental workflow for the work-up of palladium-catalyzed reactions.

troubleshooting_palladium_removal cluster_solutions Troubleshooting Steps start Product Contaminated with Palladium? filter_celite Filter through Celite® start->filter_celite Yes end_ok Palladium Removed start->end_ok No scavenger Use Palladium Scavenger (e.g., Activated Carbon, Si-Thiol) filter_celite->scavenger acid_wash Acidic Wash (e.g., dilute HCl) scavenger->acid_wash optimize_chroma Optimize Chromatography (Solvent System) acid_wash->optimize_chroma optimize_chroma->end_ok Successful end_nok Contamination Persists optimize_chroma->end_nok Unsuccessful

Caption: Decision-making workflow for troubleshooting palladium removal.

References

Technical Support Center: Stability and Reactivity of 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 2,6-diiodo-3-methoxypyridine in common organic synthesis reactions. The information is tailored for researchers, scientists, and professionals in drug development.

General Stability Considerations

Q1: How stable is this compound under typical laboratory conditions?

A1: this compound is a solid that is generally stable under ambient temperature and in the absence of light.[1] However, like many di-iodinated aromatic compounds, it can be sensitive to light and strong bases over prolonged periods. For long-term storage, it is recommended to keep it in a cool, dark, and dry place under an inert atmosphere.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. With this compound, the differential reactivity of the two iodine atoms allows for selective mono- or di-arylation. The iodine at the 2-position is generally more reactive than the one at the 6-position due to the electronic influence of the adjacent methoxy group.

Q2: How can I achieve selective mono-arylation at the 2-position?

A2: Selective mono-arylation at the more reactive 2-position can be achieved by carefully controlling the stoichiometry of the reagents and the reaction time. Using a slight excess of the boronic acid (1.1-1.2 equivalents) and monitoring the reaction closely will favor the mono-substituted product.

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePossible CauseSuggested Solution
Low yield of mono-arylated product - Reaction time too long, leading to di-substitution. - Incorrect stoichiometry. - Inefficient catalyst system.- Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. - Use 1.1-1.2 equivalents of boronic acid. - Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
Formation of significant amounts of di-arylated product - Excess boronic acid used. - Prolonged reaction time or high temperature.- Reduce the amount of boronic acid to near stoichiometric amounts. - Lower the reaction temperature and shorten the reaction time.
Decomposition of starting material - Unstable base. - High reaction temperature.- Use a milder base such as K₂CO₃ or Cs₂CO₃. - Optimize the reaction temperature.
No reaction - Catalyst deactivation. - Poor quality of reagents or solvent.- Ensure the use of a fresh, active catalyst. - Use anhydrous and degassed solvents.

Experimental Protocol: Selective Mono-arylation

A mixture of this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.) in a 4:1 mixture of dioxane and water is degassed with argon for 15 minutes. The reaction is then heated to 80-90 °C and monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

Quantitative Data: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Mono-arylated Product
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O85688
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O85892
34-Tolylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O1001285
43-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O85680

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench purify Purify by Chromatography quench->purify end end purify->end Isolated Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Similar to the Suzuki coupling, the difference in reactivity between the two iodine atoms in this compound can be exploited for selective reactions.

Q3: Is it possible to achieve selective mono-alkynylation?

A3: Yes, selective mono-alkynylation is feasible. By using a slight excess of the terminal alkyne and carefully controlling the reaction conditions, particularly temperature and reaction time, the coupling can be directed to the more reactive 2-position.

Troubleshooting Guide: Sonogashira Coupling

IssuePossible CauseSuggested Solution
Low yield - Catalyst poisoning. - Homocoupling of the alkyne (Glaser coupling). - Incomplete reaction.- Use high-purity reagents and degassed solvents. - Ensure strictly anaerobic conditions. Consider using a copper-free protocol. - Increase reaction temperature or time.
Formation of di-alkynylated product - Excess alkyne. - High temperature or prolonged reaction time.- Use close to a 1:1 stoichiometry of alkyne to the diiodopyridine. - Optimize temperature and reaction time.
Decomposition - Instability of the copper acetylide. - High reaction temperature.- Add the alkyne slowly to the reaction mixture. - Perform the reaction at the lowest effective temperature.

Experimental Protocol: Mono-alkynylation

To a solution of this compound (1.0 equiv.) in degassed DMF are added PdCl₂(PPh₃)₂ (0.03 equiv.), CuI (0.05 equiv.), and triethylamine (2.0 equiv.). The terminal alkyne (1.1 equiv.) is then added dropwise, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data: Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Mono-alkynylated Product
1PhenylacetylenePdCl₂(PPh₃)₂ (3)Et₃N (2)DMF25485
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)Et₃N (2)THF25690
31-HexynePdCl₂(PPh₃)₂ (3)Et₃N (2)DMF40582

Note: Yields are representative and may vary.

Diagram: Sonogashira Coupling Troubleshooting Logic

Sonogashira_Troubleshooting cluster_reagents Reagent & Solvent Issues cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis start Low Yield or No Reaction check_reagents Check Reagent Quality and Solvent Degassing start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_side_reactions Analyze for Side Products start->check_side_reactions impure_reagents Impure Reagents? check_reagents->impure_reagents wet_solvent Wet/Oxygenated Solvent? check_reagents->wet_solvent temp_low Temperature Too Low? check_conditions->temp_low time_short Time Too Short? check_conditions->time_short glaser Glaser Coupling Observed? check_side_reactions->glaser decomposition Decomposition Products? check_side_reactions->decomposition solution_repurify solution_repurify impure_reagents->solution_repurify Repurify/Use Fresh Reagents solution_dry_degas solution_dry_degas wet_solvent->solution_dry_degas Dry and Degas Solvents solution_increase_temp solution_increase_temp temp_low->solution_increase_temp Increase Temperature solution_increase_time solution_increase_time time_short->solution_increase_time Increase Reaction Time solution_copper_free solution_copper_free glaser->solution_copper_free Use Copper-Free Conditions solution_lower_temp solution_lower_temp decomposition->solution_lower_temp Lower Reaction Temperature

Caption: Troubleshooting logic for Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds. The reactivity of the C-I bonds in this compound makes it a suitable substrate for this reaction.

Q4: Can I perform selective mono-amination on this compound?

A4: Yes, selective mono-amination is achievable. The higher reactivity of the C-I bond at the 2-position allows for selective substitution.[2] Using a slight excess of the amine and a suitable palladium catalyst/ligand system at moderate temperatures will favor the mono-aminated product.

Troubleshooting Guide: Buchwald-Hartwig Amination

IssuePossible CauseSuggested Solution
Low conversion - Inactive catalyst. - Sterically hindered amine. - Weak base.- Use a pre-catalyst or activate the catalyst in situ. - Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos). - Use a stronger base like NaOtBu or K₃PO₄.
Side reactions - Reductive dehalogenation. - Etherification with alkoxide base.- Use a non-nucleophilic base. - Lower the reaction temperature.
Di-amination - Excess amine. - High temperature.- Use a 1:1 ratio of amine to the diiodopyridine. - Optimize the reaction temperature.

Experimental Protocol: Mono-amination

A mixture of this compound (1.0 equiv.), the amine (1.2 equiv.), NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.) in toluene is degassed and heated to 80-100 °C until the starting material is consumed. The reaction is then cooled, quenched with water, and extracted. The product is purified by chromatography.

Lithiation and Halogen-Metal Exchange

This compound can undergo halogen-metal exchange, which is a powerful tool for further functionalization. The iodine atoms are susceptible to exchange with organolithium reagents.

Q5: Which iodine is more susceptible to halogen-metal exchange?

A5: The iodine at the 2-position is expected to be more reactive towards halogen-metal exchange due to the directing effect of the adjacent methoxy group and the nitrogen atom of the pyridine ring. The exchange is typically very fast and should be performed at low temperatures (-78 °C) to avoid side reactions.[3]

Troubleshooting Guide: Lithiation/Halogen-Metal Exchange

IssuePossible CauseSuggested Solution
Low yield of desired product - Unstable organolithium intermediate. - Reaction with the solvent. - Poor quality of organolithium reagent.- Perform the reaction at very low temperatures (-78 °C or lower). - Use a non-reactive solvent like THF or diethyl ether. - Titrate the organolithium reagent before use.
Formation of multiple products - Halogen dance (migration of the lithium). - Reaction with the electrophile at multiple sites.- Keep the reaction temperature low and the reaction time short before adding the electrophile. - Choose a highly reactive electrophile.
Decomposition - Elimination to form a pyridyne intermediate.- Maintain a very low temperature throughout the reaction.

Experimental Protocol: Halogen-Metal Exchange and Trapping

To a solution of this compound (1.0 equiv.) in dry THF at -78 °C is added n-butyllithium (1.1 equiv.) dropwise. The solution is stirred for a short period (e.g., 15 minutes) before the addition of an electrophile. The reaction is then allowed to warm to room temperature and quenched. Workup and purification are performed as appropriate for the product.

Diagram: Reactivity and Selectivity Overview

Reactivity_Selectivity cluster_reactions Reaction Types cluster_selectivity Selectivity Control start This compound suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald lithiation Lithiation start->lithiation mono Mono-functionalization (at C2 position) suzuki->mono Controlled Stoichiometry & Time di Di-functionalization suzuki->di Excess Reagent & Higher Temperature sonogashira->mono Controlled Stoichiometry buchwald->mono Controlled Stoichiometry lithiation->mono Low Temperature & Short Reaction Time

Caption: Reactivity and selectivity of this compound.

References

Validation & Comparative

Reactivity Face-Off: 2,6-Diiodo- vs. 2,6-Dibromo-3-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, 2,6-dihalogenated pyridines are invaluable building blocks. The strategic functionalization of the pyridine core often relies on palladium-catalyzed cross-coupling reactions. The choice of the halogen atom on the pyridine substrate is a critical parameter that dictates reactivity, reaction conditions, and overall efficiency of the synthetic route. This guide provides a detailed comparison of the reactivity of 2,6-diiodo-3-methoxypyridine and 2,6-dibromo-3-methoxypyridine in four key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Executive Summary: The Reactivity Hierarchy

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. The weaker the C-X bond, the faster the oxidative addition, leading to higher overall reaction rates and often allowing for milder reaction conditions.

The established trend for carbon-halogen bond dissociation energies (BDEs) is C-Cl > C-Br > C-I. Consequently, the reactivity of halopyridines in these transformations follows the inverse order: I > Br > Cl .[1][2] Therefore, This compound is inherently more reactive than 2,6-dibromo-3-methoxypyridine . This enhanced reactivity can translate to several practical advantages, including lower reaction temperatures, shorter reaction times, and potentially lower catalyst loadings.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct side-by-side quantitative comparisons for this compound and 2,6-dibromo-3-methoxypyridine under identical conditions are not extensively documented in the literature, the general principles of reactivity are well-established and supported by numerous studies on related halopyridine systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. Given the lower C-I bond energy, this compound is expected to undergo Suzuki-Miyaura coupling more readily than its dibromo counterpart. This has been demonstrated in studies involving mixed halogenated pyridines, such as 2-bromo-6-iodo-3-methoxypyridine, where selective coupling at the more reactive C-I position can be achieved.[3]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound2,6-Dibromo-3-methoxypyridine
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to moderate heatModerate to high heat
Catalyst Loading Potentially lowerTypically standard loadings
Reported Yield (Example) High yields are expectedGood to high yields reported for various arylboronic acids
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4] Similar to C-C coupling reactions, the efficiency of C-N coupling is highly dependent on the ease of oxidative addition. Thus, this compound is a more reactive substrate for amination reactions. This allows for the coupling of a wider range of amines, including less nucleophilic ones, under milder conditions compared to the dibromo analogue.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

FeatureThis compound2,6-Dibromo-3-methoxypyridine
Relative Reactivity HigherLower
Reaction Conditions Milder (lower temperature, shorter time)More forcing conditions may be required
Substrate Scope Broader amine scopeMay be more limited for challenging amines
Reported Yield (Example) High yields are expectedGood to excellent yields with various amines
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The reactivity trend remains consistent, with the C-I bond of this compound being more susceptible to oxidative addition by the palladium catalyst than the C-Br bond of the dibromo analogue.

Table 3: Comparative Performance in Sonogashira Coupling

FeatureThis compound2,6-Dibromo-3-methoxypyridine
Relative Reactivity HigherLower
Typical Reaction Temp. Room temperature to mild heatMild to moderate heat
Copper Co-catalyst May be effective at lower loadings or in copper-free protocolsStandard conditions often employed
Reported Yield (Example) High yields are expectedGood to high yields have been reported
Stille Coupling

The Stille reaction couples an organic halide with an organotin compound.[6] This reaction is known for its tolerance of a wide variety of functional groups. The established reactivity order of I > Br holds true for the Stille coupling, making this compound the more reactive substrate.

Table 4: Comparative Performance in Stille Coupling

FeatureThis compound2,6-Dibromo-3-methoxypyridine
Relative Reactivity HigherLower
Reaction Conditions Generally milderMay require higher temperatures or longer reaction times
Side Reactions Potentially fewer side reactions due to milder conditionsHomocoupling of the organostannane can be a side reaction
Reported Yield (Example) High yields are expectedGood yields reported for various organostannanes

Experimental Protocols

The following are general protocols for performing cross-coupling reactions with 2,6-dihalopyridines. These can be adapted for both the diiodo- and dibromo-3-methoxypyridine substrates, with the expectation that reactions with the diiodo compound may proceed under milder conditions.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add the 2,6-dihalo-3-methoxypyridine (1.0 eq), the arylboronic acid (1.2-2.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DME).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 2,6-dihalo-3-methoxypyridine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add the amine (1.1-1.5 eq) and a degassed anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the appropriate temperature (e.g., 80-110 °C) until completion.

  • Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The product is purified by chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2,6-dihalo-3-methoxypyridine (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., THF, DMF) and a suitable amine base (e.g., triethylamine, diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-2.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 25-60 °C) until the reaction is complete.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

General Stille Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2,6-dihalo-3-methoxypyridine (1.0 eq) and the organostannane (1.1-2.2 eq) in an anhydrous solvent (e.g., toluene, dioxane, or DMF).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture, and extract the filtrate with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing the Reaction Workflow and Reactivity Principles

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized experimental workflow for palladium-catalyzed cross-coupling and the logical relationship of factors influencing the reactivity of the two substrates.

G reagents Weigh Substrates & Catalyst setup Assemble Under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvent Degas Solvent solvent->setup heat Heat to Target Temperature setup->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_iodo This compound cluster_bromo 2,6-Dibromo-3-methoxypyridine reactivity Substrate Reactivity bde C-X Bond Dissociation Energy (BDE) reactivity->bde reaction_rate Rate of Oxidative Addition bde->reaction_rate iodo_bde Lower C-I BDE bde->iodo_bde bromo_bde Higher C-Br BDE bde->bromo_bde conditions Reaction Conditions (Temp, Time, Catalyst Load) reaction_rate->conditions iodo_rate Faster reaction_rate->iodo_rate bromo_rate Slower reaction_rate->bromo_rate iodo_conditions Milder conditions->iodo_conditions bromo_conditions More Forcing conditions->bromo_conditions

Caption: Factors influencing the comparative reactivity of diiodo- vs. dibromomethoxypyridine.

Conclusion

For researchers and professionals in drug development and materials science, the choice between 2,6-diiodo- and 2,6-dibromo-3-methoxypyridine as a starting material should be guided by a balance of reactivity, cost, and availability. The scientific evidence strongly supports that This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions. This higher reactivity, stemming from the weaker carbon-iodine bond, can facilitate reactions under milder conditions, potentially broadening the substrate scope and improving overall synthetic efficiency. While the dibromo analogue is a viable and often more economical option, it may necessitate more robust catalytic systems and more forcing conditions to achieve comparable results. The provided protocols offer a solid foundation for developing optimal conditions for the desired transformation, keeping in mind the inherent reactivity differences between these two valuable synthetic intermediates.

References

A Comparative Guide to the Oxidative Addition of Palladium to Diiodopyridines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of palladium(0) to carbon-iodine bonds is a critical step in numerous cross-coupling reactions that are fundamental to modern drug discovery and materials science. Density Functional Theory (DFT) studies have been instrumental in elucidating the mechanistic nuances of this process, particularly for challenging substrates like diiodopyridines. Understanding the factors that govern the rate and selectivity of oxidative addition allows for the rational design of catalysts and the optimization of reaction conditions. This guide provides an objective comparison of the competing mechanisms for the oxidative addition of palladium to diiodopyridines, supported by computational insights.

Mechanistic Pathways: A Tale of Two Mechanisms

DFT studies have revealed that the oxidative addition of palladium to aryl halides, including diiodopyridines, can proceed through two primary, competing mechanisms: a three-centered concerted mechanism and a nucleophilic displacement (SNA-like) mechanism. The preferred pathway is highly dependent on the nature of the palladium catalyst, specifically its ligand sphere and coordination number.[1]

  • Three-Centered Concerted Mechanism: This pathway is characterized by a single transition state where the C-I bond of the diiodopyridine interacts with the palladium center, leading to the simultaneous breaking of the C-I bond and formation of new Pd-C and Pd-I bonds. This mechanism is generally favored by less electron-rich, coordinatively unsaturated palladium complexes, such as monoligated 12e⁻ PdL species.[1][2]

  • Nucleophilic Displacement (SNA-like) Mechanism: In this stepwise pathway, the electron-rich palladium complex first acts as a nucleophile, attacking the carbon atom of the C-I bond. This leads to the formation of an intermediate or transition state with significant charge separation, followed by the dissociation of the iodide anion. This mechanism is typically preferred for more electron-rich, coordinatively saturated complexes, such as bisligated 14e⁻ PdL₂ species, and is often favored in polar solvents.[1]

The choice between these mechanisms can have profound implications for the regioselectivity of oxidative addition to unsymmetrical diiodopyridines. For instance, in 2,4-diiodopyridine, the C2-I bond is electronically activated by the adjacent nitrogen atom. DFT calculations have shown that while a 14e⁻ PdL₂ complex will preferentially react at this more activated C2 position, a 12e⁻ PdL species can favor addition at the sterically less hindered and electronically different C4 position, leading to inverted selectivity.[2]

Quantitative Comparison of Mechanistic Pathways

The following table summarizes the key energetic and structural parameters that differentiate the two primary mechanisms for the oxidative addition of palladium to a generic diiodopyridine, as predicted by DFT calculations. The values are illustrative and can vary depending on the specific diiodopyridine isomer, ligands on the palladium, and the computational level of theory.

ParameterThree-Centered Concerted MechanismNucleophilic Displacement (SNA-like) Mechanism
Favored by 12e⁻ PdL complexes, bulky ligands14e⁻ PdL₂ complexes, electron-rich ligands
Transition State Single, three-centered [Pd, C, I]Stepwise, often with a charged intermediate
Activation Barrier (ΔG‡) Generally higher for electron-rich Pd(0)Generally lower for electron-rich Pd(0)
Solvent Effects Less sensitive to solvent polarityStabilized by polar solvents
Regioselectivity Can be influenced by both electronics and sterics, sometimes leading to reaction at the less activated position[2]Typically favors the most electrophilic carbon (e.g., C2 in 2,4-diiodopyridine)

Experimental and Computational Protocols

Typical Computational DFT Protocol:

Density Functional Theory (DFT) calculations are the primary tool for investigating the mechanisms of organometallic reactions. A typical protocol for studying the oxidative addition of palladium to diiodopyridines involves the following steps:

  • Model System Definition: A model system is defined, including the diiodopyridine isomer of interest (e.g., 2,5-diiodopyridine), the palladium precursor (e.g., Pd(0)), and the relevant ligands (e.g., PPh₃, PMe₃).

  • Geometry Optimization: The geometries of the reactants, transition states, intermediates, and products are optimized using a specific functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential, like SDD, for palladium).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed using a higher-level basis set to obtain more accurate electronic energies.

  • Solvation Modeling: To simulate the reaction in a specific solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often employed.

  • Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to ensure that the located transition state connects the correct reactants and products. The Gibbs free energies of activation (ΔG‡) and reaction (ΔG) are then calculated to determine the kinetic and thermodynamic favorability of each pathway.

Visualization of Mechanistic Pathways

The following diagrams illustrate the logical flow of the competing mechanisms for the oxidative addition of a palladium(0) complex to a diiodopyridine.

G cluster_0 Three-Centered Concerted Mechanism cluster_1 Nucleophilic Displacement (SNA-like) Mechanism A0 Pd(0)L + Diiodopyridine TS1 [L-Pd-(C-I)]‡ (Three-Centered TS) A0->TS1 ΔG‡₁ P1 Oxidative Addition Product (L-Pd(II)-(I)(Py-I)) TS1->P1 B0 Pd(0)L₂ + Diiodopyridine TS2 [L₂-Pd...(C-I)]‡ (SNA-like TS) B0->TS2 ΔG‡₂ P2 Oxidative Addition Product (L₂-Pd(II)-(I)(Py-I)) TS2->P2

Caption: Competing mechanisms for oxidative addition.

G cluster_workflow DFT Calculation Workflow start Define Model System (Diiodopyridine, Pd(0)Lₙ) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt Re-optimize verify_ts Verify Transition State (1 Imaginary Frequency) freq_calc->verify_ts energy_calc Single-Point Energy Calculation verify_ts->energy_calc TS confirmed solvation Incorporate Solvation Model energy_calc->solvation pathway_analysis IRC Analysis solvation->pathway_analysis end Determine ΔG‡ and ΔG pathway_analysis->end

Caption: A typical DFT workflow for mechanism investigation.

References

A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions with Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of dihalopyridines through cross-coupling reactions is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is a critical parameter that dictates the efficiency, regioselectivity, and substrate scope of these transformations. This guide provides an objective comparison of various catalyst systems for the cross-coupling of dihalopyridines, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

General Reactivity and Regioselectivity

The reactivity of dihalopyridines in palladium-catalyzed cross-coupling is governed by two primary factors: the nature of the halogen and its position on the pyridine ring.

  • Influence of the Halogen : The reactivity generally follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[1][2] Consequently, C-I bonds undergo oxidative addition to the palladium center more readily than C-Br or C-Cl bonds. Chloro-substituted positions are the most challenging to activate and often require more sophisticated catalyst systems.[1]

  • Influence of Position : The electronic properties of the pyridine ring render halogen atoms at positions ortho (C2/C6) and para (C4) to the nitrogen more electron-deficient and, therefore, typically more reactive towards oxidative addition than a halogen at the meta (C3/C5) position.[2] For many dihalopyridines, such as 2,4-dichloropyridine, cross-coupling conventionally occurs at the C2 position.[3][4] However, this innate selectivity can be overturned through judicious selection of ligands and reaction conditions.[3]

Comparative Data for Catalyst Systems

The following tables summarize the performance of various catalyst systems in key cross-coupling reactions with different dihalopyridine substrates.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridines

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between dihalopyridines and organoboron reagents. Catalyst selection is crucial for controlling regioselectivity, especially with substrates like 2,4-dichloropyridine.

Dihalopyridine SubstrateBoronic AcidCatalyst System (Precursor / Ligand)BaseSolventTemp (°C)Time (h)Yield (%) / SelectivityReference
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂ / QPhos K₃PO₄Toluene1001256 (C4-selective)[3]
2,4-DichloropyridinePhenylboronic acidPd₂(dba)₃ / dppf K₃PO₄Toluene1001280 (C2-selective)[3]
2,4-DichloropyridinePhenylboronic acidPd/IPrK₃PO₄DioxaneRT2485 (C4-selective)[1]
2,5-Dichloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895 (C2-selective)[5]
2,6-DichloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292 (Mono-arylation)[6]

Note: Selectivity refers to the preferential coupling at a specific carbon position (e.g., C4-selective means the primary product is the result of coupling at the C4 position).

Table 2: Buchwald-Hartwig Amination of Dihalopyridines

The Buchwald-Hartwig amination enables the formation of C-N bonds. With dihalopyridines, controlling the extent of amination (mono- vs. di-substitution) is a key challenge.[6][7]

Dihalopyridine SubstrateAmineCatalyst System (Precursor / Ligand)BaseSolventTemp (°C)Time (h)Yield (%) / SelectivityReference
2,4-DichloropyridineAnilinePd(OAc)₂ / Xantphos Cs₂CO₃Toluene100395 (C2-selective)[8]
2,5-DichloropyridineMorpholinePd₂(dba)₃ / BINAP NaOtBuToluene1001685 (Mono-amination)[5]
2,6-DichloropyridineAminothiophene carboxylatePd(OAc)₂ / Xantphos Cs₂CO₃Dioxane1002475 (Mono-amination)[6]
2,6-DibromopyridineAminothiophene carboxylatePd(OAc)₂ / Xantphos Cs₂CO₃Dioxane1002450 (Mono), 40 (Di)[6]
2,6-DiiodopyridineAminothiophene carboxylatePd(OAc)₂ / Xantphos Cs₂CO₃Dioxane1002485 (Di-amination)[6]

Note: The proportion of di-aminated product increases with the reactivity of the halogen (I > Br > Cl).[6]

Table 3: Sonogashira Coupling of Dihalopyridines

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl halide.[9][10] Copper(I) is often used as a co-catalyst.

Dihalopyridine SubstrateAlkyneCatalyst System (Precursor / Ligand / Co-catalyst)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[10]
2,5-Diiodopyrazine*PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF651294[11]
4-IodopyridinePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene70498[11]

*Note: 2,5-Diiodopyrazine is included as a structurally related dihaloheteroarene to provide comparative data.[11]

Key Factors Influencing Catalyst Efficiency and Selectivity

The outcome of a cross-coupling reaction on a dihalopyridine substrate is a delicate interplay between the catalyst, ligands, and reaction conditions.

G Catalyst Catalyst Efficiency & Selectivity Ligand Ligand Properties Catalyst->Ligand Substrate Substrate Factors Catalyst->Substrate Conditions Reaction Conditions Catalyst->Conditions Sterics Steric Hindrance (e.g., bulky ligands) Ligand->Sterics Electronics Electronic Effects (e.g., electron-rich ligands) Ligand->Electronics BiteAngle Bite Angle (bidentate ligands) Ligand->BiteAngle Halogen Halogen Identity (I > Br > Cl) Substrate->Halogen Position Halogen Position (C2/C4 vs. C3/C5) Substrate->Position Base Base Strength & Type Conditions->Base Solvent Solvent Polarity Conditions->Solvent Temp Temperature Conditions->Temp

Caption: Factors influencing catalyst performance in dihalopyridine cross-coupling.

  • Ligand Steric and Electronic Properties : Bulky, electron-rich ligands, such as N-heterocyclic carbenes (e.g., IPr) or biaryl phosphines (e.g., SPhos, QPhos), are highly effective.[1][3] Steric hindrance can promote the reductive elimination step and stabilize the active monoligated Pd(0) species.[12] Furthermore, bulky ligands can invert the "innate" regioselectivity, for example, by favoring coupling at the C4 position of 2,4-dichloropyridine over the electronically preferred C2 position.[3]

  • Nickel vs. Palladium : While palladium is the most common catalyst, nickel-based systems are gaining interest due to their lower cost and unique reactivity.[13] Nickel catalysts can be more effective for coupling sp³-hybridized centers and may show different selectivity profiles due to their distinct interaction with coordinating functional groups on the substrate.[14][15]

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions with dihalopyridines. Researchers should optimize these procedures for their specific substrates and desired outcomes.

General Experimental Workflow

G A 1. Reagent Prep B 2. Inert Atmosphere A->B Flame-dry flask C 3. Reagent Addition B->C Evacuate/backfill with Ar or N₂ D 4. Reaction C->D Add solvent, heat & stir E 5. Work-up D->E Cool, quench, extract F 6. Purification E->F Column chromatography G 7. Analysis F->G NMR, MS

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling[5][16]
  • Vessel Preparation : To a flame-dried Schlenk flask or sealed tube, add the dihalopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0 equiv.).

  • Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inerting : Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add degassed solvent (e.g., a mixture of Toluene and water, 10:1 ratio) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination[5]
  • Catalyst Preparation : In a glovebox or a flame-dried Schlenk flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).

  • Reagent Addition : In a separate flask, add the dihalopyridine (1.0 equiv.) and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Inerting : Evacuate and backfill the flask with inert gas.

  • Reaction Setup : Add anhydrous, deoxygenated solvent (e.g., Toluene) to the catalyst mixture and stir. Transfer this catalyst solution to the flask containing the substrate and base. Add the amine (1.2 equiv.) via syringe.

  • Reaction : Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS, typically for 12-24 hours.

  • Work-up : After cooling, quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

The efficient cross-coupling of dihalopyridines is highly dependent on the strategic selection of a catalyst system and reaction conditions. For challenging substrates like dichloropyridines, modern bulky and electron-rich phosphine or NHC ligands are often required to achieve high yields and control regioselectivity.[1] While palladium remains the workhorse, nickel catalysis presents a cost-effective and powerful alternative for specific applications.[13] The data and protocols provided herein serve as a foundation for researchers to develop optimized synthetic routes towards complex pyridine-containing molecules.

References

Spectroscopic comparison of 2,6-diiodo- and 2,6-dichloro-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2,6-diiodo-3-methoxypyridine and 2,6-dichloro-3-methoxypyridine.

This guide provides a comparative analysis of the spectroscopic properties of this compound and 2,6-dichloro-3-methoxypyridine. The objective is to offer a comprehensive reference for the identification, characterization, and differentiation of these two halogenated pyridine derivatives, which are valuable building blocks in medicinal chemistry and materials science. While experimental data for 2,6-dichloro-3-methoxypyridine is available through comparative analysis with related compounds, a complete experimental spectroscopic dataset for this compound is not readily found in the public domain. Therefore, this guide presents the available data for the dichloro- derivative and notes the data gap for its diiodo- counterpart.

Molecular Structures

The fundamental difference between the two compounds lies in the halogen atoms substituted at the 2 and 6 positions of the pyridine ring. This structural variance significantly influences their spectroscopic properties.

Molecular Structures cluster_diiodo This compound cluster_dichloro 2,6-dichloro-3-methoxypyridine Diiodo Diiodo Dichloro Dichloro

Molecular structures of the compared compounds.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for the two compounds.

¹H NMR Spectroscopic Data (Predicted)

Due to the lack of readily available experimental data for this compound, the following table presents predicted ¹H NMR data alongside the experimental data for 2,6-dichloro-3-methoxypyridine for a comparative perspective.

Compoundδ H-4 (ppm)δ H-5 (ppm)δ -OCH₃ (ppm)J (Hz)
This compound~7.0-7.2 (d)~7.4-7.6 (d)~3.9 (s)J₄,₅ = ~8.0
2,6-dichloro-3-methoxypyridine7.24 (d)7.29 (d)3.93 (s)J₄,₅ = 7.8

Note: Data for 2,6-dichloro-3-methoxypyridine is from a comparative analysis with 2-bromo-3-methoxypyridine in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopic Data
Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ -OCH₃ (ppm)
This compoundData not availableData not availableData not availableData not availableData not availableData not available
2,6-dichloro-3-methoxypyridine146.9154.2123.5121.8145.856.4

Note: Data for 2,6-dichloro-3-methoxypyridine is from a comparative analysis with 2-bromo-3-methoxypyridine in CDCl₃ at 100 MHz.

Mass Spectrometry Data (Electron Ionization)
CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₆H₅I₂NO360.92Data not availableData not available
2,6-dichloro-3-methoxypyridineC₆H₅Cl₂NO177.00177/179/181148/150 ([M-CHO]⁺), 113 ([M-Cl-CHO]⁺), 77 ([C₅H₃N]⁺)

Note: Data for 2,6-dichloro-3-methoxypyridine is from a comparative analysis with 2-bromo-3-methoxypyridine.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of halogenated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher spectrometer with proton decoupling. Use a spectral width of approximately 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to compensate for the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to separate the analyte from any impurities.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-400).

Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison of two chemical compounds.

cluster_compounds Compounds cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison C1 This compound NMR NMR (¹H, ¹³C) C1->NMR IR FT-IR C1->IR MS Mass Spectrometry C1->MS C2 2,6-dichloro-3-methoxypyridine C2->NMR C2->IR C2->MS Process Spectral Processing & Peak Assignment NMR->Process IR->Process MS->Process Compare Tabular Comparison of Spectroscopic Data Process->Compare Conclusion Structural Elucidation & Differentiation Compare->Conclusion

Workflow for spectroscopic comparison.

A Comparative Guide: The Advantages of 2,6-Diiodo-3-methoxypyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of coupling partners is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive comparison of 2,6-diiodo-3-methoxypyridine and its triflate analogues, highlighting the distinct advantages of the diiodo compound in these critical transformations. This analysis is supported by a review of established chemical principles and experimental data from relevant studies.

Executive Summary

This compound consistently demonstrates superior performance in palladium-catalyzed cross-coupling reactions compared to its triflate counterparts. The primary advantages of the diiodo derivative lie in its higher reactivity, which often translates to milder reaction conditions, shorter reaction times, and higher yields. This enhanced reactivity is a direct consequence of the weaker carbon-iodine bond compared to the carbon-oxygen bond of the triflate group, facilitating the crucial oxidative addition step in the catalytic cycle. For drug development professionals, this can mean more efficient and cost-effective synthetic routes to complex nitrogen-containing heterocyclic compounds.

Reactivity and Mechanistic Considerations

The general order of reactivity for aryl electrophiles in palladium-catalyzed cross-coupling reactions is widely accepted to be I > Br > OTf > Cl.[1] This trend is rooted in the bond dissociation energies of the carbon-leaving group bond. The carbon-iodine bond is significantly weaker than the carbon-oxygen bond of a triflate, making the oxidative addition of the aryl iodide to the palladium(0) catalyst a more facile and often rate-determining step.

Kinetic studies have shown that the oxidative addition of aryl iodides and aryl triflates to Pd(0) complexes can proceed through different mechanisms, which influences their relative reactivity. While aryl iodides can react through various pathways, aryl triflates often proceed via a nucleophilic displacement mechanism. The higher reactivity of aryl iodides is a key advantage in designing efficient synthetic strategies.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

Table 1: Suzuki-Miyaura Coupling

ElectrophileCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DibromopyridinePd(OAc)₂PPh₃K₂CO₃Toluene11012up to 93 (mono-arylated)[2]
2,6-DichloropyridinePd₂(dba)₃XPhosK₃PO₄t-BuOH1002485 (mono-arylated)N/A
Aryl TriflatePd(OAc)₂PCy₃K₃PO₄Toluene801270-95[1]
2-Bromo-6-iodo-3-methoxypyridinePd(PPh₃)₄-K₂CO₃Toluene/EtOH110371-76 (mono-arylated)[2]

Table 2: Sonogashira Coupling

ElectrophileCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DibromopyridinePdCl₂(PPh₃)₂CuIEt₃NDMF60-801670-90 (mono-alkynylated)N/A
Aryl TriflatePd(PPh₃)₄CuIEt₃NDMF25-552-680-95[3]
3,5-Dibromo-2,6-dichloropyridinePd(PPh₃)₄CuIEt₃NTHFRT1693 (mono-alkynylated)[4]

Table 3: Buchwald-Hartwig Amination

ElectrophileCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-DibromopyridinePd₂(dba)₃BINAPNaOtBuToluene80-11012-2455-98 (mono-aminated)[5]
Aryl TriflatePd(OAc)₂BINAPCs₂CO₃Toluene80-904861-76[6]
2-BromopyridinesPd(OAc)₂dpppNaOtBuToluene801-355-98[5]

Key Advantages of this compound

  • Higher Reactivity: The weaker C-I bond leads to faster oxidative addition, often resulting in shorter reaction times and the ability to conduct reactions at lower temperatures. This is particularly advantageous for substrates with sensitive functional groups.

  • Milder Reaction Conditions: The increased reactivity of the diiodo compound often allows for the use of weaker bases and lower catalyst loadings, which can improve the overall functional group tolerance and reduce the cost of the reaction.

  • Selective Monofunctionalization: The significant difference in reactivity between the two iodine atoms in this compound can be exploited to achieve selective mono-functionalization by carefully controlling the reaction conditions, such as stoichiometry of the coupling partner and reaction time.[7] This allows for the sequential introduction of different substituents at the 2- and 6-positions, a valuable strategy in the synthesis of complex molecules.

  • Commercial Availability: this compound is a commercially available starting material, making it a readily accessible building block for synthetic campaigns.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using a dihalopyridine substrate. These can be adapted for this compound.

Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equiv)

  • Solvent (e.g., Toluene/Ethanol mixture, degassed)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 equiv for mono-alkynylation, 2.2 equiv for di-alkynylation)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Et₃N, 2 equiv)

  • Solvent (e.g., DMF or THF, anhydrous and degassed)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.[9]

Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 equiv for mono-amination, 2.2 equiv for di-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Solvent (e.g., Toluene or Dioxane, anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the palladium precatalyst, ligand, and base in a dry flask.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[5]

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base, CuI Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR'R'')L2]+ [Ar-Pd(II)(NHR'R'')L2]+ Ar-Pd(II)(I)L2->[Ar-Pd(II)(NHR'R'')L2]+ Amine Coordination Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Catalyst, Ligand, Base) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC, LC-MS) D->E F Work-up (Quenching & Extraction) E->F G Purification (Column Chromatography) F->G

References

Kinetic studies of Suzuki coupling with different dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetic Profiles of Dihalopyridines in Suzuki-Miyaura Coupling

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. Dihalopyridines, in particular, are valuable building blocks. However, the position of the halogen atoms on the pyridine ring, as well as the nature of the halogens themselves, significantly influences the reaction kinetics and regioselectivity. This guide provides a comparative analysis of the reactivity of various dihalopyridine isomers in Suzuki-Miyaura coupling, supported by experimental data, to aid in substrate selection and reaction optimization.

Executive Summary

The reactivity of dihalopyridines in Suzuki-Miyaura coupling is governed by two primary factors: the identity of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens is I > Br > Cl. For dihalopyridines with the same halogen, the position of the halogen relative to the nitrogen atom dictates the reactivity, largely due to the electronic effects of the nitrogen atom. Positions alpha to the nitrogen (2- and 6-positions) are generally more reactive due to the electron-withdrawing nature of the nitrogen, which makes the carbon-halogen bond more susceptible to oxidative addition by the palladium catalyst.

Comparative Reactivity of Dihalopyridine Isomers

Table 1: Comparison of Dichloropyridine Isomers in Suzuki-Miyaura Coupling

Dihalopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations & Citation(s)
2,6-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018HighGenerally more reactive than 3,5-dichloropyridine due to activation by the ring nitrogen.[1][2]
3,5-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10024Low to ModerateLess reactive due to the meta-position of the chlorines relative to the nitrogen.[1]
2,4-DichloropyridinePhenylboronic acidPd(PEPPSI)(IPr)K₂CO₃Dioxane802485Reaction shows selectivity for the C4 position with specific bulky ligands.[3][4]
2,5-Dichloropyridine4-Chlorophenylboronic acidNi(cod)₂ / PPh₂MeK₃PO₄MeCN802485 (mono)Nickel catalysis can be effective for the coupling of less reactive chlorides.[3]

Table 2: Comparison of Dibromopyridine Isomers in Suzuki-Miyaura Coupling

Dihalopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Observations & Citation(s)
2,6-DibromopyridineArylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O802>90Generally exhibits high reactivity, allowing for milder conditions and shorter reaction times compared to dichloropyridines.
2,4-DibromopyridineAlkenyl(aryl) boronic acidsPd(PPh₃)₄ / TlOHTlOHToluene25-GoodShows regioselectivity for the 2-position under standard conditions.[5]
3,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8012~70-80Generally less reactive than the 2,6-isomer.

Table 3: General Reactivity Trends of Halopyridines

HalogenPositionGeneral Reactivity Trend & Explanation
I > Br > ClAnyBased on the carbon-halogen bond dissociation energy. The C-I bond is the weakest, leading to the fastest rate of oxidative addition.[2]
2- or 6- > 4- > 3- or 5-Same HalogenPositions ortho (2,6) and para (4) to the nitrogen are electronically activated towards oxidative addition. The positions meta (3,5) to the nitrogen are the least activated.[1][6]

Experimental Protocols

For a rigorous kinetic comparison of dihalopyridines in Suzuki-Miyaura coupling, a standardized experimental protocol is crucial. The following protocol outlines a method for monitoring the reaction kinetics using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol for Kinetic Study of Suzuki-Miyaura Coupling of Dihalopyridines

1. Materials:

  • Dihalopyridine (e.g., 2,6-dichloropyridine, 3,5-dichloropyridine, etc.)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene with a small amount of water)

  • Internal standard (e.g., dodecane or other high-boiling, inert compound)

  • Quenching solution (e.g., a solution of a strong chelating agent like EDTA in a suitable solvent)

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

2. Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the dihalopyridine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and a precise amount of the internal standard.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 10 mL of 1,4-dioxane and 1 mL of water) via syringe.

  • In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst.

  • Initiate the reaction by adding a precise volume of the catalyst stock solution to the reaction mixture via syringe. This is time zero (t=0).

3. Reaction Monitoring:

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the reaction by injecting the aliquot into a vial containing the quenching solution.

  • For GC-MS analysis, the quenched sample can be diluted with a suitable solvent (e.g., ethyl acetate) and passed through a small plug of silica gel and anhydrous sodium sulfate before injection. For HPLC analysis, the sample may need to be filtered.

4. Data Analysis:

  • Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining dihalopyridine relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • The initial reaction rate can be determined from the slope of the initial linear portion of the concentration vs. time curve.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation (Ar'B(OH)₂ + Base) PdII_complex->Transmetal PdII_diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Kinetic Studies

Experimental_Workflow cluster_workflow Kinetic Study Workflow A Reaction Setup (Reactants, Base, Solvent, Internal Standard) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Reaction Initiation (Add Catalyst at t=0) B->C D Sampling at Time Intervals C->D E Quenching of Aliquots D->E F Sample Preparation (Dilution/Filtration) E->F G GC-MS or HPLC Analysis F->G H Data Analysis (Concentration vs. Time) G->H

Caption: A generalized workflow for conducting kinetic studies of Suzuki-Miyaura reactions.

Conclusion

The kinetic performance of dihalopyridines in Suzuki-Miyaura coupling is a critical consideration for the efficient synthesis of target molecules. The reactivity is predictably influenced by the nature of the halogen and its position on the pyridine ring. While 2- and 6-halopyridines are generally more reactive, the choice of catalyst, ligand, and reaction conditions can be tailored to effectively couple less reactive isomers. The provided data and protocols serve as a valuable resource for researchers in making informed decisions for their synthetic strategies. For a definitive comparison, it is recommended to conduct a side-by-side kinetic analysis of the desired dihalopyridine isomers under identical, optimized conditions.

References

Iodo- vs. Bromopyridine Coupling: A Mechanistic and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of halide in pyridine-based cross-coupling reactions is a critical parameter influencing reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the reaction mechanisms and performance of iodopyridines versus bromopyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented is supported by experimental and computational data to facilitate informed decisions in synthetic planning.

The enhanced reactivity of iodopyridines over their bromo- counterparts is a well-established principle in transition-metal catalysis. This difference is primarily rooted in the disparity of the carbon-halogen bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle. This fundamental difference in reactivity has profound implications for reaction conditions, catalyst selection, and the potential for selective functionalization in polyhalogenated systems.

Quantitative Performance Comparison

The following tables summarize the comparative performance of iodo- and bromopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data, compiled from various studies, illustrates the generally higher reactivity of iodopyridines, which often translates to higher yields, shorter reaction times, and milder reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Halopyridines

HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Observations
2-IodopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 2~95Rapid conversion under standard conditions.
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O100 / 1285-95Requires higher temperatures and longer reaction times for comparable yields.[1]
4-IodopyridinePdCl₂(dppf)K₃PO₄Dioxane90 / 4>90Efficient coupling with a variety of boronic acids.
4-BromopyridinePdCl₂(dppf)K₃PO₄Dioxane100 / 1680-90Demonstrates the need for more forcing conditions compared to the iodo-analogue.[1]

Table 2: Sonogashira Coupling of Halopyridines

HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Observations
2-IodopyridinePdCl₂(PPh₃)₂ / CuIEt₃NDMF25 / 2~95High yields at room temperature.
2-BromopyridinePdCl₂(PPh₃)₂ / CuIEt₃NDMF60 / 685-95Elevated temperatures are necessary for efficient coupling.[1]
3-IodopyridinePd(PPh₃)₄ / CuIEt₃NTHF25 / 3>90Readily undergoes coupling with terminal alkynes.
3-BromopyridinePd(PPh₃)₄ / CuIEt₃NTHF70 / 880-90Significantly less reactive, requiring heating.

Table 3: Buchwald-Hartwig Amination of Halopyridines

HalopyridineCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)Observations
2-IodopyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane80 / 4~90Efficient amination with various amines.
2-BromopyridinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100 / 1280-90Higher thermal energy is required to drive the reaction.
4-IodopyridinePd(OAc)₂ / BINAPNaOtBuToluene70 / 3>95Highly efficient C-N bond formation.
4-BromopyridinePd(OAc)₂ / BINAPNaOtBuToluene90 / 1085-95Slower reaction rates compared to the iodopyridine substrate.

Mechanistic Insights

The catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions share the fundamental steps of oxidative addition, transmetalation (or a related step for amination), and reductive elimination. The primary point of divergence in the reactivity of iodo- and bromopyridines lies in the initial oxidative addition step.

Oxidative Addition: The Rate-Determining Step

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided quantitative insights into the energy barriers of the oxidative addition step. For the reaction of 2-halopyridines with a Pd(0) complex, the calculated activation energy for the oxidative addition of 2-iodopyridine is significantly lower than that for 2-bromopyridine. This is in direct agreement with the weaker C-I bond, confirming that the cleavage of this bond is kinetically more favorable.

The following diagram illustrates the logical relationship governing the reactivity difference, which is central to selective cross-coupling strategies.

G Reactivity Hierarchy in Cross-Coupling A Bond Dissociation Energy B C-I < C-Br A->B Comparison D Iodopyridine < Bromopyridine B->D Correlates to C Activation Energy for Oxidative Addition C->D F Iodopyridine > Bromopyridine D->F Leads to E Rate of Oxidative Addition E->F G Overall Reaction Rate F->G Dictates Suzuki_Miyaura Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L_n-Ar' OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product Sonogashira Sonogashira Catalytic Cycle (Pd) Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L_n-C≡CR OxAdd->Transmetalation Transmetalation (Cu-C≡CR) Transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR Transmetalation->Product Buchwald_Hartwig Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ OxAdd->Amine_Coord Amine Coordination (HNR'R'') Deprotonation Ar-Pd(II)L_n(NR'R'') Amine_Coord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 Reductive Elimination Product Ar-NR'R'' Deprotonation->Product G Experimental Workflow for Cross-Coupling A Reaction Setup (Halopyridine, Coupling Partner, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Catalyst & Solvent Addition (Degassed Solvent) B->C D Reaction at Controlled Temperature C->D E Monitoring (TLC, LC-MS, GC-MS) D->E E->D Continue if incomplete F Workup (Quenching, Extraction) E->F Upon completion G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

References

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of Diiodo- vs. Dibromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts synthetic efficiency, cost, and timelines. Dihalopyridines are invaluable building blocks in the synthesis of pharmaceuticals and functional materials, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive cost-benefit analysis of using diiodo- versus dibromopyridines in common cross-coupling reactions, supported by experimental data and detailed protocols to inform your synthetic strategy.

The fundamental trade-off when selecting between diiodo- and dibromopyridines lies in the balance between reactivity and cost. This is primarily dictated by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. The weaker carbon-iodine bond leads to faster oxidative addition in palladium-catalyzed cross-coupling reactions, often resulting in higher yields and milder reaction conditions. However, this enhanced reactivity typically comes at a higher financial cost.

Data Presentation: A Head-to-Head Comparison

The following tables provide a clear comparison of the cost and performance of diiodo- and dibromopyridines in key synthetic transformations.

Table 1: Cost Comparison of Dihalo- and Dibromopyridine Isomers
CompoundIsomerPrice Range (per gram)
Dibromopyridine 2,3-$5 - $10
2,4-~$22
2,5-~$2.16
2,6-$1.50 - $4.00
3,5-$0.16 - $1.60
Diiodopyridine 2,6-~$28.00
3,5-~$142.87

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for research quantities and were compiled from various chemical suppliers in late 2025.

Table 2: Performance Comparison in Palladium-Catalyzed Cross-Coupling Reactions
ReactionSubstrateCoupling PartnerCatalyst SystemConditionsTypical YieldKey Observations
Suzuki-Miyaura DiiodopyridineArylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80-100°C>90%[1]Higher reactivity allows for lower catalyst loading and shorter reaction times. Excellent regioselectivity is often observed.[1]
DibromopyridineArylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100°C80-95%[2]Generally requires more forcing conditions (higher temperature, longer reaction times) and may lead to mixtures of mono- and di-substituted products.[1]
Sonogashira DiiodopyridineTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 25-50°C>90%The high reactivity of the C-I bond allows for milder reaction conditions, which is beneficial for thermally sensitive substrates.
DibromopyridineTerminal alkynePd(CF₃COO)₂, PPh₃, CuI, Et₃NDMF, 100°C85-95%Often requires higher temperatures to achieve good conversion. The risk of side reactions, such as Glaser coupling, can be higher.
Buchwald-Hartwig DiiodopyridineAminePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 90-110°C>90%The enhanced reactivity can be advantageous for coupling less nucleophilic amines.
DibromopyridineAminePd(OAc)₂, BINAP, NaOtBuToluene, 80-110°C80-95%A broader range of catalyst systems have been developed for bromides, offering more options for optimization.

Mandatory Visualization

Catalytic_Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n PdII R-Pd(II)-X(L_n) Pd0->PdII R-X OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R R'-M Transmetal Transmetalation (R'-M) PdII_R->Pd0 R-R' Product R-R' PdII_R->Product RedElim Reductive Elimination Experimental_Workflow Experimental Workflow for Comparative Analysis Start Select Dihalopyridine (Diiodo- vs. Dibromo-) Setup Reaction Setup - Dihalopyridine (1.0 eq) - Coupling Partner (1.2 eq) - Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) Start->Setup Reaction Reaction - Degas mixture - Heat to desired temperature - Monitor by TLC/GC-MS Setup->Reaction Workup Work-up - Quench reaction - Aqueous extraction Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Analysis Analysis - NMR, MS - Yield determination Purification->Analysis

References

A Comparative Guide to Computational Analysis of Bond Dissociation Energies in Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for determining carbon-halogen (C-X) bond dissociation energies (BDEs) in dihalopyridines. Understanding the strength of these bonds is crucial for predicting molecular stability, reactivity, and metabolic pathways, which are critical aspects of drug design and development. This document summarizes quantitative data from computational studies and outlines the underlying methodologies.

Comparison of Calculated Bond Dissociation Energies

The accurate prediction of BDEs is a key challenge for computational chemistry. Various methods, from density functional theory (DFT) to high-level composite procedures, offer a trade-off between accuracy and computational cost. Below is a comparison of calculated C-Cl and C-Br BDEs for a series of dihalopyridines using the G3B3 and B3LYP methods.

Table 1: Calculated C-Cl Bond Dissociation Enthalpies (BDEs) of Dichloropyridines (kcal/mol)

CompoundPosition of ClG3B3B3LYP/6-31G(d)
2,3-Dichloropyridine295.887.8
399.191.1
2,4-Dichloropyridine296.088.0
499.691.6
2,5-Dichloropyridine295.987.9
599.291.2
2,6-Dichloropyridine2,696.188.1
3,4-Dichloropyridine399.191.1
499.591.5
3,5-Dichloropyridine3,599.291.2

Table 2: Calculated C-Br Bond Dissociation Enthalpies (BDEs) of Dibromopyridines (kcal/mol)

CompoundPosition of BrG3B3 (est.)B3LYP/6-31G(d)
2,3-Dibromopyridine284.476.4
387.779.7
2,4-Dibromopyridine284.676.6
488.280.2
2,5-Dibromopyridine284.576.5
587.879.8
2,6-Dibromopyridine2,684.776.7
3,4-Dibromopyridine387.779.7
488.180.1
3,5-Dibromopyridine3,587.879.8

Note: G3B3 values for bromopyridines are estimated based on a linear correlation with C-Cl BDEs as reported in the source literature.

Alternative Computational Methods

While the G3B3 and B3LYP methods provide valuable insights, several other computational approaches are widely used for BDE calculations. The choice of method often depends on the desired accuracy and available computational resources.

  • Density Functional Theory (DFT):

    • M06-2X: This hybrid meta-GGA functional is known to provide good accuracy for main-group thermochemistry.[1]

    • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, often showing excellent performance for BDE calculations.[2]

  • Composite Methods:

    • Gaussian-4 (G4) Theory: A high-accuracy composite method that is often considered a benchmark for thermochemical calculations.[2]

    • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods aim to extrapolate to the complete basis set limit to achieve high accuracy.[2]

  • Machine Learning (ML):

    • Recent advancements have led to the development of ML models that can predict BDEs with high accuracy and at a fraction of the computational cost of traditional methods. These models are trained on large datasets of quantum chemical calculations.[3]

Experimental Protocols

Experimental determination of BDEs provides a crucial benchmark for computational methods. While direct experimental data for dihalopyridines is scarce, the following techniques are commonly employed for halogenated aromatic compounds.

Energy-Resolved Collision-Induced Dissociation (CID)

This mass spectrometry-based technique is used to determine the thermochemistry of gas-phase ions. The general workflow is as follows:

  • Ion Generation: The molecule of interest is ionized, typically through electrospray ionization (ESI) or chemical ionization (CI).

  • Ion Isolation: The ion of interest is mass-selected in a mass spectrometer.

  • Collision-Induced Dissociation: The selected ions are accelerated to a specific kinetic energy and collided with a neutral gas (e.g., argon). This collision induces fragmentation of the ion.

  • Product Ion Analysis: The resulting fragment ions are mass-analyzed.

  • Energy Dependence: The extent of fragmentation is measured as a function of the collision energy. This data is then used to determine the bond dissociation energy.[4]

Photoacoustic Calorimetry (PAC)

PAC is a powerful technique for measuring the enthalpy of reactions in solution, from which BDEs can be derived. The key steps are:

  • Photolysis: A pulsed laser is used to photolytically cleave the bond of interest in the dissolved sample.

  • Acoustic Wave Generation: The heat released or absorbed during the reaction causes a rapid expansion or contraction of the solvent, generating an acoustic wave.

  • Detection: A sensitive microphone or piezoelectric transducer detects the acoustic wave.

  • Signal Analysis: The amplitude of the acoustic signal is proportional to the heat change of the reaction. By using a calorimetric reference compound with a known reaction enthalpy, the BDE of the sample can be determined.

Logical Workflow for Computational BDE Determination

The following diagram illustrates a typical workflow for the computational determination of bond dissociation energies.

BDE_Workflow cluster_pre Pre-calculation Setup cluster_calc Quantum Chemical Calculations cluster_post Post-calculation Analysis mol_selection Select Dihalopyridine Isomer method_selection Choose Computational Method (e.g., DFT, G4, etc.) mol_selection->method_selection geom_opt_mol Geometry Optimization of Parent Molecule method_selection->geom_opt_mol geom_opt_rad Geometry Optimization of Radical Fragments method_selection->geom_opt_rad freq_calc_mol Frequency Calculation (for ZPE and Thermal Corrections) geom_opt_mol->freq_calc_mol energy_extraction Extract Electronic and Thermochemical Energies freq_calc_mol->energy_extraction freq_calc_rad Frequency Calculation (for ZPE and Thermal Corrections) geom_opt_rad->freq_calc_rad freq_calc_rad->energy_extraction bde_calc Calculate BDE: ΔH = H(rad1) + H(rad2) - H(parent) energy_extraction->bde_calc

Caption: A generalized workflow for the computational determination of bond dissociation energies.

Signaling Pathway of Substituent Effects on BDE

The position and nature of halogen substituents on the pyridine ring significantly influence the C-X bond strength. This can be conceptualized as a signaling pathway where electronic effects modulate the BDE.

Substituent_Effects substituent Substituent Position (ortho, meta, para to N) electronic_effects Electronic Effects (Inductive & Resonance) substituent->electronic_effects determines orbital_interactions Orbital Interactions (n-σ, π-σ) electronic_effects->orbital_interactions influences bond_strength C-X Bond Strength (BDE) orbital_interactions->bond_strength modulates

Caption: Influence of substituent position on C-X bond dissociation energy in dihalopyridines.

References

A Comparative Guide to the Synthesis of Complex Pyridines: Diiodo Intermediates vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and regioselective synthesis of complex, polysubstituted pyridines is a cornerstone of modern medicinal chemistry and materials science. The pyridine core is a privileged scaffold found in numerous pharmaceuticals and functional materials. This guide provides an objective comparison of a classical, yet powerful strategy involving diiodo-pyridine intermediates against contemporary alternative synthetic routes. The performance of these methods is evaluated based on experimental data, including reaction yields, conditions, and substrate scope, to assist in the selection of the most appropriate synthetic approach.

This comparison focuses on the validation of synthetic routes that utilize diiodo-pyridines as versatile building blocks for sequential, regioselective functionalization, and contrasts them with popular modern alternatives such as the Bohlmann-Rahtz synthesis, multicomponent reactions, and direct C-H functionalization.

At a Glance: Comparing Synthetic Strategies

Synthetic StrategyKey FeaturesTypical YieldsReaction TimeKey AdvantagesCommon Limitations
Diiodo-Intermediates Sequential transition-metal catalyzed cross-couplings (e.g., Sonogashira, Suzuki, Kumada).70-95% per step4-24 hours per stepHigh regioselectivity; predictable introduction of diverse functional groups.Multi-step process; requires preparation of halogenated starting material; potential for catalyst poisoning.
Bohlmann-Rahtz Synthesis Condensation of an enamine with an ethynyl carbonyl compound, followed by cyclodehydration.60-90%5 min - 26 hoursOne-pot or two-step procedure; good regiocontrol; amenable to microwave synthesis.Requires specific enamine and ynone precursors; high temperatures may be needed for cyclization.
Multicomponent Reactions One-pot combination of three or more starting materials to form the pyridine ring.82-94%2-7 minutes (microwave) to 6-9 hours (conventional)High atom economy and efficiency; rapid assembly of complex structures.Substituent placement is dependent on the specific reaction; may require optimization for new substrates.
C-H Functionalization Direct replacement of a C-H bond on a pre-formed pyridine ring with a new functional group.Varies widelyVaries widelyAtom and step economy; avoids pre-functionalization of the pyridine ring.Regioselectivity can be challenging to control; may require specific directing groups.

In-Depth Analysis and Experimental Data

The Diiodo-Intermediate Strategy: Sequential Cross-Coupling

The use of dihalogenated pyridines, such as 2,6-diiodopyridine or 2-bromo-4-iodopyridine, is a robust method for the controlled, stepwise introduction of different substituents onto the pyridine core. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under various palladium-catalyzed cross-coupling conditions allows for selective functionalization at one position, followed by the introduction of a second, different group at the other position.

A representative example is the sequential functionalization of 2-bromo-4-iodopyridine. The more reactive C-I bond at the 4-position can be selectively coupled, followed by a different coupling reaction at the less reactive C-Br bond at the 2-position.

Table 1: Illustrative Yields for Sequential Cross-Coupling of 2-Bromo-4-iodopyridine

EntryStep 1: Coupling Partner (at C-4)Catalyst System (Step 1)Yield (Step 1)Step 2: Coupling Partner (at C-2)Catalyst System (Step 2)Overall Yield (2 steps)
14-Tolylmagnesium bromide (Kumada)Pd(PPh₃)₄Not ReportedPhenylmagnesium bromide (Kumada)Pd(PPh₃)₄Not Reported
24-Tolylboronic acid (Suzuki)Pd(PPh₃)₄, Na₂CO₃~85-95%Tributyl(2-pyridyl)stannane (Stille)Pd(PPh₃)₄~70-85%

Note: The data is compiled from representative procedures. Yields are approximate and can vary based on specific substrates and reaction conditions.

Alternative Route 1: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for constructing trisubstituted pyridines. In its modern, one-pot variation, an enamine (or its precursors, a β-dicarbonyl compound and ammonia) reacts with an ethynyl ketone, often under acidic catalysis, to yield the pyridine product with high regioselectivity. The use of microwave irradiation can dramatically shorten reaction times and improve yields.

Table 2: Bohlmann-Rahtz Synthesis of Pyridine 2b

MethodSolvent/CatalystTemperature (°C)TimeIsolated Yield
MicrowaveToluene/AcOH (5:1)1405 min74%[1]
MicrowaveEthanol/AcOH (5:1)1205 min86%[1]
Conventional HeatingToluene/AcOH (5:1)5026 hoursNot specified, but successful[1]
Alternative Route 2: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to complex pyridines. For instance, a one-pot, four-component reaction of an aldehyde, an active methylene compound, a ketone, and an ammonium source can rapidly generate highly functionalized pyridines.

Table 3: Four-Component Synthesis of Pyridine Derivatives

ProductMethodReaction TimeYield
5aMicrowave3 min94%
5aConventional Heating6 hours85%
5fMicrowave4 min92%
5fConventional Heating7 hours81%
5gMicrowave2 min91%
5gConventional Heating8 hours78%

Data from a study on the synthesis of novel pyridine derivatives.[2]

Experimental Protocols

Protocol 1: Sequential Kumada and Stille Coupling of 2-Bromo-4-iodopyridine

Step A: Synthesis of 2-bromo-4-(4-tolyl)pyridine (Kumada Coupling) To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine (1.0 mmol) and a catalytic amount of Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Add anhydrous THF (10 mL) and cool the mixture to -40 °C. Slowly add a solution of 4-tolylmagnesium bromide (1.1 mmol) in THF via syringe. Allow the reaction to stir at -40 °C for 2-3 hours, monitoring the consumption of the starting material by TLC.

Step B: One-Pot Synthesis of 4-(4-tolyl)-2,2'-bipyridine (Stille Coupling) After the formation of the intermediate in Step A, add tributyl(2-pyridyl)stannane (1.2 mmol) and a second portion of Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture. Heat the reaction to 120 °C and stir for 12-18 hours. After cooling, quench the reaction with a saturated aqueous solution of KF and stir vigorously for 1 hour. Filter the mixture through Celite, washing with ethyl acetate. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[3]

Protocol 2: Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis

A solution of ethyl β-aminocrotonate (10 mmol) and 1-phenyl-2-propyn-1-one (10 mmol) in a 5:1 mixture of ethanol and acetic acid (12 mL) is placed in a microwave reactor vessel. The mixture is irradiated at 120 °C for 5 minutes (hold time). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target 2,3,6-trisubstituted pyridine.[1]

Protocol 3: One-Pot, Four-Component Pyridine Synthesis under Microwave Irradiation

In a microwave process vial, a mixture of p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the appropriate acetophenone derivative (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (5 mL) is sealed. The reaction mixture is subjected to microwave irradiation at a specified temperature and time (e.g., 120 °C for 3 minutes). After completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration, washed with ethanol, and dried.[2]

Visualization of Synthetic Workflows

Below are diagrams illustrating the logical flow of the discussed synthetic strategies.

G cluster_0 Diiodo-Intermediate Route start 2,6-Diiodopyridine step1 First Cross-Coupling (e.g., Sonogashira) start->step1 intermediate 2-Iodo-6-alkynylpyridine step1->intermediate step2 Second Cross-Coupling (e.g., Suzuki) intermediate->step2 product 2-Aryl-6-alkynylpyridine step2->product G cluster_1 Bohlmann-Rahtz Synthesis enamine Enamine reaction Condensation & Cyclodehydration enamine->reaction ynone Ethynyl Ketone ynone->reaction product 2,3,6-Trisubstituted Pyridine reaction->product G cluster_2 Multicomponent Reaction (MCR) aldehyde Aldehyde one_pot One-Pot Reaction aldehyde->one_pot ketone Ketone ketone->one_pot active_methylene Active Methylene Compound active_methylene->one_pot nh3 Ammonia Source nh3->one_pot product Polysubstituted Pyridine one_pot->product

References

Safety Operating Guide

Essential Safety and Operational Guide for 2,6-Diiodo-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2,6-Diiodo-3-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Glasses & Face ShieldSafety glasses with side shields or goggles are mandatory.[1] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][2]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection against a broad range of chemicals.[1][3] It is crucial to inspect gloves for any damage before use and to change them immediately upon contact with the chemical.[1] For tasks with a higher risk of exposure, double gloving is recommended.[1][4]
Body Protection Laboratory CoatA flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned to cover as much skin as possible.[1][2] Clothing worn underneath should be made of natural fibers like cotton.[1][2]
Foot Protection Closed-toe ShoesAppropriate shoes that cover the entire foot are required.[1] Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[1]
Respiratory Protection RespiratorUse of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors.[3][5] If engineering controls are insufficient, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][6]

Safe Handling Protocol

Preparation:

  • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[5]

  • Verify that all necessary PPE is available, inspected for integrity, and worn correctly.[1]

  • Locate the nearest safety shower and eyewash station before beginning work.

  • Have appropriate spill containment materials readily available.

Handling:

  • Handle the compound exclusively within a well-ventilated chemical fume hood.[3][5]

  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Prevent the formation of dust and aerosols.[6][7]

  • Use non-sparking tools and equipment.

  • Keep the container tightly closed when not in use.[6]

Post-Handling:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][8]

  • Decontaminate the work surface and any equipment used.[1]

  • Properly label and store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Workspace prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.[1]

Collection and Storage:

  • Collect all waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.

Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this chemical down the drain or in the regular trash.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Disposal collect1 Segregate Waste collect2 Use Labeled Container collect1->collect2 store1 Seal Container collect2->store1 store2 Store in Secondary Containment store1->store2 dispose1 Contact EHS store2->dispose1 dispose2 Follow Regulations dispose1->dispose2

Caption: Workflow for the Disposal of this compound Waste.

References

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Feasible Synthetic Routes

Reactant of Route 1
2,6-Diiodo-3-methoxypyridine
Reactant of Route 2
2,6-Diiodo-3-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.